molecular formula C26H22N6O4 B12369937 Tmv-IN-8

Tmv-IN-8

Cat. No.: B12369937
M. Wt: 482.5 g/mol
InChI Key: UWALOMGMSTVZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tmv-IN-8 is a useful research compound. Its molecular formula is C26H22N6O4 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H22N6O4

Molecular Weight

482.5 g/mol

IUPAC Name

2-[[4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H22N6O4/c33-24(15-32-23-8-4-3-7-21(23)30-31-32)28-18-11-9-16(10-12-18)25(34)29-22(26(35)36)13-17-14-27-20-6-2-1-5-19(17)20/h1-12,14,22,27H,13,15H2,(H,28,33)(H,29,34)(H,35,36)

InChI Key

UWALOMGMSTVZSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Tobacco Mosaic Virus (TMV) Replication Mechanism and Host Factor Involvement

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: As the first virus to be discovered, Tobacco Mosaic Virus (TMV) has become a quintessential model for studying the molecular intricacies of plant-virus interactions. Its replication process is a highly coordinated series of events that fundamentally relies on the co-option of host cellular machinery. This technical guide provides a comprehensive overview of the TMV replication cycle, from initial cell entry to systemic spread, with a specific focus on the critical roles played by both viral proteins and essential host factors. We will dissect the functions of the viral replicase proteins (126-kDa and 183-kDa), the movement protein (MP), and the coat protein (CP). Furthermore, we will explore how host proteins, such as those from the TOM1/TOM3 family, and cellular structures like the endoplasmic reticulum and cytoskeleton, are commandeered by the virus to facilitate its propagation. This document consolidates key quantitative data, details common experimental protocols for investigation, and presents visualized pathways to offer a deeper understanding for researchers, scientists, and professionals in drug development.

The TMV Replication Cycle: A Step-by-Step Mechanism

The successful propagation of TMV involves a multi-stage process within the host cell, beginning with entry and culminating in the assembly and transport of new virions.[1]

  • Entry and Uncoating: TMV enters plant cells through mechanical wounds that breach the cell wall.[1][2] Following entry, the virus undergoes co-translational disassembly, where host ribosomes begin translating the 5' end of the viral RNA, which simultaneously strips the coat protein subunits and releases the positive-sense single-stranded RNA [(+)ssRNA] genome into the cytoplasm.[1][2][3]

  • Translation of Viral Replicase Proteins: The genomic RNA serves as a messenger RNA (mRNA) for the direct translation of two replicase-associated proteins from its 5'-proximal open reading frames (ORFs).[3][4] These are the 126-kDa protein and a larger 183-kDa protein, which is produced by a translational readthrough of the 126-kDa protein's amber stop codon.[2][5]

  • Formation of the Viral Replication Complex (VRC): The newly synthesized 126-kDa and 183-kDa proteins, along with the viral RNA genome and recruited host factors, assemble into VRCs.[1] These complexes are associated with cellular membranes, primarily the endoplasmic reticulum (ER) and the tonoplast (vacuolar membrane), forming cytoplasmic inclusions sometimes referred to as "viroplasms" or "X-bodies".[6][7][8][9]

  • Viral RNA Synthesis: Within the VRC, the replication process begins. The original (+)ssRNA genome is used as a template by the RNA-dependent RNA polymerase (RdRp) activity of the 183-kDa protein to synthesize a complementary negative-sense (-)ssRNA strand, forming a transient double-stranded RNA intermediate known as the replicative form (RF).[4][10] This (-)ssRNA strand then serves as the template for two processes:

    • Synthesis of new, full-length (+)ssRNA genomes.[4][11]

    • Transcription of smaller subgenomic RNAs (sgRNAs) that will be used to express the 30-kDa Movement Protein (MP) and the 17.5-kDa Coat Protein (CP).[3][11]

  • Assembly and Cell-to-Cell Movement: The newly synthesized (+)ssRNA genomes and CP molecules self-assemble into stable, rod-shaped virions.[3][12] This process is highly efficient, with approximately 2130 CP subunits encapsidating a single RNA molecule.[3][10][13] For the infection to spread, the viral genome, likely in a complex with the MP and replicase proteins, is transported to adjacent cells through plasmodesmata—channels that connect plant cells.[11][13][14] The MP actively modifies these channels to increase their size exclusion limit, allowing for the passage of the viral material.[15][16]

Viral Proteins and Their Core Functions

TMV encodes four primary proteins, each with distinct and essential roles in the infection cycle.[1][17]

  • 126-kDa and 183-kDa Replicase Proteins: These are the core components of the replication machinery.

    • The 126-kDa protein contains methyltransferase-like and helicase-like domains.[2][5] Its primary function is to enhance the rate of replication by approximately tenfold.[5][18] It also functions as a viral suppressor of RNA silencing (VSR), counteracting a key host defense mechanism.[4][19]

    • The 183-kDa protein contains the same domains as the 126-kDa protein but includes an additional C-terminal domain with RNA-dependent RNA polymerase (RdRp) activity.[2][5] This protein is indispensable for all RNA synthesis activities, including genome replication and sgRNA transcription.[5]

  • 30-kDa Movement Protein (MP): This protein is crucial for the systemic spread of the virus. It forms a ribonucleoprotein complex with the viral RNA and interacts with the host cytoskeleton for transport to the plasmodesmata.[14][20] At the plasmodesmata, it increases the channel's permeability, facilitating the movement of the viral genome into neighboring cells.[14][15][21]

  • 17.5-kDa Coat Protein (CP): The CP is the structural subunit of the virion. It self-assembles around the viral RNA to form the protective capsid.[12] This encapsidation is vital for the stability of the genome and for transmission to new hosts.

Host Factor Involvement in TMV Replication

TMV replication is not an independent process; it requires the intimate involvement of numerous host factors and cellular structures.

  • Anchoring the VRC: The Role of TOM1, TOM3, and ARL8: For replication to occur, the VRC must be tethered to a cellular membrane. This is mediated by key host proteins.

    • TOM1 (Tobamovirus Multiplication 1) and its homolog TOM3 are multi-pass transmembrane proteins found on the tonoplast and other membranes.[6][22][23] They interact directly with the helicase domain of the viral replicase proteins, serving as an anchor for the VRC.[1][23][24] The simultaneous knockout of TOM1 and TOM3 genes can almost completely block tobamovirus replication.[22][25]

    • ARL8 , an ADP-ribosylation factor-like small GTP-binding protein, also associates with the VRC and is essential for binding the complex to the membrane.[2][26]

  • Intracellular Trafficking: The Cytoskeleton Network: The movement of VRCs from their site of formation to the cell periphery for intercellular transport relies on the host's cytoskeleton. Both actin microfilaments and microtubules have been shown to be involved in the transport of VRCs and viral RNA.[1][7] The TMV MP directly interacts with microtubules, suggesting a mechanism for hijacking the cellular transport network.[14][20] The host's elongation factor 1A (EF-1A) also plays a role by interacting with viral RNA, replicase proteins, and the cytoskeleton, thereby influencing viral movement.[1]

  • Facilitating Movement: Host Cell Wall Proteins: The process of moving through the plasmodesmata also involves host components. The TMV MP has been shown to interact with Pectin Methylesterase (PME) , a host protein located in the cell wall, an interaction that is required for efficient cell-to-cell movement.[27]

Quantitative Analysis of TMV Replication

Quantitative data provides critical insights into the stoichiometry and efficiency of the viral life cycle.

ParameterValueReference(s)
Virion Structure
Length~300 nm[10][12]
Diameter~18 nm[10][12]
Coat Protein (CP) Subunits2130 per virion[3][10][12][13]
CP Subunits per Helix Turn16.3[12]
Viral Genome
Type(+) single-stranded RNA[4]
Length~6400 nucleotides[12][13]
Replication Efficiency
Replication Rate Increase by 126-kDa Protein~10-fold[5][18]
ToMV Accumulation Reduction in AtTOM1 Knockout~90%[26]
ToBRFV RNA Reduction in sltom1a/sltom3 Mutant516-fold[26]
ToBRFV CP Reduction in sltom1a/sltom3 Mutant25-fold[26]

Key Experimental Protocols for Studying TMV-Host Interactions

The elucidation of the TMV replication mechanism has been made possible by a variety of powerful experimental techniques.

Protocol: Identifying Protein-Protein Interactions via Yeast Two-Hybrid (Y2H)

The Y2H system is a widely used genetic method to screen for interactions between proteins.[27][28]

  • Vector Construction: The viral protein of interest (e.g., TMV 126-kDa protein) is cloned into a "bait" vector, fusing it to the DNA-binding domain (DBD) of a transcription factor. A library of host cDNAs is cloned into a "prey" vector, fusing them to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: A suitable yeast strain is co-transformed with the bait plasmid and the prey library plasmids.

  • Selection and Screening: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes that allow the yeast to grow on the selective media.

  • Identification: Plasmids from the positive colonies are isolated, and the host cDNA insert is sequenced to identify the interacting host protein.

Protocol: Quantifying Viral Accumulation using CRISPR-Cas9 Mutants and RT-qPCR

This approach is used to validate the role of a specific host factor in viral replication.[22][26]

  • gRNA Design and Vector Construction: Guide RNAs (gRNAs) are designed to target a specific exon of the host gene of interest (e.g., TOM1). These are cloned into a plant transformation vector that also expresses the Cas9 nuclease.

  • Plant Transformation: The CRISPR-Cas9 construct is introduced into plant cells (e.g., via Agrobacterium tumefaciens-mediated transformation) to generate stable transgenic lines or protoplasts.

  • Mutant Screening and Verification: Progeny are screened for mutations at the target site using PCR and Sanger sequencing to identify homozygous knockout lines.

  • Viral Inoculation: Wild-type and mutant plants are mechanically inoculated with TMV.

  • Quantification of Viral Load: At various days post-inoculation, total RNA is extracted from systemic leaves. Reverse transcription quantitative PCR (RT-qPCR) is performed using primers specific to a viral gene (e.g., the CP gene) to measure the amount of viral RNA. The viral load in mutant plants is compared to that in wild-type plants to determine the host factor's importance.

Protocol: Visualizing VRCs via In Situ Hybridization and Immunofluorescence

This method allows for the subcellular localization of viral components and their association with host structures.[7][9]

  • Sample Preparation: TMV-infected plant protoplasts or leaf tissues are fixed and permeabilized to allow entry of probes and antibodies.

  • In Situ Hybridization (for vRNA): A labeled nucleic acid probe (e.g., with digoxigenin) complementary to the viral RNA is hybridized to the prepared sample. The probe is then detected using an anti-digoxigenin antibody conjugated to a fluorescent dye.

  • Immunofluorescence (for Proteins): The sample is incubated with a primary antibody specific to a viral protein (e.g., replicase) or a host protein (e.g., an ER marker like BiP). This is followed by incubation with a secondary antibody conjugated to a different fluorescent dye.

  • Microscopy: The sample is imaged using a confocal laser scanning microscope. Co-localization of the fluorescent signals for vRNA, viral proteins, and host structures reveals the subcellular location and composition of the VRCs.

Visualizing the Mechanisms: Diagrams and Workflows

Visual models are essential for understanding the complex relationships in the TMV infection process.

TMV_Replication_Cycle TMV Replication Cycle cluster_cell Host Cell Cytoplasm Entry 1. Entry via Mechanical Wound Uncoating 2. Co-translational Disassembly Entry->Uncoating gRNA (+)ssRNA Genome Uncoating->gRNA Translation1 3. Translation of Replicase Proteins gRNA->Translation1 VRC 4. VRC Formation (on ER/Tonoplast) gRNA->VRC Replicase 126kDa & 183kDa Proteins Translation1->Replicase Replicase->VRC NegRNA (-)ssRNA Synthesis VRC->NegRNA PosRNA 5. (+)ssRNA & sgRNA Synthesis NegRNA->PosRNA Translation2 6. Translation of MP & CP PosRNA->Translation2 Assembly 7. Virion Assembly PosRNA->Assembly Progeny (+)RNA MP_CP MP & CP Proteins Translation2->MP_CP MP_CP->Assembly CP Movement 8. Cell-to-Cell Movement via Plasmodesmata MP_CP->Movement MP NewVirion New TMV Virion Assembly->NewVirion NewVirion->Movement Adjacent Cell Adjacent Cell Movement->Adjacent Cell

Caption: The major steps of the Tobacco Mosaic Virus replication cycle within a host cell.

TMV_Host_Factors Host Factor Interactions with the TMV VRC cluster_vrc Viral Replication Complex (VRC) cluster_membrane Host Membranes cluster_cytoskeleton Host Cytoskeleton & Transport cluster_pd Plasmodesmata / Cell Wall 126/183kDa 126/183kDa Viral (+)RNA Viral (+)RNA TOM1 TOM1 / TOM3 126/183kDa->TOM1 interacts with (Helicase domain) ARL8 ARL8 126/183kDa->ARL8 interacts with ER Endoplasmic Reticulum Tonoplast Tonoplast Microfilaments Microfilaments Microtubules Microtubules EF-1A EF-1A EF-1A->Microfilaments interacts with VRC VRC EF-1A->VRC influences PD Plasmodesmata PME Pectin Methylesterase TOM1->Tonoplast anchors to ARL8->Tonoplast anchors to MP Movement Protein (MP) MP->Microtubules binds to MP->PD modifies MP->PME interacts with VRC->Microfilaments traffics on VRC->Microtubules traffics on VRC->PD moves to

Caption: A network map of key host factors interacting with the TMV replication complex.

Experimental_Workflow Workflow for Identifying TMV Host Factors A Hypothesis: Host factors are required for TMV replication B High-Throughput Screen A->B C1 Yeast Two-Hybrid (Y2H) (Protein-Protein Interaction) B->C1 C2 Genome-wide RNAi/CRISPR Screen (Functional Requirement) B->C2 D Identify Candidate Host Factors C1->D C2->D E Validation of Interaction/Function D->E F1 Co-Immunoprecipitation (Co-IP) E->F1 F2 CRISPR Knockout & Viral Load Assay E->F2 F3 Subcellular Localization (Immunofluorescence) E->F3 G Functional Characterization F1->G F2->G F3->G H Determine Role in Replication, Movement, or Host Defense G->H

Caption: A logical workflow for the discovery and validation of host factors in TMV infection.

Conclusion and Future Directions

The replication of Tobacco Mosaic Virus is a sophisticated process that demonstrates a remarkable level of adaptation to the host cellular environment. The viral replicase proteins, in concert with the movement and coat proteins, orchestrate the viral life cycle, but their success is entirely dependent on their ability to recruit and manipulate a suite of host factors. Proteins like TOM1, TOM3, and ARL8 provide the essential membrane scaffold for the VRC, while the cytoskeleton provides the transportation network for intracellular movement.

For drug development professionals, understanding these virus-host interactions offers promising avenues for antiviral strategies. Instead of targeting the rapidly evolving viral proteins, therapies could be developed to disrupt these essential host factors or the interactions between them. Such host-oriented antivirals may offer broader-spectrum activity and a higher barrier to the development of viral resistance. Future research should focus on further elucidating the complete "interactome" of TMV proteins with host components and validating these factors as potential therapeutic targets.

References

An In-depth Technical Guide to the Structural Biology of the Tobacco Mosaic Virus Coat Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the Tobacco Mosaic Virus (TMV) coat protein (CP), a cornerstone of virology and a versatile tool in nanotechnology and drug delivery. This document details the structural parameters of the virion and its constituent protein, outlines key experimental protocols for its study, and illustrates the fundamental process of viral assembly.

Introduction

The Tobacco Mosaic Virus is a rod-shaped, single-stranded RNA virus that has served as a model system in structural biology for decades. Its coat protein is a small, stable protein that self-assembles with the viral RNA to form the virion. The remarkable self-assembly properties of the TMV CP have made it a subject of intense research, not only for understanding viral architecture but also for its potential applications in materials science and medicine.

Structural and Quantitative Data

The structure of the TMV virion and its coat protein has been elucidated through various techniques, primarily X-ray fiber diffraction and cryo-electron microscopy (cryo-EM). The following tables summarize the key quantitative data derived from these studies.

Table 1: Structural Parameters of the TMV Virion
ParameterValueReferences
Morphology Rod-shaped, helical[1][2]
Length ~300 nm (3000 Å)[2][3]
Outer Diameter ~18 nm (180 Å)[1][2][3]
Inner Channel Diameter ~4 nm (40 Å)[1][4]
Molecular Weight ~39 x 10^6 Daltons[1]
Helical Symmetry Right-handed helix[4][5]
Subunits per Helical Turn 16.3[1][6]
Axial Repeat 6.9 nm (49 subunits per 3 turns)[5]
Pitch of the Helix ~2.3 nm (23 Å)[5][7]
Axial Rise per Subunit ~0.14 nm (1.4 Å)[8]
Table 2: Properties of the TMV Coat Protein Subunit
ParameterValueReferences
Number of Amino Acids 158[1][3]
Molecular Weight ~17.5 kDa[9]
Number of Subunits per Virion 2130[6][10]
RNA Nucleotides per Subunit 3[1][3]
Secondary Structure Primarily α-helical (four main α-helices)[3][6]
Table 3: Selected PDB Entries for TMV Coat Protein Structures
PDB IDDescriptionMethodResolution (Å)Reference
2TMV Intact TMV virionFiber Diffraction2.90[11]
1EI7 4-layer aggregate (disk)X-ray Diffraction2.45[12]
6RLP Cryo-EM reconstruction of TMV coat proteinElectron Microscopy2.30[13]
6R7M Cryo-EM structure of TMVElectron Microscopy1.92[14]

Experimental Protocols

This section provides detailed methodologies for the purification of TMV, isolation of its coat protein, and structural analysis using X-ray crystallography and cryo-electron microscopy.

TMV Purification by Differential Centrifugation

This protocol describes a common method for purifying TMV from infected tobacco plant leaves.

Materials:

  • Infected tobacco leaves (e.g., Nicotiana tabacum)

  • Phosphate buffer (0.5 M, pH 7.2)

  • Chloroform

  • Polyethylene glycol (PEG) 8000

  • Sodium chloride (NaCl)

  • Resuspension buffer (e.g., 0.025 M phosphate buffer, pH 7.4)[15]

Procedure:

  • Homogenization: Homogenize infected tobacco leaves in cold phosphate buffer.

  • Clarification: Emulsify the homogenate with an equal volume of chloroform and centrifuge at a low speed (e.g., 4000 x g) for 30 minutes to separate the phases.[16]

  • PEG Precipitation: Collect the aqueous supernatant and add PEG 8000 to a final concentration of 4% (w/v) and NaCl to 0.2 M. Stir at 4°C for 1-2 hours to precipitate the virus.

  • Low-Speed Centrifugation: Pellet the precipitated virus by centrifugation at 10,000 x g for 15 minutes.[17]

  • Resuspension: Discard the supernatant and resuspend the viral pellet in a minimal volume of resuspension buffer.

  • Differential Centrifugation Cycles: Subject the resuspended pellet to cycles of high-speed centrifugation (e.g., 100,000 x g for 90 minutes) to pellet the virus, followed by low-speed centrifugation (e.g., 10,000 x g for 10 minutes) to remove aggregated material. Repeat this cycle 2-3 times.[15]

  • Final Resuspension: Resuspend the final high-speed pellet in the desired buffer for storage or further analysis.

Isolation of TMV Coat Protein

This protocol describes the isolation of the coat protein from purified TMV virions using the acetic acid method.

Materials:

  • Purified TMV stock solution

  • 67% Glacial acetic acid

  • Nuclease-free water

Procedure:

  • Acidification: To 100 µL of purified TMV stock in a microcentrifuge tube, add 200 µL of 67% glacial acetic acid.[18]

  • Incubation: Incubate the mixture on ice to precipitate the viral RNA.

  • Centrifugation: Pellet the precipitated RNA by centrifugation.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble coat protein.

  • Dialysis: Dialyze the supernatant against the desired buffer to remove the acetic acid and allow the protein to refold.

X-ray Crystallography of TMV Coat Protein (Disk Form)

This protocol outlines the steps for crystallizing the TMV coat protein in its disk form for X-ray diffraction studies.

Materials:

  • Purified TMV coat protein (10-15 mg/mL in a buffer such as 20 mM phosphate buffer, pH 8.0, 100 mM NaCl)[19]

  • Reservoir solution (e.g., 300 mM ammonium sulfate, 100 mM Tris-HCl, pH 7.7-8.0)[19]

  • Hanging-drop or sitting-drop vapor diffusion plates[20]

  • Siliconized cover slips (for hanging drop)[20]

Procedure:

  • Protein Concentration: Concentrate the purified TMV coat protein to 10-15 mg/mL.

  • Crystallization Setup (Hanging-Drop Method):

    • Pipette 1 µL of the protein solution onto a siliconized cover slip.

    • Add 1 µL of the reservoir solution to the protein drop and mix gently.[19]

    • Invert the cover slip over the well of the crystallization plate containing 0.5-1 mL of the reservoir solution and seal with vacuum grease.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 22°C).[19]

  • Crystal Growth: Monitor the drops for crystal formation over several days to weeks. Micro-seeding can be employed to improve crystal quality and reproducibility.[19]

  • Crystal Harvesting and Data Collection: Once crystals of sufficient size have grown, they can be cryo-protected, mounted, and subjected to X-ray diffraction for structure determination.

Cryo-Electron Microscopy of TMV

This protocol provides a general workflow for the preparation and imaging of TMV for high-resolution structural analysis by cryo-EM.

Materials:

  • Purified TMV solution (e.g., 3 mg/mL in 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)[21]

  • Cryo-EM grids (e.g., C-flat grids)[21]

  • Glow discharger

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Grid Preparation: Glow discharge the cryo-EM grids to make them hydrophilic.[21]

  • Sample Application: Apply 3-4 µL of the TMV solution to the glow-discharged grid.[21]

  • Blotting and Plunge-Freezing: In a temperature and humidity-controlled environment, blot the grid to remove excess liquid, leaving a thin film of the sample. Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.[21]

  • Cryo-EM Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a series of images (micrographs) at different defocus values under low-dose conditions. For helical structures like TMV, data is often collected as movies to allow for motion correction.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion by aligning the frames of each movie.

    • CTF Estimation and Correction: Determine and correct for the contrast transfer function of the microscope for each micrograph.

    • Particle Picking: Select individual TMV filaments or segments from the micrographs.

    • 2D Classification: Classify the selected particles to remove junk particles and assess sample quality.

    • Helical Reconstruction: Use specialized software to reconstruct a 3D map of the TMV filament, applying helical symmetry.

    • Model Building and Refinement: Build an atomic model into the 3D map and refine it against the data.

Signaling Pathways and Logical Relationships

The most critical logical relationship in the structural biology of the TMV coat protein is its self-assembly into the viral capsid. This process is not a simple polymerization but a highly regulated pathway involving different conformational states of the coat protein.

TMV Assembly Pathway

The assembly of the TMV virion is initiated by the interaction of a specific RNA sequence, the origin of assembly (OAS), with a pre-formed disk of coat proteins. This interaction triggers a conformational change in the disk, converting it into a "lock-washer" structure that initiates helical growth. Elongation then proceeds in both 3' to 5' and 5' to 3' directions along the RNA.

TMV Assembly Pathway
Experimental Workflow for Structural Determination

The determination of the TMV coat protein structure, whether in its disk form or as part of the intact virion, follows a logical experimental workflow.

Structural_Workflow cluster_Purification Sample Preparation cluster_Structural_Analysis Structural Analysis Infected_Plant Infected Tobacco Plant TMV_Purification TMV Purification (Differential Centrifugation, PEG) Infected_Plant->TMV_Purification CP_Isolation Coat Protein Isolation (e.g., Acetic Acid Method) TMV_Purification->CP_Isolation CryoEM Cryo-Electron Microscopy (for virion and disk) TMV_Purification->CryoEM Crystallography X-ray Crystallography (for disk structure) CP_Isolation->Crystallography CP_Isolation->CryoEM Data_Collection Data Collection (Diffraction / Imaging) Crystallography->Data_Collection CryoEM->Data_Collection Structure_Determination 3D Structure Determination (Phasing / Reconstruction) Data_Collection->Structure_Determination Model_Building Atomic Model Building and Refinement Structure_Determination->Model_Building PDB_Deposition PDB Deposition Model_Building->PDB_Deposition Final Structure

Structural Determination Workflow

References

An In-depth Technical Guide to Tobacco Mosaic Virus (TMV) Genome Organization and Gene Function Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tobacco Mosaic Virus (TMV) genome, the functions of its encoded proteins, and the key experimental methodologies used for its analysis. TMV, the first virus to be discovered, serves as a pivotal model system in virology and molecular biology. Its well-characterized genetics and simple structure make it an invaluable tool for studying fundamental viral processes such as replication, cell-to-cell movement, and host-virus interactions.

TMV Genome Organization

The Tobacco Mosaic Virus possesses a positive-sense, single-stranded RNA genome of approximately 6.4 to 6.5 kilobases (kb).[1] The genome is capped at the 5'-terminus with a methylated nucleotide (m7G5'pppG) and possesses a tRNA-like structure at its 3'-terminus.[1][2] It contains at least four well-characterized open reading frames (ORFs) that encode proteins essential for the viral life cycle.[1][2][3] The expression of the 3' proximal genes, the movement protein and coat protein, is achieved through the synthesis of 3'-coterminal subgenomic RNAs (sgRNAs).[4][5][6]

The following table summarizes the key quantitative data associated with the TMV genome and its primary protein products.

Open Reading Frame (ORF)Encoded ProteinProtein Product(s)Molecular Weight (kDa)Genomic Position (Nucleotides)
ORF 1Replicase Protein126K Protein12669 - 3417
ORF 2Replicase Readthrough Protein183K Protein18369 - 4917
ORF 3Movement Protein (MP)30K Protein304903 - 5709
ORF 4Coat Protein (CP)17.5K Protein17.55712 - 6191

(Note: Genomic positions are based on representative TMV strains and may vary slightly between different isolates. The 183 kDa protein is a readthrough product of the ORF 1 leaky stop codon)[7][8].

The logical organization of the TMV genome is depicted below, illustrating the arrangement of ORFs and regulatory elements.

TMV_Genome TMV Genomic Organization cluster_5_prime 5' UTR cluster_orfs cluster_3_prime 3' UTR start end start->end cap m7G Cap orf1 ORF1 (126K Replicase) orf2 ORF2 (183K Readthrough) orf3 ORF3 (30K MP) orf4 ORF4 (17.5K CP) tRNA tRNA-like Structure leaky_stop Leaky UAG Stop Codon leaky_stop->orf1 sgp_mp MP sgRNA Promoter sgp_mp->orf3 sgp_cp CP sgRNA Promoter sgp_cp->orf4

Caption: Schematic of the TMV positive-sense RNA genome.

Analysis of Viral Gene Functions

The 126 kDa and 183 kDa proteins are translated directly from the genomic RNA and are essential for viral replication.[9][10] The 183 kDa protein is produced by a ribosomal readthrough of a leaky UAG stop codon at the end of the 126 kDa coding sequence.[7] These proteins contain conserved domains for methyltransferase (capping activity) and RNA helicase.[11][12] The 183 kDa protein also contains the core RNA-dependent RNA polymerase (RdRp) domain.[1][11] Together, they form the core of the virus replication complex (VRC), which associates with host membranes, particularly the endoplasmic reticulum (ER), to create sites for viral RNA synthesis.[3][11][12] The VRC first synthesizes a negative-strand RNA template from the genomic positive-strand RNA, which is then used to produce numerous copies of the positive-strand genome and the subgenomic RNAs.[11][12]

The 30 kDa movement protein is a multifunctional protein essential for the cell-to-cell spread of the virus through plasmodesmata (Pd), the channels that connect adjacent plant cells.[1][13][14] The MP is translated from a subgenomic RNA and performs several key functions:

  • Plasmodesmata Modification: It localizes to Pd and increases their size exclusion limit (SEL), allowing passage of the viral genome.[14][15]

  • vRNP Complex Formation: MP binds to the viral RNA genome, forming a viral ribonucleoprotein (vRNP) complex.[16]

  • Intracellular Trafficking: The MP interacts with the host cytoskeleton, including microtubules and actin filaments, to traffic the vRNP complex from replication sites to the plasmodesmata.[3][15][17]

  • Host Factor Interaction: The MP interacts with host proteins, such as pectin methylesterase (PME) in the cell wall, to facilitate its function.[18][19]

The 17.5 kDa coat protein is the structural subunit of the virion, translated in large quantities from the most abundant subgenomic RNA.[9] Its primary function is to encapsidate the viral RNA, forming stable, rod-shaped virions that protect the genome outside the host cell.[1][20] The assembly process is initiated when CP oligomers (typically a two-layer disk) recognize a specific origin of assembly sequence on the viral RNA.[1][20] Beyond its structural role, the CP is also involved in the long-distance, systemic movement of the virus through the plant's vascular system (phloem).[9] Additionally, the CP can play regulatory roles in the infection cycle, potentially influencing the disassembly of incoming virions and the formation of replication complexes.[21][22]

Viral Life Cycle and Host Interaction Pathways

The successful infection of a host plant by TMV involves a coordinated series of steps, from initial entry to systemic spread. The movement from one cell to the next is a critical bottleneck that is overcome by the viral Movement Protein.

The following diagram illustrates the key stages of the TMV replication process within a host cell.

TMV_Replication_Cycle TMV Replication Cycle Workflow entry 1. Entry into host cell (via mechanical wound) uncoating 2. Virion disassembly (Co-translational) entry->uncoating gRNA Genomic (+)RNA uncoating->gRNA gRNA_translation 3. Translation of gRNA (126K/183K Replicase) replicase Replicase Proteins gRNA_translation->replicase vrc_formation 4. VRC Assembly (on ER membranes) neg_strand 5. (-) Strand Synthesis vrc_formation->neg_strand pos_strand 6. (+) Strand Synthesis (Genomic & Subgenomic RNAs) neg_strand->pos_strand sgRNA_translation 7. Translation of sgRNAs (MP and CP) pos_strand->sgRNA_translation assembly 8. Virion Assembly pos_strand->assembly packaging pos_strand->gRNA template for translation sgRNA_translation->assembly vRNA_complex vRNA-MP Complex sgRNA_translation->vRNA_complex virion Progeny Virions assembly->virion movement 9. Cell-to-Cell Movement (via Plasmodesmata) gRNA->gRNA_translation gRNA->vrc_formation replicase->vrc_formation vRNA_complex->movement virion->movement long-distance MP_Pathway MP-Mediated Cell-to-Cell Movement Pathway cluster_cell1 Infected Cell cluster_pd Plasmodesmata (Pd) cluster_cell2 Adjacent Cell vrc Virus Replication Complex (VRC) on ER Membrane vRNA Viral Genomic RNA (vRNA) vrc->vRNA MP Movement Protein (MP) vrc->MP translation vRNP vRNA-MP Complex (vRNP) vRNA->vRNP MP->vRNP cytoskeleton Actin/Microtubule Network vRNP->cytoskeleton associates with pd_entry Pd Targeting cytoskeleton->pd_entry trafficking to pd_gating Increases Size Exclusion Limit (SEL) pd_entry->pd_gating pme Host Pectin Methylesterase (PME) pd_entry->pme interacts with new_infection Initiation of New Replication Cycle pd_gating->new_infection translocates vRNP Experimental_Workflow Workflow for TMV Gene Function Analysis start Start: Hypothesis on Gene X Function clone Clone Gene X into Expression Vector start->clone gfp_fusion Create GeneX-GFP Fusion Construct clone->gfp_fusion mutagenesis Site-Directed Mutagenesis clone->mutagenesis y2h Yeast-Two-Hybrid Screen clone->y2h protoplast Transfect Protoplasts gfp_fusion->protoplast agro Agroinfiltrate N. benthamiana leaves gfp_fusion->agro infectious_clone Introduce Mutation into Full-Length TMV Clone mutagenesis->infectious_clone interaction Identify Host Interacting Proteins y2h->interaction microscopy Confocal Microscopy (Subcellular Localization) protoplast->microscopy agro->microscopy conclusion Conclusion on Gene X Function microscopy->conclusion pull_down Confirm Interaction (e.g., Co-IP) interaction->pull_down pull_down->conclusion transcription In Vitro Transcription infectious_clone->transcription inoculation Inoculate Plants (Local Lesion & Systemic) transcription->inoculation phenotype Analyze Phenotype (Lesion size, Systemic Spread) inoculation->phenotype phenotype->conclusion

References

A Technical Guide to the Host Range and Symptoms of Different Tobacco Mosaic Virus (TMV) Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the host range and symptomatology of various strains of the Tobacco Mosaic Virus (TMV). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Introduction to Tobacco Mosaic Virus (TMV)

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus belonging to the Tobamovirus genus. It was the first virus to be discovered and has since become a model organism for studying virology. TMV has an exceptionally wide host range, infecting over 125 species from 9 plant families, including a variety of economically important crops and ornamental plants.[1] The infection causes characteristic "mosaic"-like mottling and discoloration on the leaves, from which it derives its name. The severity and nature of symptoms, as well as the range of susceptible hosts, vary significantly among different TMV strains. This guide will focus on several key strains: the common strain (TMV-U1), Tomato Mosaic Virus (ToMV), Tobacco Mild Green Mosaic Virus (TMGMV), and the emerging Tomato Brown Rugose Fruit Virus (ToBRFV).

Host Range and Symptomatology of TMV Strains

The interaction between a TMV strain and a host plant can result in a spectrum of outcomes, from asymptomatic infection to severe systemic necrosis. This variability is influenced by the genetic makeup of both the virus and the host, as well as environmental conditions.[2]

Data Presentation: Host Range and Symptoms

The following tables summarize the known host ranges and the typical symptoms induced by different TMV strains. The data is compiled from various experimental studies.

Table 1: Host Range and Infection Efficiency of Different TMV Strains

TMV StrainHost Plant SpeciesFamilyInfection Efficiency (%)Symptom TypeReference
TMV-U1 Nicotiana tabacum (Tobacco)SolanaceaeHighSystemic mosaic, mottling, stunting[3]
Nicotiana tabacum cv. Bright YellowSolanaceaeSystemicMosaic symptoms[4]
Solanum lycopersicum (Tomato)SolanaceaeHighMosaic, leaf distortion[1]
Capsicum annuum (Pepper)SolanaceaeVariableLocal lesions, mosaic[1]
Phaseolus vulgaris (Bean)FabaceaeVariableLocal lesions[1]
ToMV Solanum lycopersicum (Tomato)Solanaceae100% (on susceptible cultivars)Mosaic, mottling, leaf distortion, internal fruit browning[2][5]
Capsicum annuum (Pepper)SolanaceaeHighMosaic, mottling[2][5]
Nicotiana glutinosaSolanaceae100%Necrotic local lesions[6]
Chenopodium amaranticolorAmaranthaceae100%Necrotic local lesions[7]
TMGMV Nicotiana glauca (Tree Tobacco)SolanaceaeHighMild green mosaic[4]
Capsicum annuum (Pepper)SolanaceaeHighSystemic necrosis[4]
Nicotiana tabacum (Tobacco)Solanaceae90-100%Green mosaic[4]
Cucumis melo (Melon)CucurbitaceaeVariable (isolate dependent)Asymptomatic[4]
ToBRFV Solanum lycopersicum (Tomato)Solanaceae100% (including on Tm-2² resistant cultivars)Mosaic, mottling, leaf narrowing, brown rugose fruit[2][5]
Capsicum annuum (Pepper)SolanaceaeHighMosaic, mottling, fruit discoloration[2][5]
Nicotiana tabacum 'Xanthi nc'SolanaceaeSystemicMosaic[7]
Datura stramonium (Jimsonweed)SolanaceaeSystemicMosaic[7]

Table 2: Symptom Severity of Different TMV Strains on Selected Hosts

TMV StrainHost PlantSymptom DescriptionSeverity Score (0-5)*Reference
TMV-U1 Nicotiana tabacumSystemic mosaic, leaf curling, stunting.4[8]
ToMV Solanum lycopersicumMosaic, mottling, leaf deformity, shoe-stringing, stunting.4[9]
TMGMV-U2 Solanum viarum (Tropical Soda Apple)Systemic hypersensitive necrosis, wilting, plant death.5[2][5]
ToBRFV Solanum lycopersicumMild to severe mosaic, dark green bulges, narrow leaves, brown rugose fruit.5[10]

*Symptom Severity Score based on a general scale where 0 = no symptoms, 1 = mild mosaic, 2 = moderate mosaic and some leaf distortion, 3 = severe mosaic and significant stunting, 4 = severe systemic symptoms and necrosis, 5 = plant death.[9][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of TMV host range and symptomatology.

Mechanical Inoculation of TMV

Mechanical inoculation is a standard method for infecting plants with TMV in a controlled laboratory setting.[13][14]

Materials:

  • Infected plant tissue (source of TMV)

  • Healthy test plants

  • Mortar and pestle, pre-chilled

  • Inoculation buffer (e.g., 0.02 M Phosphate buffer, pH 7.0)

  • Abrasive (e.g., Carborundum or Celite)

  • Gloves

  • Sterile water

Procedure:

  • Prepare Inoculum:

    • Grind a small amount (e.g., 0.1 g) of infected leaf tissue in a chilled mortar and pestle.

    • Add 1 mL of inoculation buffer and continue grinding to create a slurry.

  • Inoculate Plants:

    • Lightly dust the leaves of the healthy test plant with the abrasive (Carborundum).

    • Dip a gloved finger or a cotton swab into the inoculum slurry.

    • Gently rub the surface of the dusted leaves to create microscopic wounds, allowing the virus to enter.

  • Post-Inoculation Care:

    • Gently rinse the inoculated leaves with sterile water to remove excess inoculum and abrasive.

    • Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) and observe for symptom development over several weeks.

Enzyme-Linked Immunosorbent Assay (ELISA) for TMV Detection

ELISA is a widely used serological assay to detect the presence of TMV antigens in plant samples.[3][15][16][17]

Materials:

  • ELISA plate (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • TMV-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., p-nitrophenyl phosphate)

  • Stop solution (e.g., 3M NaOH)

  • Plant tissue extract

  • Microplate reader

Procedure:

  • Coating: Add 100 µL of the primary antibody diluted in coating buffer to each well of the ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate three times. Add 100 µL of the plant tissue extract to each well. Incubate for 2 hours at 37°C. Include positive and negative controls.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at 37°C.

  • Substrate Reaction: Wash the plate five times. Add 100 µL of the substrate solution to each well. Incubate in the dark until a color change is observed in the positive control wells.

  • Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at the appropriate wavelength (e.g., 405 nm for alkaline phosphatase) using a microplate reader.

Viral Load Quantification using RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying the amount of viral RNA in a sample.

Materials:

  • Total RNA extracted from plant tissue

  • Reverse transcriptase and associated buffers

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • TMV-specific forward and reverse primers

  • qPCR instrument

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In a reaction tube, combine the extracted total RNA, a TMV-specific reverse primer or random hexamers, dNTPs, and reverse transcriptase buffer.

    • Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes) to synthesize complementary DNA (cDNA).

    • Inactivate the reverse transcriptase by heating (e.g., 70°C for 10 minutes).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the synthesized cDNA, qPCR master mix, and TMV-specific forward and reverse primers.

    • Run the qPCR reaction in a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Fluorescence is measured at the end of each extension step.

  • Data Analysis:

    • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.

    • A standard curve is generated using known concentrations of a TMV RNA standard.

    • The Ct values of the unknown samples are compared to the standard curve to determine the initial quantity of viral RNA.

Signaling Pathways in TMV Infection

Plants have evolved complex signaling networks to defend against viral pathogens like TMV. Two of the most critical pathways are the Salicylic Acid (SA) signaling pathway and the RNA silencing pathway.

Salicylic Acid (SA) Signaling Pathway

The Salicylic Acid (SA) signaling pathway is a key component of the plant's defense response, leading to the activation of defense-related genes and the establishment of Systemic Acquired Resistance (SAR).[9][10][18][19]

SalicylicAcidPathway cluster_pathogen TMV Infection cluster_cell Plant Cell TMV TMV Elicitors (e.g., dsRNA, Coat Protein) SA_biosynthesis Salicylic Acid (SA) Biosynthesis TMV->SA_biosynthesis triggers SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1_cytoplasm NPR1 (inactive) in Cytoplasm SA->NPR1_cytoplasm activates NPR1_nucleus NPR1 (active) in Nucleus NPR1_cytoplasm->NPR1_nucleus translocates to TGA TGA Transcription Factors NPR1_nucleus->TGA interacts with PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes activates SAR Systemic Acquired Resistance (SAR) PR_genes->SAR leads to

TMV-induced Salicylic Acid (SA) signaling pathway.
RNA Silencing (RNAi) Pathway

RNA silencing, or RNA interference (RNAi), is a fundamental antiviral defense mechanism in plants that targets and degrades viral RNA in a sequence-specific manner.[13][19][20][21][22]

RNASilencingPathway cluster_virus TMV Replication cluster_plant_defense Plant RNAi Machinery cluster_amplification Signal Amplification viral_dsRNA Viral dsRNA Dicer Dicer-like (DCL) Proteins viral_dsRNA->Dicer processed by siRNA small interfering RNAs (siRNAs) Dicer->siRNA AGO Argonaute (AGO) Proteins siRNA->AGO loaded into RDR RNA-dependent RNA Polymerase (RDR) siRNA->RDR primes RISC RNA-Induced Silencing Complex (RISC) AGO->RISC forms viral_mRNA Viral mRNA RISC->viral_mRNA targets Degradation Viral mRNA Degradation viral_mRNA->Degradation secondary_siRNA Secondary siRNAs RDR->secondary_siRNA synthesizes secondary_siRNA->Dicer

Antiviral RNA silencing pathway in plants.

Conclusion

The study of the host range and symptomatology of different TMV strains is crucial for the development of effective disease management strategies and for advancing our fundamental understanding of plant-virus interactions. This guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in this field. The continued investigation into the molecular determinants of host specificity and symptom expression will be vital for the development of novel antiviral therapies and resistant crop varieties.

References

A Technical Guide to the Function of Tobacco Mosaic Virus Cell-to-Cell Movement Protein

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Tobacco Mosaic Virus (TMV) 30 kDa movement protein (MP) is a non-structural viral protein essential for the cell-to-cell spread of infection within a plant host.[1] By overcoming the physical barrier of the plant cell wall, the MP facilitates the transport of viral RNA (vRNA) into neighboring, uninfected cells through specialized intercellular channels called plasmodesmata (PD).[2] This document provides a comprehensive technical overview of the TMV MP's core functions, its interactions with host factors, the signaling pathways that regulate its activity, and the key experimental methodologies used to elucidate its mechanism of action. Quantitative data are summarized for direct comparison, and detailed protocols and pathway diagrams are provided to serve as a resource for research and development.

Core Mechanism of Action: Gating Plasmodesmata

The primary function of the TMV MP is to increase the size exclusion limit (SEL) of plasmodesmata, a process often referred to as "gating".[1] Under normal physiological conditions, PDs restrict the passage of molecules to a baseline of approximately 700-800 Daltons.[3] The expression of TMV MP dramatically increases this limit, allowing for the passage of the significantly larger viral genome complex. This gating is a critical step, enabling the virus to spread from an initially infected cell to establish a systemic infection.[4] The MP forms a ribonucleoprotein complex with the vRNA, and this complex is trafficked through the modified PD channels.[2][5]

Quantitative Analysis of Plasmodesmal Gating

The modification of the plasmodesmal SEL by TMV MP has been quantified using microinjection studies with fluorescently labeled dextrans of varying molecular weights. These experiments provide a direct measure of the change in PD permeability.

ParameterControl (No MP)TMV MP ExpressedExperimental MethodReference
Plasmodesmal SEL (Daltons) 700 - 800 Da9,400 DaDextran Microinjection[3][6]
Plasmodesmal SEL (Kilodaltons) ~0.8 kDaUp to 20 kDaDextran Microinjection[7][8]
Approx. Stokes Radius Limit < 1 nm~2.4 nmDextran Microinjection[3][6]

Interaction with Host Factors: A Coordinated Takeover

The TMV MP does not function in isolation. Its ability to locate and modify plasmodesmata relies on a series of specific interactions with host cellular components, including the cytoskeleton, cell wall enzymes, and membrane-associated proteins.

Intracellular Trafficking: The ER-Actin Superhighway

Following synthesis, the TMV MP associates with the endoplasmic reticulum (ER).[5][9] The MP-vRNA complex is then transported from the sites of replication towards the cell periphery and the plasmodesmata. This intracellular movement is an active process that primarily relies on the host's actin filament network and associated ER.[10][11] Fluorescence recovery after photobleaching (FRAP) experiments have shown that disruption of the actin cytoskeleton significantly inhibits the targeting of MP to the PD, while microtubule inhibitors have a lesser effect on this specific transport step.[11]

Key Host Protein Interactions

A summary of critical host proteins that interact with TMV MP is provided below. These interactions are essential for localizing the MP to the PD and modulating the channel's permeability.

Host ProteinCellular LocationFunction of InteractionMP Binding Domain (Amino Acids)Reference
Pectin Methylesterase (PME) Cell WallRequired for PD targeting and viral movement.130-185[12][13][14]
Microtubules/Tubulin CytoskeletonIntracellular transport, stabilization, and potential degradation of MP.144-169[10][15][16]
Actin Filaments CytoskeletonPrimary network for MP-vRNA complex transport to PD.Not precisely mapped[10][11]
Synaptotagmin A (SYTA) ER-Plasma Membrane Contact SitesRecognizes the MP's PD-localization signal (PLS) and recruits MP to PD.1-50 (PLS)[4][10][17]
Ankyrin Repeat Protein (ANK) Cytoplasm, recruited to PDInteracts with MP to down-regulate callose deposition at PD, increasing permeability.Not specified[4][18]
Signaling Pathway for PD Targeting and Gating

The journey of the MP from synthesis to PD gating is a multi-step process involving a cascade of interactions.

TMV_MP_Pathway cluster_cytoplasm Cytoplasm cluster_pd Plasmodesmata (PD) VRC Viral Replication Complex (VRC) on ER MP_RNA MP-vRNA Complex VRC->MP_RNA 1. MP binds vRNA Actin Actin/ER Network MP_RNA->Actin 2. Transport to cell periphery ANK ANK Protein MP_RNA->ANK 5a. MP recruits ANK SYTA SYTA Actin->SYTA 3. Targeting to ER-PM Contact Site Callose Callose Deposition ANK->Callose 5b. Reduces Callose PME Pectin Methylesterase (PME) PD_Gated Gated PD (Increased SEL) PME->PD_Gated 6. PD Gating SYTA->PME 4. MP interacts with SYTA & PME at PD Callose->PD_Gated Increases Permeability

TMV MP pathway from synthesis to plasmodesmata gating.

Regulation of MP Function by Phosphorylation

The activity of TMV MP is not constitutive; it is tightly regulated by the host cell, primarily through phosphorylation. This post-translational modification acts as a molecular switch, turning off the MP's ability to gate plasmodesmata.

A cell wall-associated protein kinase phosphorylates the C-terminus of the MP at three specific residues: Serine-258, Threonine-261, and Serine-265.[19][20] Experiments using phosphomimetic mutants (where these residues are substituted with negatively charged amino acids) have demonstrated that this phosphorylation abolishes the MP's capacity to increase the plasmodesmal SEL and, consequently, blocks the cell-to-cell spread of the virus.[21] This regulatory mechanism is host-dependent and is thought to prevent continuous interference with the plant's own intercellular communication pathways.[20][21]

Phosphorylation Signaling Cascade

TMV_MP_Phosphorylation MP_Active Active MP at Plasmodesmata P Phosphorylation (Ser258, Thr261, Ser265) MP_Active->P Substrate for PD_Gating PD Gating (Increased SEL) MP_Active->PD_Gating Kinase Host Cell Wall- Associated Kinase Kinase->P Catalyzes MP_Inactive Inactive MP P->MP_Inactive Leads to PD_Closed PD SEL Returns to Baseline MP_Inactive->PD_Closed Inhibits Gating

Regulatory phosphorylation cascade of TMV MP activity.

Key Experimental Protocols

The functional characterization of TMV MP has been achieved through a combination of genetic, biochemical, and cell biology techniques. Detailed methodologies for two cornerstone experiments are provided below.

Protocol: Yeast Two-Hybrid (Y2H) Screen for Protein Interaction

The Y2H system is a powerful genetic method to identify protein-protein interactions. It was instrumental in confirming the interaction between TMV MP and host proteins like PME.[12][13]

Objective: To test the interaction between a "bait" protein (e.g., TMV MP) and a "prey" protein (e.g., a host protein from a cDNA library).

Principle: The transcription factor GAL4 is split into two functional domains: a DNA-binding domain (BD) and an activation domain (AD). The bait protein is fused to the BD, and the prey protein is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal.

Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence of the TMV MP into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD-MP).

    • Clone a cDNA library from the host plant (e.g., Nicotiana tabacum) into a "prey" vector (e.g., pGADT7), creating a library of fusions with the GAL4 Activation Domain (AD-Library).

  • Yeast Transformation:

    • Transform a haploid yeast strain of one mating type (e.g., Y2HGold, MATa) with the BD-MP bait plasmid.

    • Transform a haploid yeast strain of the opposite mating type (e.g., Y187, MATα) with the AD-Library prey plasmids.

  • Yeast Mating:

    • Combine the transformed bait and prey yeast cultures in YPDA medium and incubate for 20-24 hours at 30°C with gentle shaking to allow for mating and the formation of diploid cells.

  • Selection of Interactors:

    • Plate the diploid yeast on selective synthetic dropout (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.

    • Transfer colonies to a higher stringency medium also lacking Histidine (SD/-Trp/-Leu/-His). 3-Amino-1,2,4-triazole (3-AT) can be added to suppress leaky HIS3 expression.

    • Growth on this medium indicates a potential protein-protein interaction.

  • Confirmation (β-galactosidase Assay):

    • Perform a colony-lift filter assay. Colonies that turn blue in the presence of X-gal confirm the interaction by demonstrating the activation of the lacZ reporter gene.

  • Identification:

    • Isolate the prey plasmid from positive colonies and sequence the cDNA insert to identify the interacting host protein.

Workflow: Y2H Screen

Y2H_Workflow cluster_prep Preparation cluster_yeast Yeast Manipulation cluster_selection Screening & Confirmation cluster_analysis Analysis Bait Clone TMV MP into Bait Vector (BD-MP) Trans_Bait Transform MATa Yeast with Bait Plasmid Bait->Trans_Bait Prey Clone Host cDNA Library into Prey Vector (AD-Library) Trans_Prey Transform MATα Yeast with Prey Library Prey->Trans_Prey Mating Mate Yeast Strains (Combine Cultures) Trans_Bait->Mating Trans_Prey->Mating Select_Diploid Plate on SD/-Trp/-Leu (Selects for Diploids) Mating->Select_Diploid Select_Interact Plate on SD/-Trp/-Leu/-His (Selects for Interaction) Select_Diploid->Select_Interact Confirm β-galactosidase Assay (Blue/White Screening) Select_Interact->Confirm Identify Sequence Prey Plasmid from Positive Colonies Confirm->Identify

Experimental workflow for a Yeast Two-Hybrid screen.
Protocol: Microinjection for Plasmodesmal SEL Analysis

Microinjection is used to physically introduce fluorescent probes into the cytoplasm of a single plant cell to directly visualize and quantify intercellular transport through plasmodesmata.[3][7]

Objective: To determine the functional size exclusion limit of plasmodesmata in the presence or absence of TMV MP.

Methodology:

  • Plant Material: Use leaf epidermal cells from both wild-type (e.g., N. tabacum) and transgenic plants constitutively expressing the TMV MP gene.

  • Probe Preparation:

    • Prepare a solution containing a mixture of fluorescently labeled dextrans of various molecular weights (e.g., 3 kDa, 10 kDa, 20 kDa). Each size should be conjugated to a different fluorophore (e.g., FITC, TRITC) for simultaneous tracking.

    • Dissolve the dextrans in an injection buffer (e.g., 5 mM MES, 200 mM KCl, pH 7.5).

  • Micropipette Preparation:

    • Pull glass capillary tubes to create micropipettes with a tip diameter of ~0.5-1.0 µm using a micropipette puller.

    • Back-load the micropipette with the fluorescent probe solution.

  • Microinjection Procedure:

    • Mount the plant tissue on a microscope slide.

    • Under a microscope, use a micromanipulator to carefully insert the micropipette into the cytoplasm of a single epidermal cell, avoiding the vacuole.

    • Apply a brief pulse of pressure using a microinjector to deliver a small volume of the probe solution into the cell.

  • Imaging and Analysis:

    • Immediately after injection, begin acquiring time-lapse fluorescence microscopy images of the injected cell and its neighbors.

    • Monitor the spread of fluorescence from the injected cell into the surrounding cells over time (typically 10-30 minutes).

    • The largest dextran that is observed to move into adjacent cells defines the functional SEL of the plasmodesmata for that tissue. Compare the results between wild-type and MP-expressing plants.

Conclusion and Future Directions

The Tobacco Mosaic Virus movement protein is a multifunctional protein that masterfully co-opts host cellular machinery to facilitate viral spread. By interacting with the ER-actin network for transport and with specific cell wall and membrane proteins at plasmodesmata, it effectively increases the channel's size exclusion limit. This activity is precisely regulated by host-mediated phosphorylation, highlighting a complex evolutionary interplay between virus and host. A thorough understanding of these molecular interactions and their quantitative parameters is critical for the development of novel antiviral strategies. Future research, potentially targeting the MP-PME or MP-SYTA interactions, could yield durable resistance mechanisms in crop plants and provide new tools for targeted drug delivery in plant systems.

References

An In-depth Technical Guide to the In Vivo Disassembly and Uncoating of Tobacco Mosaic Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate mechanisms governing the in vivo disassembly of the Tobacco Mosaic Virus (TMV). Understanding these core processes is fundamental for the development of novel antiviral strategies and for harnessing viral nanoparticles in biotechnological applications.

Introduction: The Imperative of Uncoating

The Tobacco Mosaic Virus (TMV) virion is a remarkably stable ribonucleoprotein complex, consisting of a single-stranded, positive-sense RNA genome helically encased by approximately 2,130 identical coat protein (CP) subunits.[1][2] For infection to commence, this protective capsid must be systematically removed to expose the viral RNA (vRNA) to the host cell's translational and replicative machinery. This process, known as disassembly or uncoating, is not a simple passive event but a highly orchestrated series of molecular interactions, leveraging both viral and host factors. The disassembly of TMV is a critical determinant of the success or failure of the virus to initiate infection.[3]

The Bidirectional Uncoating Model

In vivo, TMV particles undergo a sophisticated bidirectional disassembly process.[3] This process can be conceptually divided into two primary phases: an initial 5'-to-3' disassembly coupled with translation, followed by a 3'-to-5' disassembly linked to replication.

Phase 1: 5' End Exposure and Co-translational Disassembly

The uncoating cascade is initiated at the 5' end of the vRNA.[4] This initiation is not spontaneous but is triggered by the intracellular environment of the host cell, which is characterized by a higher pH (around neutral) and a lower Ca2+ concentration compared to the extracellular space.[1][4][5][6]

  • The Disassembly Switch: The stability of the TMV capsid is highly sensitive to pH and calcium levels.[1][2][6] Cryo-electron microscopy studies have revealed a "metastable disassembly switch" involving specific carboxylate residues (E95 and E97) on adjacent CP subunits.[1][6] In the stable virion, these residues are stabilized by calcium ions.[1][6] Upon entering the cytoplasm, the lower calcium concentration and higher pH lead to the removal of Ca2+ and the deprotonation of these carboxylates. This induces electrostatic repulsion between the adjacent subunits, destabilizing the virion structure, particularly at the 5' end.[1][6]

  • 5' Leader (Ω) Sequence Exposure: The interaction between the CP and the vRNA is weakest at the 5' end. This is partly due to the G-less nature of the 68-nucleotide 5' leader sequence, known as the omega (Ω) sequence.[4][7] This inherent micro-instability, combined with the triggering of the disassembly switch, leads to the rapid exposure of the Ω sequence.[7]

  • Ribosome Recruitment and Co-translational Uncoating: The exposed 5' cap and Ω sequence act as a potent translational enhancer, efficiently recruiting host 80S ribosomes.[8][9] As the ribosome complex assembles and begins to translate the first open reading frame (ORF) — which codes for the viral replicase proteins (126 kDa and 183 kDa) — its translocation along the vRNA in the 5'-to-3' direction provides the mechanical force to progressively strip away the CP subunits.[5][8][10] This process is termed "co-translational disassembly".[4][10]

Phase 2: 3'-to-5' Coreplicational Disassembly

Co-translational disassembly proceeds to uncoat a significant portion of the genome. However, the complete release of the vRNA requires a second, distinct mechanism.

  • Role of Viral Replicase: After the 126 kDa and 183 kDa viral replicase proteins are synthesized, they are believed to participate in the uncoating of the remaining 3' end of the vRNA.[3][4]

  • Co-replicational Uncoating: This second phase is hypothesized to be coupled with the synthesis of the complementary minus-strand RNA by the viral replicase. As the polymerase complex moves along the plus-strand template in the 3'-to-5' direction, it displaces the remaining CP subunits.[3]

Quantitative Insights into TMV Disassembly

While much of the understanding of TMV uncoating is qualitative, several studies have provided quantitative data that help to frame the kinetics and stoichiometry of the process.

ParameterValue/ObservationExperimental ContextReference(s)
Initial Uncoating (5' to 3') ~70-75% of the genomeOccurs within 3 minutes of entry into a plant protoplast.[3][4]
Complete Uncoating Remaining ~30% of the genomeReleased by 30 minutes post-inoculation in protoplasts.[4]
5' RNA Exposure by SDS 2.5% of RNA (approx. 160 nucleotides)Exposed almost immediately in a susceptible subpopulation of virions treated with 1% SDS.[7]
Ribosome Binding 1 or 2 80S ribosomesObserved on pH 7.5-treated TMV particles incubated in translation extracts.[7]
Structural Change on Binding Virion shortens by 9-10 nmCorresponds to the exposure of 192-217 nucleotides upon ribosome binding.[7]
Cryo-EM Resolution 1.9 Å and 2.0 ÅHigh-resolution structures of TMV in water and high Ca2+/acidic pH conditions, respectively.[1]

Key Host and Viral Factors

The disassembly process is a dynamic interplay between the viral particle and host cell components.

  • Host Factors:

    • Ribosomes: The central players in co-translational disassembly, providing the motive force for CP removal.[8][10]

    • eIF4F (eukaryotic initiation factor 4F): This complex is recruited by the vRNA's 5' cap and Ω leader to initiate translation.[9]

    • HSP101 (Heat Shock Protein 101): This host protein binds to the poly(CAA) region within the Ω sequence and is required for its function as a translational enhancer, likely by helping to recruit eIF4F.[9]

  • Viral Factors:

    • Coat Protein (CP): The structural unit of the capsid whose interactions are modulated by the cellular environment. Specific residues (E95, E97) are critical for the disassembly switch.[1][6]

    • 5' Leader (Ω) Sequence: A G-less region that interacts weakly with the CP and acts as a powerful translational enhancer.[4][7][9]

    • Replicase Proteins (126/183 kDa): Synthesized early in infection, they are involved in the final 3'-to-5' uncoating phase.[3][4]

Visualizing the Mechanisms

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in TMV disassembly.

The TMV Co-Translational Disassembly Pathway

TMV_Disassembly_Pathway TMV Co-Translational Disassembly Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Host Cytoplasm TMV_stable Stable TMV Virion (High Ca²⁺, Low pH) Entry Cell Entry TMV_stable->Entry Trigger Environmental Trigger (Low Ca²⁺, Neutral pH) Entry->Trigger Senses Cytoplasm Destabilized Destabilized Virion (5' end exposed) Trigger->Destabilized Activates Disassembly Switch Ribosome Host 80S Ribosome + eIFs, HSP101 Destabilized->Ribosome Recruits Translating Translating Ribosome Ribosome->Translating Initiates Translation Uncoating 5' to 3' Disassembly Translating->Uncoating Drives Replicase Viral Replicase (126/183 kDa) Uncoating->Replicase Produces

Caption: A logical flowchart of the initial stages of TMV uncoating in the host cytoplasm.

Experimental Workflow: Isolating Ribosome-Virion Complexes

Experimental_Workflow Workflow for Isolating 'Stripsomes' Inoculation 1. Inoculate Protoplasts with Labeled TMV (e.g., ³²P) Incubation 2. Incubate for Short Time Course (e.g., 10-70 min) Inoculation->Incubation Extraction 3. Gently Lyse Protoplasts & Collect Extracts Incubation->Extraction Gradient 4. Layer Extract onto Cs₂SO₄ Buoyant Density Gradient Extraction->Gradient Centrifugation 5. Ultracentrifugation Gradient->Centrifugation Fractionation 6. Fractionate Gradient Centrifugation->Fractionation Analysis 7. Analyze Fractions - Scintillation Counting (³²P) - Electron Microscopy Fractionation->Analysis Result Identify Fractions with High Density & Ribosome-Virion Complexes ('Stripsomes') Analysis->Result

Caption: A typical experimental workflow to isolate and identify TMV-ribosome complexes.

Key Experimental Protocols

The mechanisms described above have been elucidated through a variety of sophisticated experimental techniques. Below are synopses of key methodologies.

Protocol: In Vivo Analysis of Co-translational Disassembly Complexes

This protocol is based on the methods used to provide the first in vivo evidence for co-translational disassembly.[10]

  • Virus Labeling: Prepare TMV labeled with both ³²P (for RNA) and ³H-leucine (for CP). This dual-labeling allows for the calculation of RNA:protein ratios.

  • Inoculation: Inoculate tobacco leaf epidermal cells or protoplasts with the dual-labeled TMV. Collect samples at various time points post-inoculation (e.g., 10, 20, 40, 70 minutes).

  • Cell Lysis and Extraction: Gently lyse the cells in a suitable buffer to release intracellular components without artificially disrupting virions. The buffer should maintain the integrity of ribosome complexes.

  • Density Gradient Centrifugation: Layer the cell extracts onto a Cesium Sulfate (Cs₂SO₄) buoyant density gradient. Perform ultracentrifugation to separate components based on their density.

  • Fractionation and Analysis:

    • Carefully collect fractions from the gradient.

    • Use scintillation counting to determine the ³²P and ³H counts in each fraction, allowing for the calculation of the ³²P:³H ratio. Co-translational disassembly complexes ("striposomes") will have a higher density and a higher ³²P:³H ratio than intact virions due to the association with ribosomes.

    • Prepare samples from relevant fractions for electron microscopy.

  • Electron Microscopy: Negatively stain the samples and visualize them using a transmission electron microscope. Look for characteristic rod-shaped TMV particles with clusters of ribosomes attached, typically at one end.

Protocol: Single-Molecule Force Spectroscopy of TMV Disassembly

This method, adapted from atomic force microscopy (AFM) studies, probes the mechanical forces involved in uncoating.[5]

  • Surface and Tip Preparation:

    • Prepare a gold-coated surface.

    • Functionalize an AFM cantilever tip with amino groups to allow it to bind the negatively charged vRNA.

  • Virus Immobilization: Use cysteine-labeled TMV particles to immobilize them perpendicularly onto the gold surface via the 3' end of the virus. This specific orientation is crucial.

  • Force Spectroscopy Measurement:

    • Bring the functionalized AFM tip into contact with the immobilized virus particle, allowing it to bind to the exposed 5' end of the vRNA.

    • Retract the cantilever at a constant velocity, stretching the vRNA and pulling it out of the capsid.

    • Record the force-extension curve. The curve will show sawtooth-like force plateaus, representing the stepwise removal of CP subunits.

  • Data Analysis: Analyze the force plateaus to determine the forces required for disassembly under different conditions (e.g., varying pH and Ca2+ concentrations) to mimic the in vivo environment.

Implications for Drug Development

A detailed understanding of TMV uncoating opens avenues for novel antiviral strategies.

  • Targeting the Disassembly Switch: Compounds that stabilize the virion structure by interfering with the Ca2+-mediated disassembly switch could prevent the initial uncoating step. This could involve small molecules that bind to the carboxylate clusters on the CP subunits, preventing their repulsion.

  • Inhibiting Ribosome Binding: Molecules that block the interaction of the host ribosome with the viral Ω sequence could halt co-translational disassembly before it begins.

  • Disrupting Host Factor Interactions: Targeting the interaction between the Ω sequence and host factors like HSP101 could be a viable strategy to inhibit the enhancement of translation necessary for efficient uncoating.

This guide provides a foundational understanding of the complex and fascinating process of TMV disassembly. Continued research in this area will undoubtedly uncover further molecular details, paving the way for innovative applications in both medicine and technology.

References

An In-depth Technical Guide to the Evolutionary Genetics of Tobamoviruses

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Tobamovirus represents one of the most studied groups of plant viruses, offering profound insights into the mechanics of viral evolution. Characterized by their rigid, rod-shaped virions and positive-sense, single-stranded RNA genomes, tobamoviruses are both significant agricultural pathogens and powerful model systems. Their evolution is a dynamic interplay of high mutation rates constrained by strong purifying selection, occasional recombination events leading to novel genotypes, and a complex co-evolutionary dance with their plant hosts. This guide provides a comprehensive overview of the core principles of tobamovirus evolutionary genetics, detailing their genomic architecture, the debate surrounding their evolutionary rates, the mechanisms of adaptation, and the molecular host-virus interactions that shape their evolutionary trajectory. Quantitative data is summarized for comparative analysis, key experimental protocols are detailed for methodological reference, and critical pathways and workflows are visualized to illuminate complex relationships.

Tobamovirus Genomic Architecture

Tobamoviruses possess a linear, non-segmented, single-stranded RNA genome of approximately 6.3 to 6.6 kb.[1][2] The genome is organized into at least four core open reading frames (ORFs) that are crucial for the viral life cycle.[3]

  • ORF 1 (126 kDa Protein): Translated directly from the genomic RNA, this protein contains methyltransferase (MT) and helicase (HEL) domains, essential for RNA capping and unwinding during replication.[2][3]

  • ORF 2 (183 kDa Protein): This protein is an RNA-dependent RNA polymerase (RdRp) and is produced via a translational readthrough of the leaky UAG stop codon of ORF 1.[2][3]

  • ORF 3 (Movement Protein - MP): A ~30 kDa protein expressed from a subgenomic RNA, the MP is essential for cell-to-cell movement of the virus through plasmodesmata.[1][3]

  • ORF 4 (Coat Protein - CP): The ~17.5 kDa CP is also expressed from a subgenomic RNA and encapsidates the viral genome to form the stable, rod-shaped virion.[1][3]

Some tobamovirus species contain additional ORFs, but these four are the conserved core.[3] The genome is flanked by a 5' untranslated region (UTR) that acts as a translational enhancer and a 3' UTR that folds into a tRNA-like structure involved in initiating negative-strand RNA synthesis.[2]

Genetic Variation and Selection Pressures

Despite the high error rates inherent to RNA-dependent RNA polymerases, tobamovirus populations often exhibit low overall genetic diversity. This paradox is explained by the dominant role of strong negative (purifying) selection, which swiftly removes deleterious mutations to preserve the function of essential proteins.[3][4]

Table 1: Quantitative Data on Tobamovirus Genetic Variation and Selection

ParameterVirus/GroupValueKey Findings
Nucleotide Diversity Genus Tobamovirus (average)~11% polymorphic sitesIndicates low overall genomic variation compared to other RNA viruses.[3]
Selection Pressure (dN/dS) Tomato mosaic virus (ToMV)0.0553 - 0.138Values significantly less than 1 indicate strong purifying selection across global populations.[5]
Selection Site Frequency Genus TobamovirusNegative selection sites are 6x more frequent than positive selection sites.Demonstrates the prevalence of purifying selection in maintaining protein function.[3]
Mutation Rate (ORF-specific) ToMV 126 kDa Protein GeneNucleotide: 1.9%; Amino Acid: 0.6%Shows that most nucleotide mutations are synonymous and do not alter the protein sequence.[5]
Mutation Rate (ORF-specific) ToMV 183 kDa Protein GeneNucleotide: 1.9%; Amino Acid: 0.8%Similar to the 126 kDa protein, highlighting strong functional constraints.[5]
Species Demarcation Genus Tobamovirus<90% whole-genome nucleotide identityThis criterion is used to classify distinct tobamovirus species.[3][6]

This strong purifying selection results in a lack of hypervariable regions typically seen in other RNA viruses, with mutations accumulating at relatively similar rates across the core ORFs.[3][4]

Evolutionary Rates: A Tale of Two Timescales

A central debate in tobamovirus evolution concerns their rate of change and time of origin. Two conflicting hypotheses have emerged, supported by different analytical methods.

  • The Co-divergence Hypothesis (Deep Time): This view posits that tobamoviruses are an ancient genus that has co-diverged with their angiosperm hosts over millions of years (up to 120-140 million years).[7][8] This hypothesis is supported by the congruence between virus and host phylogenies.[9][10] Such a long timescale implies a very slow evolutionary rate.

  • The Rapid Evolution Hypothesis (Recent Time): In contrast, analyses using time-stamped sequence data (isolates collected over several decades) and Bayesian coalescent methods suggest much faster evolutionary rates, comparable to those of other RNA viruses.[11][12][13] These studies estimate the origin of currently sampled tobamoviruses to be within the last 100,000 years.[11][13]

The discrepancy may arise from different evolutionary dynamics dominating over short versus long timescales. While rapid short-term evolution is observed, strong purifying selection over millions of years may constrain the virus to evolve in lockstep with its host, a pattern described as "fuzzy" co-divergence, where viruses switch hosts within major plant clades but largely remain associated with them over deep time.[14]

Table 2: Comparative Evolutionary Rates for Tobamoviruses

Method/HypothesisVirus/GeneEstimated Rate (substitutions/site/year)Implied Origin
Co-divergence Assumption Genus Tobamovirus~1 x 10⁻⁸>100 Million Years Ago[11][12]
Bayesian Coalescent (Time-stamped data) Genus Tobamovirus1 x 10⁻⁵ to 1.3 x 10⁻³< 100,000 Years Ago[11][12]
Bayesian Coalescent (Time-stamped data) Tomato brown rugose fruit virus (ToBRFV)2.9 x 10⁻⁴Recent Emergence[15]
Experimental Evolution (Serial Passage) Yellow tailflower mild mottle virus (YTMMV)1.752 x 10⁻⁵N/A (Short-term adaptation rate)[16]

Recombination and Host Adaptation

Recombination is a significant driver of tobamovirus evolution, allowing for the generation of novel genotypes and chimeric viruses.[3] Natural recombination has been documented between different tobamoviruses, such as Tobacco mosaic virus (TMV) and Tomato mosaic virus (ToMV), contributing to genetic diversity.[17]

The emergence of Tomato brown rugose fruit virus (ToBRFV), which overcame long-standing genetic resistance in tomatoes, is believed to have involved a recombination event.[3][4] This highlights recombination as a key mechanism for host range expansion and the breaking of resistance genes.[3]

Host adaptation is a critical evolutionary process, often studied through experimental evolution. Such studies show that tobamoviruses can adapt to novel hosts in a short time, fixing mutations that increase viral fitness and replication in the new environment.[16][18] This process underscores the evolutionary potential of tobamoviruses to emerge as new pathogens in agricultural systems.[18]

Experimental Protocols

Protocol: Experimental Evolution via Serial Passage

This protocol is based on the methodology used to study the adaptation of Yellow tailflower mild mottle virus (YTMMV) to a new host.[18][19]

Objective: To investigate the genetic changes in a tobamovirus population as it adapts to a novel host over multiple generations.

Materials:

  • Source of initial virus inoculum (e.g., infected leaf tissue).

  • Healthy seedlings of the novel host plant (e.g., Solanum lycopersicum) and a control host (Nicotiana benthamiana).

  • 0.1 M phosphate buffer (pH 7.0).

  • Sterile mortars and pestles.

  • Celite or fine abrasive.

  • RNA extraction kits, RT-PCR reagents, Sanger or Next-Generation Sequencing platform.

Methodology:

  • Inoculum Preparation (Passage 0): Homogenize leaf tissue from the original infected plant in cold phosphate buffer. Use this sap to mechanically inoculate a cohort of six seedlings of the novel host species.

  • Serial Passaging: Every 16 days (or other defined interval), collect one young leaf from each of the six infected plants.

  • Pool and macerate the collected leaves in fresh phosphate buffer with a pinch of celite to create the inoculum for the next passage.

  • Use this new inoculum to mechanically inoculate a new cohort of six healthy seedlings.

  • Repeat this process for a set number of passages (e.g., nine or more).

  • Sample Collection: At each passage, retain a portion of the pooled leaf tissue for genetic analysis. Store at -80°C.

  • Genetic Analysis:

    • Extract total RNA from the stored samples from each passage.

    • Perform reverse transcription PCR (RT-PCR) to amplify overlapping segments covering the majority of the viral genome.

    • Sequence the amplicons using Sanger sequencing or a high-throughput method.

    • Align the sequences from each passage to the original viral genome to identify nucleotide substitutions.

    • Track the frequency of new alleles over time to determine if they become fixed in the population.

Protocol: Analysis of Host Gene Expression via RT-qPCR

This protocol outlines the steps to quantify changes in host defense pathway gene expression following tobamovirus infection.[20][21]

Objective: To measure the relative expression levels of salicylic acid (SA) and jasmonic acid (JA) pathway-related genes in response to tobamovirus infection.

Materials:

  • Healthy and tobamovirus-infected plant tissue (e.g., leaves).

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • qPCR instrument.

  • Primers specific for target genes (e.g., PR1 for SA pathway, PDF1.2 for JA pathway) and a reference gene (e.g., Actin).

Methodology:

  • Plant Infection: Inoculate a set of plants with the tobamovirus of interest. Maintain a set of mock-inoculated plants as a control.

  • Sample Collection: At a defined time post-inoculation (e.g., 3 weeks), harvest leaf tissue from at least three individual plants per condition (infected and control). Immediately flash-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the ground tissue using a suitable kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the reactions in a qPCR instrument under standard cycling conditions.

    • Include reactions for the reference gene to normalize the data.

    • Include no-template controls to check for contamination.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCq method. Compare the normalized expression levels of target genes in infected plants to those in the control plants to determine the fold change in expression.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Serial Passage for Viral Adaptation

Serial_Passage_Workflow cluster_input Setup cluster_process Passaging Cycle (Repeat n times) cluster_output Analysis Inoculum Initial Inoculum (Virus Source) Inoculate 1. Mechanical Inoculation Inoculum->Inoculate Host Novel Host Seedlings (Cohort) Host->Inoculate Incubate 2. Incubation (e.g., 16 days) Inoculate->Incubate Harvest 3. Harvest & Pool Leaf Tissue Incubate->Harvest Store 4a. Store Sample for Analysis Harvest->Store Prepare 4b. Prepare New Inoculum Harvest->Prepare Analysis RNA Extraction, RT-PCR, Sequencing Store->Analysis Prepare->Inoculate Next Cohort Result Identify & Track Allele Fixation Analysis->Result

Caption: Workflow for an experimental evolution study of a tobamovirus using serial passaging in a new host.

Host Defense Signaling Manipulation by Tobamoviruses

Defense_Signaling cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway cluster_RNAi RNA Silencing (RNAi) Pathway Tobamovirus Tobamovirus Infection SA_prod SA Biosynthesis Increased Tobamovirus->SA_prod Induces dsRNA Viral dsRNA Intermediate Tobamovirus->dsRNA Replication SA_signal SA Signaling Activated SA_prod->SA_signal PR_genes Pathogenesis-Related (PR) Gene Expression SA_signal->PR_genes JA_signal JA Signaling SA_signal->JA_signal Antagonistic Crosstalk Symptoms Enhanced Disease Symptoms PR_genes->Symptoms JA_defense Defense Against Necrotrophs JA_signal->JA_defense JA_defense->Tobamovirus Reduced Susceptibility to other pathogens DCL Dicer-like (DCL) Cleavage dsRNA->DCL siRNA viral siRNAs (vsiRNAs) DCL->siRNA RISC RISC Loading siRNA->RISC Target Viral RNA Degradation RISC->Target Target->Tobamovirus Inhibits

Caption: Tobamovirus interaction with host defense pathways, including SA, JA, and RNA silencing.

Conclusion and Future Directions

The evolutionary genetics of tobamoviruses reveal a group of highly adaptable pathogens governed by fundamental evolutionary principles. While they are constrained by strong purifying selection, their capacity for rapid mutation and recombination provides the genetic substrate for adaptation to new hosts and the circumvention of host resistance. The ongoing debate over their evolutionary timescale highlights the complexity of viral evolution and the need to integrate multiple analytical approaches. For drug development professionals, understanding these evolutionary mechanisms is critical for designing durable resistance strategies. Future research should focus on elucidating the specific epistatic interactions that constrain or facilitate host jumps, quantifying the fitness costs associated with resistance-breaking mutations, and leveraging high-throughput sequencing to monitor the emergence of recombinant viruses in real-time. By continuing to use tobamoviruses as a model system, the scientific community can further unravel the intricate processes that drive viral evolution.

References

Methodological & Application

Purifying Tobacco Mosaic Virus for Cryo-Electron Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tobacco Mosaic Virus (TMV) is a rod-shaped virus that has served as a crucial model system in virology and structural biology. Its well-defined helical structure makes it an excellent specimen for cryo-electron microscopy (cryo-EM) to assess microscope performance and image processing techniques. Achieving high-resolution structures requires a highly purified and concentrated sample. This document provides detailed application notes and a comprehensive protocol for the purification of TMV particles from infected plant tissue, optimized for cryo-EM analysis. The protocol integrates common methodologies, including polyethylene glycol (PEG) precipitation and differential centrifugation, to yield high-purity viral preparations.

Core Principles of TMV Purification

The purification of TMV leverages its unique physical and chemical properties, primarily its size, shape, and stability. The general workflow involves:

  • Homogenization: Extraction of the virus from infected plant leaves.

  • Clarification: Removal of plant debris and cellular components.

  • Precipitation: Concentration of the virus from the clarified extract, typically using PEG.

  • Differential Centrifugation: Further purification and concentration of the virus particles based on their sedimentation properties.

  • Resuspension and Final Preparation: Suspending the purified virus in a buffer suitable for cryo-EM grid preparation.

Experimental Protocols

This protocol is a synthesis of established methods for TMV purification.[1][2] It is recommended to perform all steps at 4°C unless otherwise specified to minimize protein degradation.[3]

Materials and Buffers
ReagentSpecificationsPurpose
Infected Plant Tissue Nicotiana tabacum leaves systemically infected with TMV, frozenVirus source
Homogenization Buffer 0.5 M Sodium Phosphate buffer (pH 7.2), 1% 2-mercaptoethanolExtraction and stabilization of virus
Clarification Agent n-butanolRemoval of chloroplasts and plant pigments
Precipitating Agent Polyethylene glycol (PEG) 6000Concentration of virus particles
Resuspension Buffer 0.01 M Sodium Phosphate buffer (pH 7.2)Resuspending viral pellets
Final Buffer for Cryo-EM 50 mM Tris-HCl (pH 7.4), 50 mM KClFinal sample buffer for vitrification[4]
Step-by-Step Purification Protocol

Part 1: Extraction and Clarification

  • Homogenization: For every 1 gram of frozen, infected tobacco leaf tissue, use 1 ml of homogenization buffer.[2] Homogenize the tissue in a blender for 5 minutes, gradually adding the leaves to the buffer.[2]

  • Initial Filtration: Strain the homogenate through several layers of cheesecloth to remove large plant debris.

  • Clarification with Butanol: To the filtered extract, add n-butanol to a final concentration of 8% (v/v) (8 ml per 100 ml of extract).[2] Stir the mixture for 15 minutes. This step helps to coagulate chloroplasts.[2]

  • Low-Speed Centrifugation: Centrifuge the mixture at 10,000 x g for 30 minutes to pellet the plant debris.[2] Carefully decant and collect the supernatant, which contains the virus.

Part 2: PEG Precipitation

  • First PEG Precipitation: To the supernatant, slowly add solid PEG 6000 to a final concentration of 4% (w/v) (4 g per 100 ml) while gently stirring.[2] Once the PEG is fully dissolved, centrifuge at 10,000 x g for 15 minutes.[2]

  • Resuspension: Discard the supernatant and resuspend the pellets in 0.01 M Phosphate buffer (pH 7.2). Use approximately 20 ml of buffer per 100 ml of the initial extract.[2]

  • Clarification Spin: Centrifuge the resuspended pellets at 10,000 x g for 15 minutes to remove any remaining insoluble material.[2] The supernatant now contains a partially purified virus suspension.

  • Second PEG Precipitation (Optional, for higher purity): To the supernatant from the previous step, add NaCl to 0.4 g per 10 ml and PEG 6000 to 0.4 g per 10 ml.[2] Stir until dissolved and then centrifuge at 10,000 x g for 15 minutes.[2]

  • Final Resuspension: Discard the supernatant and resuspend the final pellets in a minimal volume of 0.01 M Phosphate buffer (e.g., 2 ml per 100 ml of initial extract).[2]

Part 3: Differential Centrifugation

For cryo-EM, further purification by differential centrifugation is often necessary to remove residual PEG and other contaminants.[5]

  • High-Speed Centrifugation (Pelleting): Centrifuge the virus suspension at high speed (e.g., 120,000 x g) for a sufficient time to pellet the virus particles (e.g., 90 minutes).[3]

  • Resuspension: Carefully discard the supernatant and resuspend the viral pellet in the desired final buffer for cryo-EM (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl).[4]

  • Low-Speed Centrifugation (Clarification): Centrifuge at a low speed (e.g., 10,000 x g) for 5-10 minutes to pellet any aggregates. The supernatant contains the purified TMV particles.

Quantitative Data Summary
StepParameterValueReference
Homogenization Buffer to Tissue Ratio1 ml : 1 g[2]
Homogenization Time5 min[2]
Clarification n-butanol Concentration8% (v/v)[2]
Centrifugation10,000 x g for 30 min[2]
PEG Precipitation (1st) PEG 6000 Concentration4% (w/v)[2]
Centrifugation10,000 x g for 15 min[2]
PEG Precipitation (2nd) NaCl Concentration0.4 g / 10 ml[2]
PEG 6000 Concentration0.4 g / 10 ml[2]
Centrifugation10,000 x g for 15 min[2]
Differential Centrifugation High-Speed Pelleting~120,000 x g for 90 min[3]
Low-Speed Clarification~10,000 x g for 5-10 min[6]

Sample Preparation for Cryo-EM

For optimal cryo-EM grid preparation, the final TMV sample should be at a suitable concentration. A starting concentration of 3 mg/ml is often used.[4] The final buffer composition can be critical as the TMV structure is sensitive to ionic conditions.[4]

Experimental Workflow Diagram

TMV_Purification_Workflow infected_leaves Infected Tobacco Leaves homogenization Homogenization (0.5M Phosphate Buffer, 1% 2-Mercaptoethanol) infected_leaves->homogenization filtration Cheesecloth Filtration homogenization->filtration butanol_clarification Butanol Clarification (8%) filtration->butanol_clarification low_speed_cent_1 Low-Speed Centrifugation (10,000 x g, 30 min) butanol_clarification->low_speed_cent_1 supernatant_1 Collect Supernatant low_speed_cent_1->supernatant_1 Collect peg_precipitation_1 First PEG Precipitation (4% PEG 6000) supernatant_1->peg_precipitation_1 low_speed_cent_2 Low-Speed Centrifugation (10,000 x g, 15 min) peg_precipitation_1->low_speed_cent_2 resuspend_1 Resuspend Pellet (0.01M Phosphate Buffer) low_speed_cent_2->resuspend_1 Pellet clarification_spin Clarification Spin (10,000 x g, 15 min) resuspend_1->clarification_spin supernatant_2 Collect Supernatant clarification_spin->supernatant_2 Collect differential_cent Differential Ultracentrifugation supernatant_2->differential_cent final_resuspension Resuspend in Cryo-EM Buffer differential_cent->final_resuspension purified_tmv Purified TMV for Cryo-EM final_resuspension->purified_tmv

Caption: Workflow for the purification of Tobacco Mosaic Virus (TMV) for cryo-EM applications.

Concluding Remarks

This protocol provides a robust and reproducible method for obtaining high-purity Tobacco Mosaic Virus particles suitable for high-resolution cryo-EM studies. The combination of PEG precipitation and differential centrifugation effectively removes host plant contaminants and aggregates. The final purity and concentration of the viral preparation are critical for successful vitrification and subsequent structural determination. Researchers may need to optimize certain parameters, such as centrifugation times and buffer compositions, based on their specific experimental setup and downstream applications.

References

Application Notes and Protocols for Mechanical Inoculation of Tobacco Mosaic Virus (TMV) on Tobacco Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, particularly tobacco and other members of the Solanaceae family.[1] It is a robust and highly stable virus, making it a model organism for studying plant-virus interactions and for various biotechnological applications, including its use as a viral vector for transient gene expression and as a scaffold in nanotechnology.[1][2] Mechanical inoculation is the most common method for experimentally infecting plants with TMV. This technique involves the introduction of the virus into a host plant through small, controlled wounds on the leaf surface.

These application notes provide detailed protocols for the mechanical inoculation of TMV on tobacco plants, methods for inoculum preparation, and an overview of the key signaling pathways involved in the plant's defense response to TMV infection.

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanical inoculation of TMV on tobacco plants, compiled from various research sources.

Table 1: TMV Inoculum Preparation and Application

ParameterValue/RangeSource(s)
Inoculum Source Systemically infected Nicotiana tabacum leaves[3]
Dried infected leaf tissue[4]
Inoculum Buffer 0.06 M Phosphate buffer[3]
0.01 M Sodium Phosphate buffer (NaPB), pH 7.2-7.4[4][5]
1% Potassium Phosphate buffer, pH 7.4[6]
Tissue to Buffer Ratio 1 g tissue : 4 mL buffer[4]
2 g tissue : 20 mL buffer[6]
0.5 g tissue : 5 mL buffer[7]
Abrasive Carborundum (Silicon Carbide)[8][5][9]
Celite[6][7]
TMV Concentration for Inoculation 0.01 mg/mL, 0.1 mg/mL, 0.5 mg/mL[5][9]
Amount of TMV per Plant/Leaf 3 µg, 15 µg, 30 µg[5][9]
200 ng[10]
600 ng/leaf[11]

Table 2: Post-Inoculation Timeline and Virus Yield

ParameterTime/ValueSource(s)
Appearance of Local Symptoms 8 days post-inoculation (dpi)[5]
Establishment of Systemic Infection 10+ dpi[5]
Harvesting of Infected Leaves 10-15 dpi[5][9]
Virus Yield (Mechanical Inoculation) 40–141 mg per 100 g infected leaf tissue[5][9]

Experimental Protocols

Preparation of TMV Inoculum

This protocol describes the preparation of a TMV inoculum from systemically infected tobacco leaves.

Materials:

  • Fresh or frozen TMV-infected Nicotiana tabacum leaves showing clear mosaic symptoms.

  • Inoculation Buffer (e.g., 0.01 M Sodium Phosphate Buffer, pH 7.2).

  • Chilled mortar and pestle.

  • Cheesecloth.

  • Sterile microcentrifuge tubes.

  • Ice bucket.

Procedure:

  • Weigh approximately 1 gram of TMV-infected leaf tissue.

  • Place the leaf tissue in a pre-chilled mortar.

  • Add 4 mL of ice-cold inoculation buffer to the mortar.

  • Grind the leaf tissue thoroughly with the pestle until a homogenous slurry is formed. Keep the mortar on ice throughout this process to minimize degradation of the virus.

  • Filter the homogenate through two layers of cheesecloth into a sterile tube to remove large plant debris.

  • The resulting filtrate is the crude TMV inoculum. For long-term storage, the inoculum can be stored at -80°C. For immediate use, keep it on ice.

Mechanical Inoculation of Tobacco Plants

This protocol outlines the steps for the mechanical inoculation of 4-5 week old tobacco plants.

Materials:

  • Healthy, 4-5 week old Nicotiana tabacum plants.

  • Prepared TMV inoculum.

  • Abrasive powder (e.g., Carborundum or Celite).

  • Gloves.

  • Inoculation pad (e.g., sterile cotton swab or gloved finger).

  • Water.

Procedure:

  • Select healthy, well-watered tobacco plants for inoculation. It is advisable to place the plants in the dark for about 12 hours prior to inoculation to enhance susceptibility.[7]

  • Wear gloves to prevent contamination.

  • Lightly dust the upper surface of two to three leaves per plant with the abrasive powder.[5] The abrasive creates microscopic wounds necessary for the virus to enter the plant cells.

  • Apply a small amount of the TMV inoculum (e.g., 100 µL) to the dusted leaf surface.[5][9]

  • Gently rub the leaf surface with an inoculation pad or a gloved finger in a smooth, even motion. Apply gentle pressure to ensure the inoculum enters the wounds created by the abrasive, but avoid causing excessive damage to the leaf tissue.

  • Change gloves between treating different sets of plants to avoid cross-contamination.[5][9]

  • Approximately 1 hour post-inoculation, gently rinse the inoculated leaves with water to remove excess inoculum and abrasive.[5][9] This helps to prevent phytotoxicity from the inoculation buffer and abrasive.

  • Place the inoculated plants in a growth chamber or greenhouse with appropriate lighting and temperature conditions.

  • Observe the plants over the next 2-4 weeks for the development of symptoms, which may include mosaic patterns, leaf yellowing, and stunting.[12][5]

Control Inoculation

For a robust experimental design, it is crucial to include control plants.

Procedure:

  • Prepare a mock inoculum using the same procedure as the TMV inoculum, but with healthy, uninfected tobacco leaves.

  • Inoculate a set of control plants with the mock inoculum following the same mechanical inoculation protocol.

  • These plants should not develop any symptoms of TMV infection and serve as a negative control for the experiment.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Mechanical Inoculation

The following diagram illustrates the general workflow for the mechanical inoculation of TMV on tobacco plants.

experimental_workflow cluster_prep Inoculum Preparation cluster_inoculation Inoculation Procedure cluster_post Post-Inoculation infected_leaves TMV-Infected Tobacco Leaves grind Grind in Inoculation Buffer infected_leaves->grind filter Filter through Cheesecloth grind->filter inoculum Crude TMV Inoculum filter->inoculum apply_inoculum Apply Inoculum & Gently Rub inoculum->apply_inoculum tobacco_plant Healthy Tobacco Plant (4-5 weeks old) dust_leaf Dust Leaf with Abrasive tobacco_plant->dust_leaf dust_leaf->apply_inoculum rinse_leaf Rinse Leaf (1 hr post-inoculation) apply_inoculum->rinse_leaf growth_chamber Incubate in Growth Chamber rinse_leaf->growth_chamber observe Observe for Symptom Development growth_chamber->observe harvest Harvest Infected Tissue (10-15 dpi) observe->harvest

Diagram 1: Experimental workflow for TMV mechanical inoculation.
Signaling Pathway of TMV Resistance in Tobacco

In tobacco plants carrying the N gene, resistance to TMV is mediated by a "gene-for-gene" interaction.[9] The N gene product, a member of the Toll-interleukin-1 receptor/nucleotide-binding site/leucine-rich repeat (TIR-NBS-LRR) class of resistance proteins, recognizes the helicase domain of the TMV replicase protein.[12] This recognition triggers a downstream signaling cascade, leading to a hypersensitive response (HR) at the site of infection and the establishment of Systemic Acquired Resistance (SAR) throughout the plant.[13] Key components of this signaling pathway include the activation of mitogen-activated protein kinases (MAPKs), the production of nitric oxide (NO), and a significant increase in the levels of salicylic acid (SA).[3][13] Salicylic acid is a crucial signaling molecule that plays a central role in activating pathogenesis-related (PR) genes and establishing SAR.[14]

The following diagram illustrates the key signaling events in N gene-mediated resistance to TMV.

tmv_signaling_pathway cluster_recognition Viral Recognition cluster_signaling Downstream Signaling Cascade cluster_response Plant Defense Response TMV TMV Replicase (Helicase Domain) N_gene N Gene Product (TIR-NBS-LRR) TMV->N_gene Recognition MAPK MAPK Cascade Activation N_gene->MAPK NO Nitric Oxide (NO) Production N_gene->NO SA Salicylic Acid (SA) Biosynthesis MAPK->SA NO->SA Acts Upstream PR_genes Pathogenesis-Related (PR) Gene Expression SA->PR_genes HR Hypersensitive Response (HR) (Localized Cell Death) SAR Systemic Acquired Resistance (SAR) PR_genes->HR PR_genes->SAR

Diagram 2: N gene-mediated TMV resistance signaling pathway.

References

Application Notes and Protocols for Agroinfiltration-Mediated Transient Expression of TMV Replicons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the transient expression of proteins in Nicotiana benthamiana using an agroinfiltration-based system with Tobacco Mosaic Virus (TMV) replicons. This method is a rapid, scalable, and efficient way to produce high levels of recombinant proteins for research and pharmaceutical applications.

Introduction

Agroinfiltration is a widely used technique for the transient expression of genes in plants.[1][2] It involves the delivery of a gene of interest cloned into a T-DNA region of a binary vector, which is then introduced into plant cells via Agrobacterium tumefaciens.[2] The use of TMV-based expression vectors, which are RNA replicons, can significantly enhance protein yields compared to standard plant promoters.[3][4] These viral vectors facilitate high-level replication of the target gene, leading to robust protein accumulation within a short period.[3][4][5] This protocol outlines the key steps, from the preparation of Agrobacterium to post-infiltration care and strategies for optimizing protein expression.

Key Experimental Protocols

Preparation of Agrobacterium tumefaciens Cultures

This initial step is critical for successful agroinfiltration. It involves preparing a robust culture of Agrobacterium carrying the TMV replicon-based vector.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101, LBA4404, C58C1)[6] containing the TMV replicon construct.

  • LB medium and agar plates with appropriate antibiotics (e.g., kanamycin, rifampin).[7]

  • YENB or similar rich medium.[5]

  • MES buffer (pH 5.6).

  • Magnesium chloride (MgCl2).

  • Acetosyringone.

Procedure:

  • From a glycerol stock, streak the Agrobacterium strain onto an LB agar plate containing the appropriate antibiotics and incubate at 28°C for 2 days to obtain single colonies.[8]

  • Inoculate a single colony into 5-10 mL of liquid LB medium with antibiotics and grow overnight at 28°C with shaking (200-250 rpm).[9]

  • Use the overnight culture to inoculate a larger volume (e.g., 50-200 mL) of YENB or LB medium containing 10 mM MES (pH 5.6) and 20 µM acetosyringone, along with the necessary antibiotics.[7]

  • Grow this culture at 28°C with shaking until it reaches an optical density at 600 nm (OD600) of approximately 0.8 to 1.5.[7]

  • Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Resuspend the pellet in the infiltration buffer (see Table 1) to the desired final OD600 (typically 0.5-1.0).[7] When co-infiltrating multiple constructs (e.g., the TMV replicon and a silencing suppressor), adjust the OD600 of each strain accordingly before mixing.

  • Incubate the resuspended Agrobacterium at room temperature for 1-3 hours before infiltration.[7]

Plant Growth and Preparation

Healthy and appropriately aged plants are crucial for achieving high expression levels. Nicotiana benthamiana is the most commonly used host due to its susceptibility to Agrobacterium and high biomass yield.[5]

Procedure:

  • Grow N. benthamiana plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22-25°C.

  • Use plants that are 4-6 weeks old for infiltration, as they provide a good balance of leaf biomass and protein accumulation potential.[5]

  • Ensure plants are well-watered and healthy prior to infiltration. Some studies suggest placing plants in the dark for about 16 hours before infiltration to increase transformation competency.[10]

Agroinfiltration Procedure

There are two primary methods for agroinfiltration: syringe infiltration for small-scale experiments and vacuum infiltration for larger-scale protein production.[2][5]

A. Syringe Infiltration:

  • Load the prepared Agrobacterium suspension into a 1 mL needleless syringe.[2]

  • Gently press the tip of the syringe against the underside (abaxial surface) of a young, fully expanded leaf.[5]

  • Apply gentle counter-pressure to the top of the leaf and slowly infiltrate the suspension into the intercellular airspaces. A successfully infiltrated area will appear dark and water-soaked.[8]

  • This method allows for the infiltration of multiple constructs on a single leaf for comparative studies.[5]

B. Vacuum Infiltration:

  • Place the Agrobacterium suspension in a container large enough to submerge the aerial parts of the plants.

  • Invert the plants and submerge the leaves and stems into the bacterial suspension.[5]

  • Place the entire setup into a vacuum chamber and apply a vacuum (e.g., 100 mbar) for 1-2 minutes.[5] This removes air from the intercellular spaces of the leaves.

  • Rapidly release the vacuum. The pressure difference will force the Agrobacterium suspension into the leaf tissue.[2]

  • This method is highly efficient for infiltrating entire plants and is scalable for commercial production.[6]

Post-Infiltration Care and Harvest

Proper care after infiltration is important for maximizing protein expression.

Procedure:

  • After infiltration, return the plants to their growth chamber. Maintaining high humidity for the first 1-2 days can be beneficial.[7]

  • Monitor the plants for expression of the target protein. For TMV replicon systems, peak expression is typically observed between 4 and 7 days post-infiltration (dpi).[6]

  • Harvest the infiltrated leaves at the optimal time point and proceed with protein extraction and purification.

Optimization Strategies

Several factors can be modulated to enhance the transient expression of TMV replicons.

  • Co-expression of Silencing Suppressors: Post-transcriptional gene silencing (PTGS) is a natural plant defense mechanism that can limit recombinant protein expression. Co-infiltrating a silencing suppressor, such as the p19 protein from Tomato bushy stunt virus, can dramatically increase protein yields.[3][4][5]

  • Chemical Additives: The inclusion of certain chemicals in the infiltration media can boost expression. Acetosyringone is a phenolic compound that induces the expression of Agrobacterium virulence genes.[1] Surfactants like Pluronic F-68 or Silwet L-77 can improve infiltration efficiency.[1][11]

  • Heat Shock: Applying a brief heat shock (e.g., 37°C) to the plants 1-2 days after infiltration has been shown to significantly increase reporter protein levels.[1]

  • Agrobacterium Density: The concentration of the Agrobacterium suspension should be optimized. While a higher density can lead to more transformed cells, excessively high concentrations can cause necrosis and reduce overall protein yield.[8]

Data Presentation

Table 1: Typical Agroinfiltration Buffer Composition

ComponentConcentrationPurpose
MES10 mM, pH 5.6Buffering agent to maintain optimal pH for Agrobacterium virulence.
MgCl₂10 mMHelps maintain bacterial cell integrity.
Acetosyringone100-200 µMInduces vir gene expression in Agrobacterium.[7]

Table 2: Factors Influencing TMV Replicon Expression

FactorConditionEffect on Protein YieldReference
Agrobacterium StrainGV3101Often shows higher protein production compared to other strains.[6]
Agrobacterium OD6000.5 - 1.0Optimal range for balancing transformation efficiency and plant health.[7]
Silencing SuppressorCo-expression of p19Significantly increases accumulation of the target protein.[3][4]
Post-infiltration Time4-7 daysTypical timeframe for peak protein accumulation with TMV vectors.[6]
Host PlantNicotiana benthamianaHighly amenable to agroinfiltration with high biomass production.[5]
Recombinant Protein Yield0.5 - 5.0 mg/g of fresh leaf weightAchievable yields with TMV-based replicon systems.[1]

Visualizations

Agroinfiltration_Workflow cluster_prep Phase 1: Preparation cluster_infil Phase 2: Infiltration cluster_expr Phase 3: Expression & Harvest Agro_Culture 1. Agrobacterium Culture Growth Resuspension 2. Cell Pelleting & Resuspension Agro_Culture->Resuspension Infiltration 4. Agroinfiltration (Syringe or Vacuum) Resuspension->Infiltration Plant_Growth 3. N. benthamiana Growth (4-6 weeks) Plant_Growth->Infiltration Incubation 5. Post-infiltration Incubation (4-7 days) Infiltration->Incubation Harvest 6. Leaf Harvest Incubation->Harvest Extraction 7. Protein Extraction & Analysis Harvest->Extraction

Caption: Experimental workflow for agroinfiltration.

TDNA_Transfer_and_Expression cluster_agro Agrobacterium cluster_plant Plant Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Agro Agrobacterium with TMV Replicon Vector TDNA T-DNA Agro->TDNA T-DNA Transfer Transcription Transcription TDNA->Transcription mRNA TMV Replicon mRNA Transcription->mRNA Replication Viral Replication mRNA->Replication Export to Cytoplasm Translation Translation Replication->Translation Protein Recombinant Protein Translation->Protein

Caption: T-DNA transfer and TMV replicon expression.

References

Application of Tobacco Mosaic Virus (TMV) Nanoparticles in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Tobacco Mosaic Virus (TMV) nanoparticles as a versatile platform for drug delivery. TMV, a plant virus, offers a unique, biocompatible, and biodegradable nanostructure that can be engineered for targeted and efficient therapeutic delivery. Its rod-like and spherical morphologies, combined with a well-defined structure, allow for precise surface modification and drug loading.

Introduction to TMV as a Drug Delivery Vehicle

The Tobacco Mosaic Virus (TMV) is a rod-shaped virus with a length of 300 nm and a diameter of 18 nm, featuring a 4 nm central channel.[1][2] This structure is formed by the self-assembly of approximately 2,130 identical coat protein subunits around a single-stranded RNA genome.[1] TMV can also be heat-transformed into spherical nanoparticles (SNPs) of about 50 nm in diameter.[1] These distinct morphologies provide different advantages for drug delivery applications. The high-aspect-ratio of the native rod shape is beneficial for tumor accumulation due to the enhanced permeability and retention (EPR) effect.[2][3]

TMV is non-infectious to mammals and its protein-based structure is biodegradable, making it a safe and promising nanocarrier.[1] The distinct internal and external surfaces of TMV allow for selective chemical modifications, enabling the attachment of targeting ligands on the exterior and the loading of therapeutic cargo within its central channel or conjugated to its surface.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on TMV-based drug delivery systems, providing a comparative overview of drug loading capacities and cytotoxic efficacy.

Table 1: Drug Loading Capacity of TMV Nanoparticles
DrugTMV MorphologyLoading MethodDrug Molecules per TMV ParticleReference
Mitoxantrone (MTO)RodElectrostatic Interaction~1,000[2]
Mitoxantrone (MTO)RodElectrostatic Interaction~1,270[4]
Doxorubicin (DOX)RodCovalent Conjugation~270[1]
Phenanthriplatin (PhenPt)RodElectrostatic Interaction~2,000[5]
Cyanine 5 (Cy5)RodCovalent Conjugation~215[4]
Table 2: In Vitro Cytotoxicity (IC50 Values) of TMV-Drug Formulations
Cell LineDrugFormulationIC50 (µM)Reference
MCF-7 (Breast Cancer)Doxorubicin (DOX)Free DOX0.64 ± 0.06[1]
MDA-MB-231 (Breast Cancer)Doxorubicin (DOX)Free DOX0.97 ± 0.02[1]
LNCaP (Prostate Cancer, PSMA+)Mitoxantrone (MTO)Free MTO0.0125[6]
LNCaP (Prostate Cancer, PSMA+)Mitoxantrone (MTO)TMV-MTO0.0102[6]
LNCaP (Prostate Cancer, PSMA+)Mitoxantrone (MTO)DUPA-TMV-MTO (Targeted)0.0028[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving TMV nanoparticles in drug delivery.

Protocol for Preparation and Purification of TMV

TMV can be propagated in its host plant, Nicotiana benthamiana, and purified through a series of centrifugation and precipitation steps.

Materials:

  • Nicotiana benthamiana plants

  • TMV inoculum

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0)

  • Chloroform

  • Butanol

  • Polyethylene glycol (PEG)

  • Sodium chloride (NaCl)

  • Ultracentrifuge

Procedure:

  • Mechanically inoculate healthy Nicotiana benthamiana plants with TMV.

  • After 7-10 days post-inoculation, harvest the infected leaf tissue.

  • Homogenize the leaf tissue in phosphate buffer.

  • Clarify the homogenate by adding chloroform and butanol, followed by centrifugation to remove plant debris.

  • Precipitate the virus from the supernatant by adding PEG and NaCl, followed by incubation and centrifugation.

  • Resuspend the viral pellet in phosphate buffer.

  • Perform differential centrifugation (low-speed centrifugation to remove aggregates, followed by high-speed ultracentrifugation to pellet the virus) to further purify the TMV particles.

  • Resuspend the final TMV pellet in the desired buffer for storage.

Protocol for Drug Loading into TMV Nanoparticles

This protocol relies on the electrostatic interaction between the negatively charged interior channel of TMV (lined with glutamic acid residues) and the positively charged drug molecules.[2]

Materials:

  • Purified TMV nanoparticles

  • Mitoxantrone (MTO)

  • Potassium phosphate (KP) buffer (10 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Ultracentrifuge

Procedure:

  • Prepare a solution of TMV at a concentration of 1 mg/mL in 10 mM KP buffer (pH 7.4).

  • Prepare a stock solution of MTO in DMSO.

  • Add a 10,000-fold molar excess of MTO to the TMV solution.[4] The final DMSO concentration should be kept low (e.g., 10%).[4]

  • Incubate the mixture for 18 hours at 4°C with gentle agitation.[4]

  • Purify the MTO-loaded TMV (MTO-TMV) particles by ultracentrifugation to remove unloaded MTO.

  • Resuspend the MTO-TMV pellet in 10 mM KP buffer (pH 7.4).[4]

  • Determine the drug loading using UV-Vis spectroscopy by measuring the absorbance at the characteristic wavelength for MTO (e.g., 622 nm) and TMV (260 nm).[2]

This method involves the covalent attachment of the drug to the TMV coat proteins.

Materials:

  • Purified TMV nanoparticles

  • Doxorubicin (DOX)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

Procedure:

  • Activate the carboxylic acid groups on the interior glutamic acid residues of TMV using EDC and NHS/HOBt.

  • Add DOX to the activated TMV solution. The amino group on DOX will react with the activated carboxylates to form a stable amide bond.

  • Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature or 4°C.

  • Purify the DOX-conjugated TMV by dialysis or size exclusion chromatography to remove unreacted drug and coupling reagents.

  • Quantify the amount of conjugated DOX using UV-Vis spectroscopy or fluorescence measurements.

Protocol for In Vitro Drug Release Assay

This protocol assesses the release of the drug from the TMV nanoparticles under different pH conditions, simulating the physiological environment and the acidic environment of endosomes/lysosomes.

Materials:

  • Drug-loaded TMV nanoparticles

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release buffers (e.g., 10 mM KP buffer at pH 7.4 and pH 5.0)[2]

Procedure:

  • Place a known concentration of drug-loaded TMV into a dialysis unit.[2]

  • Dialyze against a large volume of the release buffer (e.g., pH 7.4 or pH 5.0) at a controlled temperature (e.g., room temperature or 37°C).[2]

  • At designated time points (e.g., 12, 16, 24, 48, 72 hours), collect aliquots from the solution inside the dialysis unit.[2]

  • Quantify the amount of drug remaining in the TMV nanoparticles using UV-Vis spectroscopy.[2]

  • Calculate the percentage of drug released at each time point relative to the initial amount of loaded drug.[2]

Protocol for Cell Viability (MTT) Assay

This assay determines the cytotoxicity of the TMV-drug formulations against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)[1]

  • Cell culture medium and supplements

  • 96-well plates

  • Free drug and drug-loaded TMV formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded TMV, and unloaded TMV (as a control).

  • Incubate the cells for a specified duration (e.g., 72 hours).[1]

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value for each formulation.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the application of TMV nanoparticles for drug delivery.

experimental_workflow cluster_prep TMV Preparation & Modification cluster_loading Drug Loading cluster_eval In Vitro Evaluation plant 1. Propagation in Nicotiana benthamiana purification 2. Purification via Centrifugation plant->purification modification 3. Surface Functionalization (e.g., with DUPA) purification->modification drug_loading 4. Drug Incubation (e.g., MTO) modification->drug_loading purify_loaded 5. Purification of Drug-Loaded TMV drug_loading->purify_loaded characterization 6. Characterization (TEM, UV-Vis) purify_loaded->characterization release_assay 7. Drug Release Assay (pH 5.0, 7.4) characterization->release_assay cytotoxicity 9. Cytotoxicity Assay (MTT) characterization->cytotoxicity cell_culture 8. Cancer Cell Culture cell_culture->cytotoxicity

Caption: Experimental workflow for TMV-based drug delivery.

targeted_delivery_pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cellular Cellular Uptake & Drug Release tmv_drug DUPA-TMV-MTO Nanoparticle epr EPR Effect: Passive Accumulation tmv_drug->epr 1. Tumor Homing receptor PSMA Receptor tmv_drug->receptor 2. Specific Binding (DUPA-PSMA) cancer_cell PSMA+ Cancer Cell endocytosis Receptor-Mediated Endocytosis cancer_cell->endocytosis 3. Internalization endosome Endosome/Lysosome (Acidic pH) endocytosis->endosome release TMV Degradation & MTO Release endosome->release 4. Low pH Trigger apoptosis Drug Action: Apoptosis release->apoptosis

Caption: Targeted drug delivery pathway of DUPA-TMV-MTO.

logical_relationship cluster_features cluster_applications cluster_outcome start TMV Nanoparticle Platform biodegradable Biocompatible & Biodegradable start->biodegradable modifiable Tunable Surface Chemistry start->modifiable high_loading High Drug Loading Capacity start->high_loading toxicity Reduced Systemic _Toxicity biodegradable->toxicity active_targeting Active Targeting (Ligand Conjugation) modifiable->active_targeting combination_therapy Combination Therapy (Multiple Drugs/Agents) modifiable->combination_therapy passive_targeting Passive Targeting (EPR Effect) high_loading->passive_targeting efficacy Increased Therapeutic Efficacy passive_targeting->efficacy passive_targeting->toxicity active_targeting->efficacy active_targeting->toxicity combination_therapy->efficacy

Caption: Logical relationships of TMV features and outcomes.

References

Visualizing Tobacco Mosaic Virus Movement in Living Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the spatiotemporal dynamics of viral infection is paramount for the development of effective antiviral strategies. Tobacco Mosaic Virus (TMV), a well-studied plant pathogen, serves as a model system for elucidating the mechanisms of viral replication and movement. Visualizing the intricate journey of TMV through a living plant host, from initial cell entry to systemic spread, provides invaluable insights into virus-host interactions and potential targets for therapeutic intervention. This document provides detailed application notes and protocols for the visualization and quantification of TMV movement in living plants, with a focus on fluorescent protein tagging and quantitative molecular techniques.

I. Visualization of TMV Movement using Fluorescent Protein Tagging

The fusion of fluorescent proteins, such as Green Fluorescent Protein (GFP), to viral proteins allows for the real-time visualization of viral infection and movement in living plant tissues. A common approach involves engineering the TMV genome to express a fusion of the movement protein (MP) or the coat protein (CP) with GFP.

Experimental Workflow: TMV-GFP Visualization

The following diagram outlines the key steps for visualizing TMV movement using a GFP-tagged infectious clone.

TMV_GFP_Workflow cluster_prep Preparation cluster_inoc Inoculation cluster_visual Visualization & Analysis A Construct TMV-GFP Infectious Clone B Transform Agrobacterium tumefaciens A->B C Culture Agrobacterium B->C D Agroinfiltration of Nicotiana benthamiana C->D E Incubate Plants D->E F Confocal Laser Scanning Microscopy (CLSM) E->F G Image Analysis & Quantification F->G RTqPCR_Workflow cluster_prep Sample Preparation cluster_qpcr RT-qPCR cluster_analysis Data Analysis A Harvest Plant Tissue B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Prepare qPCR Reaction Mix C->D E Real-Time PCR Amplification D->E F Generate Standard Curve E->F G Quantify Viral RNA F->G TMV_Movement_Pathway cluster_cell1 Infected Cell cluster_pd Plasmodesmata cluster_cell2 Adjacent Cell VRC Viral Replication Complex (VRC) on ER MP Movement Protein (MP) Synthesis VRC->MP Translation vRNP vRNA-MP Complex (vRNP) Formation VRC->vRNP vRNA MP->vRNP PD Plasmodesmata Gating by MP MP->PD Increases Size Exclusion Limit PME Pectin Methylesterase (PME) Interaction MP->PME Interaction at Cell Wall Cytoskeleton Cytoskeleton (Actin/Microtubules) vRNP->Cytoskeleton Intracellular Transport vRNP->PD Targeting ER_Network Endoplasmic Reticulum (ER) Network Cytoskeleton->ER_Network ER_Network->PD Guidance to PD New_VRC Establishment of New VRC PD->New_VRC vRNP Translocation Replication Viral Replication New_VRC->Replication

Application Notes and Protocols for TMV-based Vaccine Platform Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tobacco Mosaic Virus (TMV) has emerged as a versatile and potent platform for the development of novel vaccines against a wide range of infectious diseases and cancers. Its inherent properties, including a highly repetitive and organized structure, stability, and natural adjuvant activity, make it an ideal scaffold for presenting foreign antigens to the immune system. This document provides detailed application notes and protocols for the development and evaluation of TMV-based vaccines, intended to guide researchers and drug development professionals in harnessing this promising technology.

TMV can be utilized as a vaccine platform in two primary ways: through the genetic fusion of antigenic epitopes to the TMV coat protein (CP) or by chemical conjugation of antigens to the surface of the TMV nanoparticle. Both approaches leverage the virus's ability to be recognized by the immune system as a pathogen-associated molecular pattern (PAMP), leading to robust activation of antigen-presenting cells (APCs) and the subsequent induction of both humoral and cellular immunity.

Data Presentation: Immunogenicity and Efficacy of TMV-based Vaccines

The following tables summarize quantitative data from preclinical studies, demonstrating the immunogenic potential and protective efficacy of various TMV-based vaccine candidates.

Vaccine CandidateAntigenChallenge ModelKey Immunogenicity FindingsProtective EfficacyReference
TMV-SARS-CoV-2 SARS-CoV-2 Spike Protein PeptidesBALB/c MiceRobust anti-SARS-CoV-2 IgG titers; Strong IFN-γ response.Three of six constructs produced virus-neutralizing titers.[1]
TMV-Influenza Consensus Influenza Hemagglutinin (HA)MiceStrong IgG, IgM, and IgA responses.100% and 80% survival against two H1N1 strains.[2]
TMV-Tularemia Francisella tularensis proteins (OmpA, DnaK, Tul4, SucB)C57BL/6 MiceStrong humoral response (IgG1, IgG2b, IgG2c).100% protection against lethal challenge.[3]
TMV-Melanoma p15e and Trp2 CTL epitopesC57BL/6 MiceEnhanced number of antigen-reactive T cells (IFN-γ).Significantly improved survival.[4]

Experimental Protocols

Protocol 1: Production and Purification of TMV Nanoparticles

This protocol describes the propagation and purification of TMV from Nicotiana benthamiana plants.

Materials:

  • Nicotiana benthamiana plants (6-8 weeks old)

  • TMV inoculum (e.g., from a previous purification or infectious clone)

  • 0.5 M Phosphate Buffer, pH 7.2, containing 1% 2-mercaptoethanol

  • Cheesecloth

  • Polyethylene glycol (PEG) 8000

  • Sodium chloride (NaCl)

  • 0.01 M Phosphate Buffer, pH 7.2

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Mechanically inoculate the leaves of N. benthamiana plants with the TMV inoculum.

  • After 10-14 days post-inoculation, harvest the systemically infected leaf tissue.

  • Homogenize the frozen leaf tissue in a blender with 1 mL of 0.5 M phosphate buffer per gram of tissue.

  • Filter the homogenate through four layers of cheesecloth to remove fibrous material.

  • To the filtered extract, add PEG 8000 to a final concentration of 4% (w/v) and NaCl to 0.1 M.

  • Stir the mixture at 4°C for at least 1 hour to precipitate the virus.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 0.01 M phosphate buffer.

  • Clarify the suspension by centrifuging at 10,000 x g for 15 minutes at 4°C.

  • Subject the supernatant to ultracentrifugation at 100,000 x g for 2 hours at 4°C to pellet the virus.

  • Resuspend the viral pellet in 0.01 M phosphate buffer.

  • Determine the virus concentration spectrophotometrically (A260 of 0.1 = ~0.03 mg/mL).

  • Store the purified TMV at 4°C.

Protocol 2: Genetic Fusion of an Epitope to the TMV Coat Protein

This protocol outlines the general steps for creating a TMV-based vaccine through genetic fusion.

Materials:

  • TMV expression vector (e.g., pJLTRBO)

  • Gene sequence encoding the desired epitope

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent Agrobacterium tumefaciens (e.g., GV3101)

  • Nicotiana benthamiana plants

Procedure:

  • Plasmid Construction:

    • Design and synthesize the DNA sequence for the desired epitope, often including a linker sequence (e.g., a helical linker) to ensure proper folding and presentation.

    • Using standard molecular cloning techniques, insert the epitope-linker sequence into the TMV expression vector, typically at the C-terminus of the coat protein gene.[1]

    • Verify the correct insertion and sequence of the construct by DNA sequencing.

  • Transformation of Agrobacterium:

    • Transform the recombinant plasmid into chemically competent A. tumefaciens.

    • Select for transformed colonies on appropriate antibiotic-containing media.

  • Agroinfiltration of N. benthamiana:

    • Grow a culture of the transformed A. tumefaciens.

    • Infiltrate the leaves of N. benthamiana plants with the bacterial suspension, for example, by vacuum infiltration.[1]

  • Virus Production and Purification:

    • Allow the virus to replicate in the plants for 10-14 days.

    • Harvest the infected leaf tissue and purify the recombinant TMV particles as described in Protocol 1.

  • Verification of Epitope Display:

    • Confirm the presence of the fusion protein by SDS-PAGE and Western blot using an anti-TMV antibody and an antibody specific to the fused epitope.

    • Confirm the surface display of the epitope using an ELISA where the purified recombinant TMV is coated on the plate and probed with an epitope-specific antibody.[1]

Protocol 3: Chemical Conjugation of a Peptide Antigen to TMV

This protocol details a two-step chemical conjugation method to attach a peptide antigen to the surface of TMV.

Materials:

  • Purified TMV

  • Peptide antigen with a reactive group (e.g., a free amine or thiol)

  • Crosslinking reagent (e.g., a heterobifunctional crosslinker like SMCC for thiol-amine coupling)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for carboxyl-amine coupling

  • Reaction buffers (e.g., MES buffer for EDC/NHS chemistry, PBS for maleimide chemistry)

  • Size-exclusion chromatography column for purification

Procedure (using EDC/Sulfo-NHS for amine-containing peptides):

  • Activation of TMV Carboxyl Groups:

    • Resuspend purified TMV in MES buffer (pH 6.0).

    • Add EDC and Sulfo-NHS to the TMV solution to activate the carboxyl groups on the glutamic acid residues of the TMV coat protein.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Peptide:

    • Add the amine-containing peptide to the activated TMV solution.

    • Adjust the pH to 7.2-7.5 to facilitate the reaction with the primary amines of the peptide.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., Tris or hydroxylamine).

    • Purify the TMV-peptide conjugate from unreacted peptide and crosslinker by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful conjugation by SDS-PAGE, looking for a shift in the molecular weight of the TMV coat protein.

    • Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA assay if the peptide contains tyrosine, cysteine, or tryptophan).

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is for measuring antigen-specific IgG titers in the sera of immunized animals.

Materials:

  • 96-well high-binding ELISA plates

  • Antigen (e.g., recombinant protein or peptide used for vaccination)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • Serum samples from immunized and control animals

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the antigen to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the antigen solution to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Sera:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the serum samples in Blocking Buffer.

    • Add 100 µL of the diluted sera to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Secondary Antibody:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 5: IFN-γ ELISpot Assay for Cellular Immune Response

This protocol measures the frequency of IFN-γ-secreting cells in response to antigen stimulation.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-IFN-γ capture antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP)

  • BCIP/NBT substrate (for AP) or AEC substrate (for HRP)

  • Blocking solution (e.g., RPMI-1640 with 10% FBS)

  • Splenocytes or PBMCs from immunized and control animals

  • Antigen or peptide pool for stimulation

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.

    • Coat the wells with anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with blocking solution for at least 2 hours at 37°C.

    • Prepare a single-cell suspension of splenocytes or PBMCs.

    • Add cells to the wells (e.g., 2-5 x 10⁵ cells/well).

    • Add the antigen or peptide pool to the appropriate wells for stimulation. Include positive (e.g., ConA or PHA) and negative (medium only) controls.

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add the substrate solution.

    • Monitor spot development and stop the reaction by washing with distilled water.

  • Analysis:

    • Allow the plate to dry completely.

    • Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Protocol 6: Pseudovirus Neutralization Assay

This protocol assesses the ability of antibodies in serum to neutralize viral entry, using a safe, replication-deficient pseudovirus system.

Materials:

  • Pseudovirus expressing the viral envelope protein of interest (e.g., SARS-CoV-2 Spike) and a reporter gene (e.g., luciferase or GFP).

  • Target cells expressing the appropriate viral receptor (e.g., HEK293T-ACE2 cells for SARS-CoV-2).

  • Heat-inactivated serum samples.

  • Cell culture medium.

  • Luciferase assay reagent (if using a luciferase reporter).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate and incubate overnight to allow for cell adherence.

  • Serum-Virus Incubation:

    • Prepare serial dilutions of the heat-inactivated serum samples.

    • In a separate plate, mix the diluted sera with a fixed amount of pseudovirus.

    • Incubate the serum-virus mixture for 1 hour at 37°C to allow antibodies to bind to the virus.

  • Infection:

    • Remove the medium from the seeded target cells.

    • Transfer the serum-virus mixture to the wells containing the target cells.

    • Incubate for 48-72 hours at 37°C.

  • Reporter Gene Assay:

    • If using a luciferase reporter, lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

    • If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each serum dilution by comparing the reporter signal to that of control wells (virus only, no serum).

    • Determine the 50% neutralization titer (NT50) for each serum sample.

Mandatory Visualizations

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Analysis A Antigen Design (Genetic or Chemical) D Antigen-TMV Conjugation/Fusion A->D B TMV Production (in N. benthamiana) C TMV Purification B->C C->D E Vaccine Formulation D->E F Immunization (Animal Model) E->F Vaccine Candidate G Humoral Response (ELISA) F->G H Cellular Response (ELISpot) F->H I Protective Efficacy (Challenge Study) F->I

Caption: General experimental workflow for TMV-based vaccine development.

Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell T Cell Activation TMV TMV-Antigen Complex PRR Pattern Recognition Receptors (e.g., TLRs) TMV->PRR Recognition Endosome Endosome TMV->Endosome Uptake Activation Cellular Activation (NF-κB, IRFs) PRR->Activation MHC_II MHC Class II Pathway Endosome->MHC_II Antigen Processing MHC_I MHC Class I (Cross-presentation) Endosome->MHC_I Antigen Processing Th_cell Helper T Cell (CD4+) MHC_II->Th_cell Antigen Presentation CTL Cytotoxic T Lymphocyte (CD8+) MHC_I->CTL Antigen Presentation Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) Activation->Cytokines Co_stim Co-stimulatory Molecules (CD80, CD86) Activation->Co_stim Cytokines->Th_cell Polarization Cytokines->CTL Activation Co_stim->Th_cell Co_stim->CTL

Caption: Immune signaling pathway activated by TMV-based vaccines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TMV Virion Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Tobacco Mosaic Virus (TMV) virion purification.

Frequently Asked Questions (FAQs)

Issue 1: Low Overall Virion Yield

  • Question: My final yield of purified TMV is significantly lower than expected. What are the potential causes?

  • Answer: Low virion yield can stem from several factors throughout the purification process. Key areas to investigate include:

    • Initial Virus Titer in Plant Tissue: The concentration of TMV in the infected plant material is a primary determinant of the final yield. Factors such as the plant species and age, time post-infection, and environmental conditions can affect virus accumulation.[1] Systemically infected leaves generally have a higher virus titer than initially inoculated ones.[1]

    • Inefficient Homogenization: Incomplete disruption of plant cells will result in a lower release of virions into the extraction buffer. Ensure thorough homogenization of the leaf tissue.

    • Virion Aggregation and Precipitation: TMV particles can aggregate and be lost during clarification steps. The choice of buffer, pH, and the presence of certain salts can influence virion solubility.

    • Losses During Centrifugation: Pellets containing virions may be accidentally discarded, or virions may not pellet efficiently if centrifugation speed or time is insufficient. Conversely, excessive centrifugation forces can lead to irreversible aggregation.

    • Inefficient Elution or Resuspension: After precipitation or ultracentrifugation, the virion pellet may not be fully resuspended, leading to significant losses.

Issue 2: Poor Purity of the Final TMV Preparation

  • Question: My purified TMV sample contains a high level of host plant contaminants. How can I improve its purity?

  • Answer: Contamination with host proteins and other macromolecules is a common issue.[2] Consider the following purification strategies:

    • Clarification with Organic Solvents: Using solvents like chloroform and n-butanol helps to denature and precipitate a significant portion of host proteins and chlorophyll, while TMV remains in the aqueous phase.

    • Polyethylene Glycol (PEG) Precipitation: While effective for precipitating virions, PEG can also co-precipitate host macromolecules.[2] Including a salt, such as NaCl, in the PEG solution can enhance the selectivity of virion precipitation. Multiple rounds of PEG precipitation and resuspension can improve purity.

    • Differential Centrifugation: A series of low-speed and high-speed centrifugation steps can effectively separate smaller host contaminants from the larger virions.

    • Density Gradient Centrifugation: For very high purity, ultracentrifugation through a sucrose or cesium chloride (CsCl) density gradient is recommended.[2] This method separates particles based on their buoyant density, effectively removing most host contaminants.

Issue 3: Presence of Fragmented or Aggregated Virions

  • Question: Transmission Electron Microscopy (TEM) analysis of my purified sample shows many broken or aggregated TMV rods. What could be causing this?

  • Answer: The structural integrity of TMV virions can be compromised during purification.

    • Mechanical Shearing: Excessive blending or sonication during homogenization can cause physical breakage of the rod-shaped virions.

    • Enzymatic Degradation: Plant extracts contain nucleases and proteases that can degrade the viral RNA and coat protein. Performing the purification at low temperatures (4°C) and including protease inhibitors can mitigate this.

    • Inappropriate Buffer Conditions: Extreme pH or high salt concentrations can lead to virion disassembly or aggregation. It is crucial to maintain the recommended pH and ionic strength of the buffers throughout the procedure.

    • Harsh Pelleting: Overly aggressive centrifugation can result in tightly packed pellets that are difficult to resuspend, leading to aggregation.

Quantitative Data Summary

Achieving a high yield of pure TMV virions requires careful monitoring at each stage of the purification process. The following table provides an overview of expected yields and purity metrics at key steps, starting with 100 grams of infected Nicotiana benthamiana leaves.

Purification StepTypical VolumeExpected TMV Yield (mg)Purity (A260/A280 ratio)Key Considerations
Crude Homogenate 200 - 300 mL100 - 450 mg[3]~1.5 - 1.8Highly variable depending on initial virus titer.
Clarified Supernatant 180 - 270 mL90 - 400 mg~1.4 - 1.7Significant removal of cellular debris and some host proteins.
After PEG Precipitation 10 - 20 mL80 - 360 mg~1.3 - 1.6High recovery of virions, but potential for co-precipitation of contaminants.
After Ultracentrifugation 1 - 5 mL70 - 320 mg~1.2[4][5]Increased purity, removal of smaller contaminants and PEG.
After Density Gradient 1 - 2 mL50 - 250 mg~1.2[4][5]Highest purity, separation of intact virions from aggregates and fragments.

Note: These values are estimates and can vary significantly based on the specific protocol, equipment, and starting material. A pure preparation of intact TMV virions should have an A260/A280 ratio of approximately 1.2.[4][5]

Experimental Protocols

Standard TMV Virion Purification Protocol

This protocol is adapted from established methods and is suitable for obtaining a high yield of pure TMV virions from infected plant tissue.

Materials:

  • Infected Nicotiana benthamiana leaves (stored at -80°C)

  • Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.4) with 0.2% (v/v) 2-mercaptoethanol

  • Chloroform

  • n-Butanol

  • Polyethylene glycol (PEG) 8000

  • Sodium chloride (NaCl)

  • Resuspension Buffer: 0.01 M potassium phosphate buffer (pH 7.2)

  • Sucrose solutions (10% and 40% w/v in resuspension buffer)

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Homogenization:

    • Weigh 100 g of frozen, infected leaf tissue.

    • In a pre-chilled blender, add 200 mL of cold extraction buffer.

    • Gradually add the frozen leaf tissue to the buffer while blending at high speed for 1-2 minutes, or until a homogenous slurry is formed.

  • Clarification:

    • Filter the homogenate through four layers of cheesecloth into a chilled beaker.

    • To the filtrate, add an equal volume of a 1:1 mixture of chloroform and n-butanol.

    • Stir the mixture vigorously on a magnetic stirrer for 30 minutes at 4°C.

    • Transfer the emulsion to centrifuge bottles and centrifuge at 10,000 x g for 15 minutes at 4°C.

  • PEG Precipitation:

    • Carefully collect the upper aqueous phase, avoiding the denatured protein layer at the interface.

    • For every 100 mL of the aqueous phase, slowly add 4 g of PEG 8000 and 0.58 g of NaCl while gently stirring at 4°C until fully dissolved.

    • Incubate the solution on ice for at least 1 hour to allow the virions to precipitate.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated virions.

  • Resuspension and Differential Centrifugation:

    • Discard the supernatant and gently resuspend the pellet in 20 mL of cold resuspension buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 2 hours at 4°C to pellet the virions.

    • Discard the supernatant and resuspend the viral pellet in 2-3 mL of resuspension buffer. It may be necessary to leave the pellet to soften overnight at 4°C.

  • Sucrose Gradient Ultracentrifugation (Optional, for high purity):

    • Prepare a 10-40% sucrose density gradient in an ultracentrifuge tube.

    • Carefully layer the resuspended virion sample on top of the gradient.

    • Centrifuge at 80,000 x g for 2.5 hours at 4°C.

    • A visible, opalescent band containing the TMV virions should be visible in the gradient.

    • Puncture the side of the tube with a needle and syringe to collect the viral band.

  • Final Concentration and Storage:

    • Dilute the collected viral band with resuspension buffer and pellet the virions by ultracentrifugation at 100,000 x g for 2 hours at 4°C.

    • Resuspend the final pellet in a minimal volume of resuspension buffer.

    • Determine the concentration and purity by measuring the absorbance at 260 nm and 280 nm.

    • Store the purified virions at 4°C.

Visualizations

Troubleshooting Workflow for Low TMV Yield

Troubleshooting_Low_TMV_Yield start Start: Low Final TMV Yield check_homogenate Analyze Crude Homogenate: - Low A260/A280? - Low virion band on SDS-PAGE? start->check_homogenate low_titer Problem: Low Initial Virus Titer Solution: - Optimize plant growth conditions - Increase post-infection harvest time - Use systemically infected leaves check_homogenate->low_titer Yes check_pellet1 Analyze Discarded Pellets (after clarification): - Virions present in pellet? check_homogenate->check_pellet1 No inefficient_extraction Problem: Inefficient Extraction/Clarification Solution: - Optimize homogenization method - Check buffer composition and pH check_pellet1->inefficient_extraction Yes check_supernatant Analyze Supernatant (after PEG precipitation): - High A260 reading? check_pellet1->check_supernatant No peg_issue Problem: Inefficient PEG Precipitation Solution: - Check PEG and NaCl concentrations - Increase incubation time check_supernatant->peg_issue Yes check_pellet2 Analyze Resuspended Pellet: - Incomplete resuspension? - Presence of aggregates? check_supernatant->check_pellet2 No resuspension_problem Problem: Poor Resuspension/Aggregation Solution: - Allow pellet to soften overnight - Use gentle pipetting or rocking - Check buffer for aggregation inhibitors check_pellet2->resuspension_problem Yes final_product Final Purified Product: - Assess purity (A260/A280, TEM) - Quantify yield check_pellet2->final_product No

References

Technical Support Center: Enhancing the Stability of Tobacco Mosaic Virus (TMV) Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Tobacco Mosaic Virus (TMV) nanoparticles in biomedical research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Nanoparticle Aggregation

Question: My TMV nanoparticles are aggregating after purification and storage. What could be the cause and how can I prevent this?

Answer: Aggregation of TMV nanoparticles is a common issue that can be triggered by several factors, including suboptimal buffer conditions, inappropriate storage temperatures, and interactions with other molecules in the solution.

Troubleshooting Steps:

  • Optimize Buffer Conditions: TMV nanoparticles are generally stable in phosphate-based buffers (e.g., 0.01 M potassium phosphate buffer, pH 7.0).[1][2] Avoid buffers with high ionic strength or extreme pH values, as this can disrupt the electrostatic balance and lead to aggregation. Native TMV particles are stable at pH values ranging from 2 to 10.[3]

  • Storage Temperature: For short-term storage, keep TMV nanoparticle solutions at 4°C.[1][2] For long-term storage, consider drying the nanoparticles, as this has been shown to prevent significant changes in particle size over several months when stored at room temperature.[4]

  • Surface Modification:

    • PEGylation: Coating TMV nanoparticles with polyethylene glycol (PEG) can significantly improve their stability and reduce aggregation by providing a protective hydrophilic layer.[1][2]

    • Polydopamine (PDA) Coating: A PDA coating can also enhance stability, although it may lead to the formation of a protein corona which can induce aggregation.[5][6] The use of dispersing excipients like PEG can help overcome this.[5]

  • Avoid Hydrophobic Interactions: If you are conjugating hydrophobic molecules (like certain dyes) to your TMV nanoparticles, be aware that high concentrations can induce aggregation.[7]

Issue 2: Loss of Structural Integrity During Modification

Question: I am observing fragmentation or denaturation of my TMV nanoparticles after chemical modification. How can I maintain their structural integrity?

Answer: The structural integrity of TMV nanoparticles can be compromised by harsh chemical reactions or inappropriate reaction conditions. It is crucial to use mild bioconjugation chemistries and to carefully control the reaction parameters.

Troubleshooting Steps:

  • Choice of Bioconjugation Chemistry:

    • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and mild reaction that is well-suited for modifying TMV nanoparticles without disrupting their structure.[5][7][8]

    • Carbodiimide Chemistry: When targeting carboxylic acid residues, use water-soluble carbodiimides like EDC in combination with activators like HOBt to minimize side reactions and maintain stability.[7]

  • Control Molar Excess of Reagents: Using a high molar excess of labeling reagents, especially hydrophobic ones, can lead to nanoparticle aggregation and instability.[7] It's recommended to perform titration experiments to determine the optimal molar ratio.

  • Post-Modification Characterization: Always characterize your modified TMV nanoparticles to confirm their structural integrity. Techniques like Transmission Electron Microscopy (TEM), Size Exclusion Chromatography (SEC), and UV-Vis spectroscopy are essential.[2][3][5][9] A 260/280 nm absorbance ratio of approximately 1.2 is indicative of intact TMV particles.[1][2]

Issue 3: Inconsistent Payload Conjugation

Question: I am experiencing significant batch-to-batch variability in the amount of drug or imaging agent conjugated to my TMV nanoparticles. How can I improve consistency?

Answer: Inconsistent payload conjugation can arise from variations in the starting material, reaction conditions, and purification methods.

Troubleshooting Steps:

  • Quality Control of Starting Material: Ensure the purity and concentration of your TMV stock solution are consistent before each conjugation reaction. Use UV-Vis spectroscopy to accurately determine the concentration.[5][9]

  • Precise Control of Reaction Parameters: Carefully control the pH, temperature, reaction time, and stoichiometry of reactants. For example, in click chemistry, the concentrations of copper sulfate, a reducing agent, and a copper ligand should be optimized.

  • Purification Method: Ultracentrifugation on a sucrose cushion is a reliable method for purifying modified TMV nanoparticles and removing unconjugated payloads and reagents.[1][2][5]

  • Quantification of Conjugation: Use reliable methods to quantify the degree of labeling. This can be done using UV-Vis spectroscopy for chromophores, or by using analytical techniques like mass spectrometry on the coat protein subunits.[3][5][7][9]

Issue 4: Reduced In Vivo Stability and Rapid Clearance

Question: My TMV nanoparticles are being rapidly cleared from circulation in vivo. How can I improve their stability and circulation time?

Answer: Rapid clearance in vivo is often due to recognition by the immune system and uptake by the reticuloendothelial system (RES). Surface modification is a key strategy to address this.

Troubleshooting Steps:

  • PEGylation: Covalent attachment of PEG chains to the surface of TMV nanoparticles can create a "stealth" coating that reduces protein corona formation and recognition by the immune system, thereby prolonging circulation time.[1][2]

  • Polydopamine (PDA) Coating: A PDA coating can alter the in vivo distribution and clearance profile of TMV nanoparticles. While it may lead to a shorter plasma circulation time, it can result in longer retention in certain organs.[5][6]

  • Albumin Coating: Coating TMV with serum albumin (SA) is another strategy to enhance in vivo performance.[8]

  • Genetic Modification: Introducing disulfide bonds between coat protein subunits through genetic engineering can dramatically enhance the structural stability of TMV nanorods.[10]

Quantitative Data Summary

Modification StrategyKey FindingsReference
Polydopamine (PDA) Coating Coated particles persisted in tissues for 8 days compared to 5 days for uncoated particles.[5][6]
Relaxivity of Gd(DOTA)-conjugated TMV increased from 13.63 mM⁻¹s⁻¹ to ~80 mM⁻¹s⁻¹ after PDA coating.[5]
PDA-coated particles bind 2-fold less to anti-TMV antibodies compared to uncoated particles.[6]
PEGylation PEGylated TMV formulations were stable for at least one week at 37°C and for 24 hours in 50% (v/v) DMSO.[1][2]
Conjugation efficiency of linear PEG 2,000 and 5,000 plateaued near 43% and 32%, respectively.[2]
Genetic Modification (Disulfide Bonds) Introduction of disulfide bonds dramatically enhanced the assembly capability and structural stability of TMV nanorods.[10]
Payload Conjugation (Doxorubicin) Bioconjugation of doxorubicin (DOX) to TMV rods resulted in approximately 5400 ± 10% DOX molecules per TMV particle.[7]

Experimental Protocols

Protocol 1: PEGylation of TMV Nanoparticles

This protocol describes the covalent attachment of PEG to the surface of TMV nanoparticles.

Materials:

  • TMV nanoparticles in 0.01 M potassium phosphate (KP) buffer, pH 8.0

  • N-hydroxysuccinimide (NHS)-activated PEG

  • Dimethyl sulfoxide (DMSO)

  • Ultracentrifuge

  • Sucrose

Procedure:

  • Prepare a solution of TMV nanoparticles at a concentration of 2 mg/mL in 0.01 M KP buffer, pH 8.0.

  • Dissolve the NHS-activated PEG in DMSO.

  • Add the PEG solution to the TMV solution at the desired molar excess of PEG to TMV coat protein (e.g., 10:1, 20:1, 40:1, 60:1).[1][2] The final DMSO concentration should not exceed 10% (v/v).[1][2]

  • Allow the reaction to proceed overnight at room temperature with gentle agitation.[2]

  • Purify the TMV-PEG nanoparticles by ultracentrifugation at 52,000 rpm for 1 hour on a 30% (w/v) sucrose cushion.[1][2]

  • Resuspend the pellet in 0.01 M KP buffer, pH 7.0, and store at 4°C.[1][2]

Protocol 2: Polydopamine (PDA) Coating of TMV Nanoparticles

This protocol describes the coating of TMV nanoparticles with a layer of polydopamine.

Materials:

  • TMV nanoparticles

  • Dopamine hydrochloride

  • Tris buffer (pH 8.5)

  • Phosphate-buffered saline (PBS)

  • Millipore water

Procedure:

  • Prepare a solution of TMV nanoparticles (e.g., 8 mg) in 80 mL of Tris buffer (pH 8.5).[5]

  • Add dopamine hydrochloride (e.g., 12 mg) to the TMV solution.[5]

  • Stir the mixture at room temperature for 6 hours.[5]

  • Pellet the PDA-coated TMV nanoparticles by centrifugation at 25,000 x g for 20 minutes at 4°C.[5]

  • Wash the pellet with PBS and then with Millipore water.[5]

  • Resuspend the final product in the desired buffer.

Visualizations

ExperimentalWorkflow_PEGylation cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product TMV_solution TMV in KP Buffer (pH 8.0) Mixing Mix TMV and PEG solutions TMV_solution->Mixing PEG_solution NHS-activated PEG in DMSO PEG_solution->Mixing Incubation Incubate overnight at RT Mixing->Incubation Centrifugation Ultracentrifugation on Sucrose Cushion Incubation->Centrifugation Resuspension Resuspend in KP Buffer (pH 7.0) Centrifugation->Resuspension TMV_PEG PEGylated TMV Nanoparticles Resuspension->TMV_PEG

Caption: Workflow for the PEGylation of TMV nanoparticles.

LogicalRelationship_Stability cluster_Challenges Stability Challenges cluster_Solutions Improvement Strategies cluster_Outcomes Desired Outcomes Aggregation Aggregation PEGylation PEGylation Aggregation->PEGylation PDA_Coating Polydopamine Coating Aggregation->PDA_Coating Degradation Structural Degradation Disulfide_Bonds Genetic Engineering (Disulfide Bonds) Degradation->Disulfide_Bonds Rapid_Clearance Rapid In Vivo Clearance Rapid_Clearance->PEGylation Rapid_Clearance->PDA_Coating Albumin_Coating Albumin Coating Rapid_Clearance->Albumin_Coating Enhanced_Stability Enhanced Stability PEGylation->Enhanced_Stability Prolonged_Circulation Prolonged Circulation PEGylation->Prolonged_Circulation Reduced_Immunogenicity Reduced Immunogenicity PEGylation->Reduced_Immunogenicity PDA_Coating->Enhanced_Stability Disulfide_Bonds->Enhanced_Stability Albumin_Coating->Prolonged_Circulation

Caption: Strategies to overcome TMV nanoparticle stability challenges.

References

Technical Support Center: TMV-Based Large Protein Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tobacco Mosaic Virus (TMV) vector-based protein expression. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this powerful plant-based expression system.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using TMV vectors for protein expression? A1: TMV-based vectors offer several key advantages. They can drive significantly higher levels of recombinant protein expression compared to systems based on stable transgenic plants or standard plant promoters like the Cauliflower Mosaic Virus (CaMV) 35S promoter.[1] The system is rapid, with protein production occurring within days post-inoculation, and it is highly scalable, making it suitable for producing large quantities of proteins for research and commercial purposes.[2][3]

Q2: Is there a theoretical size limit for the protein I can express with a TMV vector? A2: Because TMV is a rod-shaped virus, there is no strict theoretical limit on the size of the foreign gene that can be inserted into the vector.[1] However, in practice, the stability of the inserted gene becomes a major challenge as its size increases.[1][4] Large inserts are more prone to deletion during the virus's systemic movement throughout the plant.[1][5]

Q3: How do post-translational modifications (PTMs) in plants affect my recombinant protein? A3: Plant-based expression systems are eukaryotic and can perform many PTMs, such as glycosylation, phosphorylation, and ubiquitination.[6][7][8] However, these modifications can differ from those in mammalian cells. For example, plant N-glycosylation patterns are different, which can be critical for the stability, function, and immunogenicity of therapeutic proteins.[6][9] It is essential to assess whether the specific PTMs required for your protein's activity are conserved in plants.

Q4: What is the difference between systemic infection and transient expression via agroinfiltration? A4: Systemic infection involves the virus spreading from the initial inoculation site to other parts of the plant, allowing for whole-plant biomass harvesting. However, this process increases the risk of the foreign gene insert being deleted.[1][10] Agroinfiltration is a method where a suspension of Agrobacterium tumefaciens carrying the TMV vector is infiltrated directly into plant leaves.[1] This leads to high-level transient expression localized to the infiltrated tissue. Harvesting these infiltrated leaves directly allows for the reliable expression of larger proteins without the concern of insert instability during systemic movement.[1]

Q5: What protein yields can I realistically expect from a TMV vector system? A5: Yields can be substantial but vary based on the vector, the protein being expressed, and the methodology. Using an agroinfiltration-compatible TMV vector and co-expressing the P19 RNA silencing suppressor, researchers have achieved yields between 600 and 1200 micrograms of recombinant protein per gram of infiltrated tissue.[1][2][11] These levels are often 10 to 25 times higher than those from efficient 35S promoter-driven transient systems.[1] Deconstructed vector systems like MagnICON have reported yields up to 1 mg/g of fresh leaf biomass.[12]

Troubleshooting Guide
Problem 1: Low or No Protein Yield

You've performed an agroinfiltration with your TMV vector construct but see very low or no expression of your target protein on a Western blot.

Possible Causes & Solutions:

  • Suboptimal Agroinfiltration: The delivery of the T-DNA to plant cells may be inefficient.

    • Solution: Verify your agroinfiltration protocol. Ensure the Agrobacterium suspension has an optimal optical density (e.g., OD600 = 1.0) and that the infiltration buffer contains necessary components like 10 mM MES, 10 mM MgCl₂, and 200 µM acetosyringone.[13]

  • RNA Silencing: The plant's natural defense mechanism may be degrading the viral RNA.

    • Solution: Co-infiltrate your TMV construct with a separate Agrobacterium culture expressing an RNA silencing suppressor, such as the P19 protein from Tomato Bushy Stunt Virus. This can increase protein expression by 10- to 25-fold.[2]

  • Inefficient Vector Replication/Transcription: Issues with the vector construct can prevent high-level replication.

    • Solution: Sequence your vector to confirm the integrity of the viral replicase genes and subgenomic promoter. Ensure the gene of interest (GOI) is correctly cloned, typically downstream of an additional coat protein subgenomic promoter.[1]

  • Protein Degradation: The expressed protein may be unstable in the plant cell and degraded by host proteases.

    • Solution: Perform a time-course experiment to harvest tissue at earlier time points (e.g., 3-7 days post-infiltration). Include protease inhibitors in your protein extraction buffer and keep samples cold.[14]

Troubleshooting_Low_Yield start Low or No Protein Yield check_vector Verify Vector Construct (Sequencing) start->check_vector Start Here check_agro Optimize Agroinfiltration Protocol check_vector->check_agro Vector OK check_silencing Co-express Silencing Suppressor (P19)? check_agro->check_silencing Protocol OK add_p19 Add P19 Co-infiltration check_silencing->add_p19 No check_degradation Assess Protein Stability (Time Course, Protease Inhibitors) check_silencing->check_degradation Yes success Yield Improved add_p19->success check_mrna Analyze mRNA Levels (qRT-PCR) check_degradation->check_mrna Degradation Minimized check_mrna->success mRNA Present

Figure 1: Troubleshooting workflow for low protein yield.
Problem 2: Insert Instability and Deletion of the Foreign Gene

You detect your protein at early time points or in infiltrated leaves, but it is absent in systemically infected tissues, or you observe smaller protein variants over time.

Possible Causes & Solutions:

  • Recombinational Instability: During viral replication and movement, large foreign gene inserts are prone to being deleted via recombination, as the virus favors a smaller, more efficient genome.[4][10] This is the most common reason for insert loss.[1]

    • Solution 1: Avoid Systemic Infection: The most reliable solution for large proteins is to abandon the systemic infection strategy. Use agroinfiltration and harvest the locally infiltrated tissue 4-7 days post-infiltration, before significant insert loss occurs.[1]

    • Solution 2: Vector Modification: Advanced strategies involve modifying the vector to enhance stability. For example, a "deconstructed virus" approach where different viral components are expressed separately can improve stability. Trans-complementation of the movement protein (MP) has also been shown to improve the expression of large proteins.[15]

  • Sequence Redundancy: Repetitive sequences, including duplicated promoters used to drive foreign gene expression, can act as hotspots for recombination and subsequent deletion of the insert.[4]

    • Solution: If possible, use a vector with a subgenomic promoter from a related but distinct virus to drive your gene of interest. This reduces sequence homology and the likelihood of recombination.[4]

Quantitative Data on Expression Strategies

The choice of vector and expression strategy significantly impacts protein yield. Below is a summary of reported yields for Green Fluorescent Protein (GFP).

Vector/StrategyHost PlantYield (µg/g Fresh Weight)Days Post-Infiltration (DPI)Key FeatureReference
35S Promoter + P19N. benthamiana~50 - 1005Standard transient expression[1]
Agro-TMV Vector + P19N. benthamiana600 - 12006High-yield viral vector[1][11]
pAT-GUS (TMV vector)N. benthamiana~0.17% of TSP3Standard TMV vector[15]
pAT-transMP-GUSN. benthamiana~1.28% of TSP3MP trans-complementation[15]

*TSP: Total Soluble Protein. Note that direct comparison is difficult as one is a percentage of total protein while others are per gram of tissue.

Experimental Protocols
Protocol 1: Agroinfiltration for Transient TMV-based Expression

This protocol is adapted from established methods for transient expression in Nicotiana benthamiana.[13][16]

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) harboring the TMV expression vector.

  • Agrobacterium culture harboring a P19 silencing suppressor plasmid.

  • LB medium with appropriate antibiotics.

  • Infiltration Buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 200 µM acetosyringone.

  • 5-6 week old N. benthamiana plants.

  • 1 mL needleless syringe.

Methodology:

  • Inoculate 10 mL of LB medium (with antibiotics) with a single colony of Agrobacterium containing your TMV vector. Grow overnight at 28°C with shaking. Do the same for the P19 construct.

  • Pellet the bacterial cells by centrifugation (e.g., 4000 x g for 10 min).

  • Resuspend the pellet in Infiltration Buffer to a final OD600 of 1.0.

  • Incubate the resuspended bacteria at room temperature for 2-4 hours in the dark.

  • Mix the Agrobacterium suspensions for your TMV vector and the P19 vector in a 1:1 ratio.

  • Using a 1 mL needleless syringe, gently press the tip against the underside of a fully expanded leaf on a healthy N. benthamiana plant.

  • Slowly depress the plunger to infiltrate the buffer into the leaf's airspaces. A dark, water-soaked area will appear as the leaf is successfully infiltrated. Infiltrate 2-3 leaves per plant.

  • Grow the plants under normal conditions for 4-7 days before harvesting the infiltrated tissue for analysis.

Protocol 2: Total Soluble Protein (TSP) Extraction

Materials:

  • Harvested leaf tissue.

  • Liquid nitrogen.

  • Mortar and pestle or other tissue homogenizer.

  • Extraction Buffer (e.g., PBS with 1x protease inhibitor cocktail).

  • Microcentrifuge tubes.

Methodology:

  • Harvest infiltrated leaf discs or whole leaves and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 2 mL of ice-cold Extraction Buffer per gram of tissue powder.

  • Vortex thoroughly and incubate on ice for 15-30 minutes.

  • Clarify the extract by centrifuging at >12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the total soluble protein, to a new pre-chilled tube.

  • Quantify the protein concentration using a standard method like a Bradford or BCA assay before analysis by SDS-PAGE and Western blot.[13]

Visualized Workflows and Pathways

Agroinfiltration_Workflow construct 1. TMV Vector Construction (GOI) agro_transform 2. Transform Agrobacterium construct->agro_transform culture 3. Grow Bacterial Cultures (TMV Vector & P19) agro_transform->culture infiltrate 4. Agroinfiltrate N. benthamiana Leaves culture->infiltrate incubate 5. Incubate Plants (4-7 days) infiltrate->incubate harvest 6. Harvest Infiltrated Tissue incubate->harvest extract 7. Protein Extraction harvest->extract analyze 8. Analysis (SDS-PAGE, Western Blot) extract->analyze

Figure 2: Experimental workflow for TMV-based transient expression.

TMV_Replication_Pathway cluster_cell Plant Cell nucleus Nucleus viral_rna Viral RNA (+ sense) nucleus->viral_rna Transcription cytoplasm Cytoplasm er ER vrc Viral Replication Complex (VRC) er->vrc Formation on ER pd Plasmodesmata vrc->pd Movement to Adjacent Cell vrc->viral_rna Replication tdna Agro T-DNA tdna->nucleus Delivery viral_rna->vrc replicase Replicase Proteins viral_rna->replicase Translation mp Movement Protein (MP) viral_rna->mp Translation goi Large Protein of Interest viral_rna->goi Translation mp->pd Movement to Adjacent Cell

Figure 3: TMV replication and protein expression pathway in a plant cell.

References

Technical Support Center: Troubleshooting Contamination in TMV Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tobacco Mosaic Virus (TMV) cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, prevent, and resolve contamination issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of microbial contamination in my TMV cell culture?

A: Microbial contamination can manifest in several ways. Early detection is crucial to prevent widespread contamination.[1][2] Here are the common indicators:

  • Bacterial Contamination:

    • Visual Cues: The culture medium may appear cloudy or turbid. A thin, oily film may form on the surface of the medium.[3] Sometimes, you might observe "swirling" clouds in the medium when the culture vessel is gently agitated.

    • pH Changes: Bacterial growth often leads to a rapid decrease in the pH of the medium, causing the phenol red indicator (if present) to turn yellow.[2]

    • Microscopic Examination: Under a microscope, bacteria appear as small, moving dots or rods between your plant cells.[4]

  • Fungal (Mold) Contamination:

    • Visual Cues: Fungal contamination is often visible to the naked eye as fuzzy, filamentous growths (mycelia) that can be white, gray, black, or green.[2][5] These colonies may float on the medium surface or grow on the plant tissue.[2][5]

    • Microscopic Examination: Under a microscope, you will see a network of thread-like hyphae.[5]

  • Yeast Contamination:

    • Visual Cues: The culture medium may become turbid.[2]

    • pH Changes: Yeast contamination can cause the pH to either increase or decrease, leading to a color change in the medium.

    • Microscopic Examination: Yeasts appear as small, budding, oval-shaped cells that may form chains.[4]

Q2: How can I differentiate between microbial contamination and the cytopathic effects of TMV infection?

A: Distinguishing between microbial contamination and the effects of TMV infection on your cells is a critical diagnostic step.

  • TMV Cytopathic Effects (CPE): TMV infection in susceptible tobacco cell cultures typically does not cause the rapid turbidity or dramatic pH shifts seen with microbial contamination.[6] Instead, you might observe:

    • Changes in cell morphology, such as rounding or clumping of cells.

    • A gradual decrease in cell viability and growth rate.

    • The appearance of intracellular inclusion bodies, which are aggregates of viral particles or proteins, though these may require specific staining to be visualized.

    • In whole plants, TMV causes characteristic mosaic patterns of light and dark green on the leaves, but in cell culture, the symptoms are more subtle.[6]

  • Key Differences: The primary distinction is the speed and nature of the change. Microbial contamination usually results in a rapid and obvious deterioration of the culture with visible microbial growth, whereas TMV-induced CPE is typically slower and manifests as changes in the host cells themselves.

Q3: What are the primary sources of contamination in my TMV cell culture experiments?

A: Contamination can be introduced at various stages of the cell culture process. Understanding the sources is key to prevention. The main sources include:

  • The Operator: The most significant source of contamination comes from the researcher. Microorganisms can be introduced from hands, clothing, hair, and even from talking or breathing over open cultures.[7][8]

  • Laboratory Environment: Airborne spores of bacteria and fungi are ubiquitous in the laboratory environment.[7][8] Dust particles can also carry microbes.

  • Non-sterile Equipment and Reagents: Improperly sterilized glassware, plasticware, pipette tips, and culture media are common culprits.[9]

  • Plant Material (Explant): The initial plant tissue used to start the culture can harbor endophytic (internal) or epiphytic (surface) microorganisms.

  • TMV Inoculum: The virus preparation itself can be a source of contamination if not prepared under aseptic conditions.

Troubleshooting Guides

Problem 1: My tobacco cell suspension culture suddenly turned cloudy and yellow.

Possible Cause: This is a classic sign of bacterial contamination.[2] The cloudiness is due to the high density of bacterial cells, and the yellow color indicates a drop in pH from bacterial metabolism.

Troubleshooting Steps:

  • Isolate and Discard: Immediately remove the contaminated flask from the incubator to prevent cross-contamination of other cultures.

  • Decontaminate: Autoclave the contaminated culture and any disposable materials it came into contact with. Thoroughly disinfect the laminar flow hood and incubator.

  • Review Aseptic Technique: Carefully review your sterile handling procedures. Ensure you are properly disinfecting all surfaces and materials entering the laminar flow hood with 70% ethanol.

  • Check Reagents: Test your culture medium and other reagents for sterility by incubating a sample without cells.

Problem 2: I see fuzzy, cotton-like growths in my tobacco callus culture.

Possible Cause: This indicates fungal (mold) contamination.[2][5]

Troubleshooting Steps:

  • Immediate Removal: As with bacterial contamination, promptly remove and decontaminate the affected culture plates.

  • Environmental Monitoring: Check the laboratory for potential sources of fungal spores, such as damp areas or unfiltered air vents. Consider using settle plates to monitor the level of airborne fungal spores in your work area.

  • Filter Sterilization: For heat-sensitive components of your media, ensure you are using a 0.22 µm filter to remove fungal spores.

  • Review Handling of Sterile Items: Ensure that sterile items are not unwrapped until the moment of use and that you are not passing non-sterile items over open culture vessels.

Data Presentation

Table 1: Estimated Contamination Rates in Plant Tissue Culture Laboratories

Contaminant TypeEstimated Frequency of OccurrenceCommon Sources
Bacteria20% - 55%Operator, non-sterile equipment, explant
Fungi (Mold & Yeast)3% - 15%Airborne spores, laboratory environment
MycoplasmaHigh (often undetected)Cross-contamination from other cell lines, operator
VirusVariable (can be latent)Infected explant material

Note: These are general estimates for plant tissue culture and can vary significantly based on laboratory practices and the specific plant species.[9]

Experimental Protocols

Protocol 1: Preparation of a Sterile TMV Inoculum

This protocol is adapted from standard virus purification procedures to yield a sterile inoculum for infecting plant cell cultures.

Materials:

  • TMV-infected tobacco leaves

  • Phosphate buffer (e.g., 0.01 M sodium phosphate, pH 7.0)

  • Chloroform

  • Polyethylene glycol (PEG) 8000

  • Sodium chloride (NaCl)

  • Sterile 0.22 µm syringe filters

  • Sterile centrifuge tubes

  • Ultracentrifuge (optional, for high purity)

Procedure:

  • Homogenization: Grind fresh or frozen TMV-infected leaves in cold phosphate buffer (1 gram of leaf tissue per 2-3 mL of buffer).

  • Clarification: Filter the homogenate through cheesecloth. Add chloroform to the filtrate (1:1 v/v) and stir for 15 minutes. Centrifuge at a low speed (e.g., 10,000 x g) for 10 minutes to separate the phases. Collect the upper aqueous phase.

  • Precipitation: To the aqueous phase, add PEG 8000 to a final concentration of 4% (w/v) and NaCl to 0.2 M. Dissolve completely and incubate on ice for at least 1 hour to precipitate the virus.

  • Pelleting: Centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the virus. Discard the supernatant.

  • Resuspension: Resuspend the viral pellet in a small volume of sterile phosphate buffer.

  • Sterilization: Pass the resuspended virus solution through a 0.22 µm syringe filter into a sterile tube. This step is critical for removing any bacterial or fungal contaminants.

  • Quantification: Determine the virus concentration spectrophotometrically (A260/A280 ratio for TMV is ~1.2).

  • Storage: Store the sterile inoculum at 4°C for short-term use or at -80°C for long-term storage.

Mandatory Visualization

Diagram 1: General Workflow for Identifying and Mitigating Contamination

Contamination_Workflow Observe Observe Culture Daily Signs Signs of Contamination? (Turbidity, Color Change, Growth) Observe->Signs No_Contamination Continue Culture Signs->No_Contamination No Identify Identify Contaminant (Microscopy, Visual Cues) Signs->Identify Yes Bacterial Bacterial Identify->Bacterial Fungal Fungal/Yeast Identify->Fungal Isolate Isolate & Discard Contaminated Culture Bacterial->Isolate Fungal->Isolate Decontaminate Decontaminate Workspace & Equipment Isolate->Decontaminate Review Review Aseptic Technique Decontaminate->Review Check_Reagents Check Reagents for Sterility Review->Check_Reagents TMV_Signaling TMV TMV Infection PAMPs PAMPs (e.g., Coat Protein) TMV->PAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs ROS_Burst Reactive Oxygen Species (ROS) Burst PRRs->ROS_Burst MAPK_Cascade MAPK Cascade Activation PRRs->MAPK_Cascade Hormone_Signaling Hormone Signaling (Salicylic Acid, Jasmonic Acid) ROS_Burst->Hormone_Signaling MAPK_Cascade->Hormone_Signaling Defense_Genes Upregulation of Defense-Related Genes (e.g., PR proteins) Hormone_Signaling->Defense_Genes HR Hypersensitive Response (HR) (in resistant hosts) Defense_Genes->HR

References

Technical Support Center: Optimizing Storage Conditions for Long-Term TMV Infectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the infectivity of Tobacco Mosaic Virus (TMV) during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of TMV under optimal conditions?

Tobacco Mosaic Virus is exceptionally stable.[1] In dried leaf material, it can remain infectious for 30 to 50 years at room temperature.[2] For purified virus preparations, long-term storage at low to ultra-low temperatures can preserve infectivity for decades.[3][4] Lyophilized (freeze-dried) TMV is also highly stable, with predictions of high survival for over 60-70 years for protected, purified preparations.[5]

Q2: What are the recommended temperatures for long-term storage of TMV?

For optimal long-term preservation of infectivity, the following temperatures are recommended:

  • Lyophilized (Freeze-Dried) TMV: Can be stored at 4°C for decades. Lower temperatures will further extend the storage time.[4]

  • Purified TMV Solutions: Ultra-low temperatures, such as -80°C or storage in liquid nitrogen, are ideal for preserving high-titer virus preparations for extended periods.[6] Storage at -20°C is also a viable option.[6]

  • Infected Plant Tissue: Can be stored at -80°C.[7]

TMV is a thermostable virus and can tolerate temperatures up to 50°C for 30 minutes in a dried leaf format.[8] However, for long-term stability in solution, it is best to keep temperatures below 40°C.[8]

Q3: Can I store TMV in a standard refrigerator (4°C)?

Yes, purified TMV solutions can be stored at 4°C for short to medium-term periods.[9] However, for long-term storage measured in years, freezing at -20°C or -80°C is recommended to minimize degradation and potential loss of infectivity.[6][10] Lyophilized TMV is well-suited for long-term storage at 4°C.[4]

Q4: Is it better to store TMV in purified form or as infected leaf tissue?

Both methods are effective. Dried, infected leaf tissue has a very long history of maintaining TMV infectivity.[2] However, for quantitative experiments where a specific virus concentration is required, storing purified and quantified aliquots is preferable. Purified preparations also minimize contaminants from the host plant.

Q5: What is the best buffer for storing purified TMV?

A common and effective buffer for TMV purification and storage is a potassium phosphate buffer.[9] A concentration of 0.1 M with a pH between 7.4 and 7.8 is frequently used for purifications and reactions.[9] For infectivity assays, a 0.1 M phosphate buffer at pH 8.5 has been utilized.[11] The choice of buffer can impact protein stability, so consistency is key.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of TMV infectivity after storage. Improper storage temperature: Storing at room temperature or in a refrigerator that frequently cycles can lead to degradation over time.[6] Repeated freeze-thaw cycles: This can damage the virus particles and reduce infectivity.[13][14][15] Inappropriate buffer conditions: Incorrect pH or buffer components can lead to protein denaturation or aggregation.[12][16]Store aliquots at -80°C or in liquid nitrogen for long-term preservation.[4][6] Prepare single-use aliquots to avoid multiple freeze-thaw cycles. Use a stable buffer such as 0.1 M potassium phosphate at a neutral to slightly alkaline pH.[9][11]
Precipitation or aggregation observed in the TMV sample. High virus concentration: Concentrated TMV solutions are more prone to aggregation. Incorrect buffer ionic strength: High ionic strength can promote the aggregation of the TMV coat protein.[16] Temperature fluctuations: Thermal denaturation can lead to aggregation.[17]Store TMV at a lower concentration if possible. Optimize the ionic strength of the storage buffer; dialysis against a lower molarity buffer may be necessary. Maintain a constant, low storage temperature.
Inconsistent results in infectivity assays. Inaccurate initial quantification: The starting concentration of the TMV stock was not accurately determined. Variability in the host plant response: The age and health of the indicator plants can affect the number of local lesions. Non-uniform inoculation technique: Inconsistent application of the virus to the leaves can lead to variable results.Quantify the purified virus using spectrophotometry or another reliable method before storage.[18] Use healthy, uniformly aged plants for bioassays. Standardize the inoculation procedure, including the amount of abrasive and the rubbing technique.
Contamination of the TMV stock. Microbial growth during storage: This is more likely to occur in non-sterile preparations or with improper handling. Cross-contamination with other viruses: Can occur if good laboratory practices are not followed.Purify the virus using established protocols that include steps to remove microbial contaminants.[9] Handle virus stocks in a clean environment using sterile techniques.[3]

Data on TMV Stability Under Various Conditions

Table 1: Effect of Storage Temperature on TMV Infectivity

Storage TemperatureFormDurationObserved InfectivityReference(s)
Room TemperatureDried Leaf Material30-50 yearsInfectious[2]
4°CLyophilizedDecadesStable[4]
4°CPurified SolutionUp to 6 daysStable[14][15]
-20°CPurified SolutionUp to 6 daysGenerally Stable (Avoid freeze-thaw)[14][15]
-70°C / -80°CPurified SolutionYearsHigh Stability, minimal loss of titer[6][10]
Liquid NitrogenPurified SolutionVery Long-TermExcellent Stability[6]

Table 2: Influence of Lyophilization on Tobamovirus Stability (Predicted Longevity for 90% Survival)

Virus StrainFormPredicted Longevity at 4°CReference(s)
TMV-BLyophilized Leaves>30 years[5]
ToMV YM-0Unprotected Lyophilic Form1-3 years[19]
ToMV YM-0Protected Lyophilic Form7-12 years[19]
Various ToMV StrainsProtected Purified Preparations>60-70 years[5]

Experimental Protocols

Protocol 1: Purification of Tobacco Mosaic Virus

This protocol is a generalized method for TMV purification.

Materials:

  • TMV-infected Nicotiana benthamiana or other suitable host plants[9]

  • 0.1 M Potassium Phosphate Buffer, pH 7.4-7.8[9]

  • Chloroform

  • n-Butanol

  • Polyethylene glycol (PEG) 8000

  • Sodium Chloride (NaCl)

  • Triton X-100

  • Blender

  • Cheesecloth

  • Centrifuge and rotor

  • Ultracentrifuge and rotor

Procedure:

  • Harvest infected leaf tissue approximately 2 weeks post-inoculation.

  • Homogenize the leaves in a blender with 2-3 volumes of cold 0.1 M potassium phosphate buffer.

  • Filter the homogenate through several layers of cheesecloth.

  • To the filtrate, add chloroform and n-butanol to final concentrations of approximately 1/4 volume each. Stir for 20-30 minutes at 4°C.

  • Centrifuge at a low speed (e.g., 8,000 x g) for 15 minutes to break the emulsion.

  • Collect the upper aqueous phase.

  • Add PEG 8000 to a final concentration of 4% (w/v) and NaCl to 0.2 M. Dissolve and stir at 4°C for at least 1 hour to precipitate the virus.

  • Centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the virus.

  • Resuspend the pellet in a small volume of 0.01 M potassium phosphate buffer.

  • Perform differential centrifugation (alternating low-speed and high-speed spins) to further purify the virus. An ultracentrifugation step can be used to pellet the virus, which is then resuspended in the desired storage buffer.

  • Quantify the virus concentration spectrophotometrically (A260/A280 ratio for TMV is ~1.2).

Protocol 2: Local Lesion Assay for TMV Infectivity

This assay quantifies infectious virus particles based on the formation of local lesions on a hypersensitive host.

Materials:

  • Purified TMV of known concentration (for standard curve) and test samples.

  • Indicator plants (e.g., Nicotiana glutinosa or Phaseolus vulgaris 'Scotia')[11]

  • 0.1 M Potassium Phosphate Buffer, pH 8.5[11]

  • Abrasive (e.g., Carborundum or Celite)

  • Cotton swabs

Procedure:

  • Prepare serial dilutions of the TMV standard and test samples in the phosphate buffer.

  • Lightly dust the upper surface of the leaves of the indicator plants with the abrasive.

  • Dip a cotton swab into the virus dilution and gently rub the entire surface of the leaf. Inoculate opposite leaves of the same plant with control and experimental samples to minimize variability.

  • Rinse the leaves with water shortly after inoculation.

  • Maintain the plants under appropriate light and temperature conditions for 3-7 days.

  • Count the number of necrotic local lesions that appear on each leaf.

  • Calculate the infectivity of the test samples by comparing the number of lesions to the standard curve generated from the known concentrations of the TMV standard.

Protocol 3: Lyophilization of TMV

This is a basic protocol for freeze-drying TMV for long-term storage.

Materials:

  • Purified TMV in a suitable buffer (e.g., low molarity phosphate buffer or water).

  • Cryoprotectant (optional, e.g., trehalose, sucrose, or skim milk).

  • Lyophilizer (freeze-dryer).

  • Serum vials and stoppers.

Procedure:

  • Prepare the TMV sample. If using a cryoprotectant, add it to the purified virus solution.

  • Dispense the TMV solution into lyophilization vials.

  • Partially insert the stoppers into the vials.

  • Freeze the samples in the lyophilizer or in a -80°C freezer.

  • Run the lyophilization cycle according to the manufacturer's instructions. This typically involves a primary drying phase under a deep vacuum and low temperature, followed by a secondary drying phase at a slightly higher temperature to remove residual water.[20]

  • Once the cycle is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.

  • Store the lyophilized TMV at 4°C or lower for long-term preservation.[4]

Visualizations

Experimental_Workflow_for_TMV_Storage_and_Infectivity_Assessment start Start: TMV-Infected Plant Material purification Virus Purification start->purification quantification Quantification (e.g., Spectrophotometry) purification->quantification storage_options Storage Condition Optimization quantification->storage_options storage_temp Temperature (-80°C, -20°C, 4°C) storage_options->storage_temp Select Temperature storage_form Form (Liquid, Lyophilized) storage_options->storage_form Select Form storage_buffer Buffer (pH, Ionic Strength) storage_options->storage_buffer Select Buffer infectivity_assay Infectivity Assessment storage_temp->infectivity_assay storage_form->infectivity_assay storage_buffer->infectivity_assay local_lesion Local Lesion Assay infectivity_assay->local_lesion molecular_assay Molecular Assay (RT-qPCR) infectivity_assay->molecular_assay analysis Data Analysis and Comparison local_lesion->analysis molecular_assay->analysis end End: Optimized Storage Protocol analysis->end

Caption: Workflow for optimizing TMV storage and assessing infectivity.

TMV_Infection_Cycle entry Mechanical Entry into Host Cell (Wound) uncoating Virus Uncoating & RNA Release entry->uncoating translation Translation of Viral Proteins (Replicase) uncoating->translation replication RNA Replication translation->replication transcription Subgenomic RNA Transcription replication->transcription assembly Virion Assembly (RNA + Coat Protein) replication->assembly protein_synthesis Synthesis of Movement & Coat Proteins transcription->protein_synthesis protein_synthesis->assembly cell_to_cell Cell-to-Cell Movement (via Plasmodesmata) assembly->cell_to_cell systemic Systemic Spread (via Vasculature) cell_to_cell->systemic

Caption: Simplified overview of the Tobacco Mosaic Virus infection cycle.

References

improving the efficiency of TMV-mediated gene silencing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Tobacco Mosaic Virus (TMV)-mediated gene silencing, also known as Virus-Induced Gene Silencing (VIGS).

Frequently Asked Questions (FAQs)

Q1: What is TMV-mediated gene silencing?

TMV-mediated gene silencing is a reverse genetics technique that utilizes a modified, non-pathogenic Tobacco Mosaic Virus as a vector to deliver a fragment of a host plant's own gene.[1][2] This triggers the plant's natural antiviral defense mechanism, known as Post-Transcriptional Gene Silencing (PTGS).[1][3] The plant's machinery recognizes the viral RNA, which includes the host gene fragment, as foreign and degrades it. This process also leads to the degradation of the native messenger RNA (mRNA) of the target gene, effectively "silencing" or reducing its expression.[1][3]

Q2: What are the primary advantages of using TMV for VIGS?

The main advantage of VIGS is the ability to rapidly generate phenotypes without the need for creating stable transgenic plant lines, which is a time-consuming and labor-intensive process.[3] TMV-based vectors are relatively easy to introduce into plants, often through a method called agroinfiltration.[1][4]

Q3: How long does it typically take to observe a silencing phenotype?

The timeline for observing a phenotype can vary depending on the target gene, host plant, and experimental conditions. Generally, systemic infection and silencing can be observed within two to three weeks post-inoculation.[5] For visual marker genes like Phytoene desaturase (PDS), which results in a photobleached (white) appearance, the phenotype can become apparent as new leaves emerge.[6]

Q4: Can TMV-mediated silencing be passed on to the next generation?

Typically, VIGS is a transient process and is not heritable.[2] The viral vector is generally not transmitted through the germline to the progeny. However, some studies have reported rare instances of VIGS-induced epigenetic modifications that can persist.[3][7]

Troubleshooting Guide

Problem 1: No or Very Weak Silencing Phenotype

Q: I've performed agroinfiltration with my TMV-VIGS construct, but I'm not seeing any silencing phenotype. What could be wrong?

A: Several factors can lead to a lack of silencing. Here are the most common causes and their solutions:

  • Ineffective Vector Construction:

    • Cause: The inserted gene fragment may be too short, too long, or from a region of the gene that is not optimal for silencing. The orientation or integrity of the insert could also be incorrect.

    • Solution:

      • Insert Design: Choose a fragment from the 3' or 5' untranslated region (UTR) to minimize off-target effects, as these regions are typically more variable than the coding sequence.[3] For silencing multiple members of a gene family, select a conserved region.[3]

      • Insert Size: While the optimal size can vary, fragments between 150-300 base pairs are commonly effective. Very small inserts (<100 nt) can be stable but might be less efficient, whereas very large inserts (>500 bp) can be unstable and may be deleted by the virus.[3][8]

      • Verification: Always sequence-verify your final vector to ensure the insert is present, in the correct orientation, and free of mutations.

  • Poor Agroinfiltration or Viral Delivery:

    • Cause: The efficiency of T-DNA delivery by Agrobacterium tumefaciens is critical. Low bacterial concentration, improper infiltration technique, or an unhealthy plant can all reduce success.

    • Solution:

      • Optimize Agrobacterium Culture: The optimal optical density (OD₆₀₀) of the Agrobacterium culture used for infiltration is crucial and can be species-dependent.[3] A common starting point for Nicotiana benthamiana is an OD₆₀₀ of 1.0, while tomatoes may require a higher concentration of 1.5.[3][4]

      • Infiltration Method: Syringe infiltration of young, fully expanded leaves is a common and effective method.[9] Ensure the infiltration buffer contains acetosyringone (e.g., 150-200 µM) to induce virulence genes.[10] Adding surfactants like Tween-20 (e.g., 0.03%) can improve infiltration efficiency.[9]

      • Plant Health: Use healthy, actively growing plants. The age of the plant is a critical factor; for instance, Arabidopsis seedlings at the two- to three-leaf stage are optimal for VIGS.[4]

  • Ineffective Viral Spread:

    • Cause: The virus may not be moving systemically from the infiltrated leaf to the rest of the plant. This can be due to issues with the viral vector itself (e.g., mutations in the movement protein) or suboptimal environmental conditions.

    • Solution:

      • Environmental Conditions: Maintain optimal growth conditions (e.g., temperature, light, humidity) for the host plant. For many species, a temperature around 22-25°C is ideal.[11]

      • Vector Integrity: Ensure the viral vector contains an intact and functional movement protein gene, which is essential for cell-to-cell and long-distance spread.[12][13]

Problem 2: Severe Viral Symptoms or Plant Death

Q: My plants are showing severe mosaic, necrosis, and stunting after inoculation, which is obscuring the silencing phenotype. How can I reduce the viral symptoms?

A: Viral symptoms can sometimes overwhelm the silencing effect.

  • Cause: The TMV vector may be too virulent for the host plant, or the plant may be particularly sensitive. High concentrations of Agrobacterium can also cause tissue necrosis.[14]

  • Solution:

    • Use Attenuated Vectors: Employ viral vectors that have been engineered to produce milder symptoms.

    • Optimize Agrobacterium Concentration: Titrate the OD₆₀₀ of your infiltration culture. A lower concentration might reduce necrosis and severe viral symptoms while still being sufficient for efficient silencing.

    • Modify Growth Temperature: Lowering the growth temperature slightly (e.g., to 18-22°C) can sometimes slow viral replication and reduce symptom severity.[11]

    • Use an Appropriate Control: Infiltrating plants with a TMV vector containing a non-native gene fragment (like GUS or GFP) can help differentiate between phenotypes caused by viral infection versus the specific silencing of your target gene.[15]

Problem 3: Patchy or Non-Systemic Silencing

Q: I see silencing in the upper leaves, but it's patchy and not uniform. How can I achieve more widespread silencing?

A: Incomplete or uneven silencing is a common issue.

  • Cause: This often results from inefficient systemic movement of the virus.[3] The silencing signal may not be reaching all tissues, particularly the meristems.[3]

  • Solution:

    • Inoculation Site: Inoculating the youngest fully expanded leaves or even the shoot apical meristem can sometimes improve systemic spread into newly developing tissues.[6]

    • Plant Vigor: Ensure plants are well-watered and healthy post-infiltration to support robust vascular flow, which is necessary for the virus to spread via the phloem.[12]

    • Vector Stability: Long-term silencing depends on the stability of the inserted fragment within the viral genome. If the insert is lost, silencing will cease.[16] If you suspect insert instability, you may need to re-evaluate the size and sequence of your fragment.

Problem 4: Suspected Off-Target Effects

Q: I'm observing an unexpected phenotype that may not be related to my target gene. How can I check for and minimize off-target silencing?

A: Off-target silencing occurs when the gene fragment in your VIGS vector shares sufficient homology with the mRNA of other, non-target genes.

  • Cause: The small interfering RNAs (siRNAs) generated from your insert can bind to and trigger the degradation of unintended mRNAs.[3]

  • Solution:

    • Bioinformatics Analysis: Before synthesizing your insert, perform a BLAST search against the host plant's genome or transcriptome to check for potential off-targets. Use siRNA design tools (e.g., siRNA-scan) to select a gene fragment with minimal homology to other genes.[3][17]

    • Fragment Selection: As mentioned, choosing fragments from the more divergent 3' or 5' UTRs can significantly reduce the risk of off-target effects.[3]

    • Validation: Confirm that the silencing is specific to your target gene by measuring its transcript levels using quantitative real-time PCR (qRT-PCR). Compare the expression of your target gene and potential off-target genes in silenced plants versus control plants.

Quantitative Data Summary

The efficiency of TMV-mediated gene silencing can be influenced by several experimental parameters. The tables below summarize quantitative data from various studies to guide protocol optimization.

Table 1: Effect of Agrobacterium Concentration (OD₆₀₀) on Silencing Efficiency

Host PlantOptimal OD₆₀₀Silencing Efficiency / ObservationReference
Nicotiana benthamiana1.0Standard for effective silencing.[4]
Arabidopsis thaliana1.5Higher concentration improved silencing effectiveness.[4]
Tomato (Solanum lycopersicum)1.5OD₆₀₀ of 1.5 worked better for tomatoes.[3]
Cotton (Gossypium hirsutum)1.5Efficient silencing via seed soak agroinoculation.[3]
Miscanthus sinensis0.7Higher concentrations (>1.0) significantly decreased efficiency.[11]

Table 2: Influence of Insert Size on Silencing Stability and Efficiency

Virus / Host SystemInsert Size (nucleotides)OutcomeReference
CWMV in T. aestivum100 ntMore stable and resulted in persistent silencing compared to larger inserts.[3]
PVX in N. benthamiana> 300 ntNegative correlation between insert length and stability/efficiency.[3]
CWMV in N. benthamiana500-1500 bpAll sizes produced silencing, with 70-84% reduction in mRNA.[8]
AMV, CMV, TMV in Nicotiana18-54 bpSmaller inserts were successfully used to induce silencing.[18]

Experimental Protocols

Protocol 1: Designing and Cloning the VIGS Insert
  • Target Selection: Identify the target gene for silencing.

  • Sequence Analysis: Use a tool like siRNA-scan or run a BLAST search against your plant's genome to identify a 150-300 bp region with low homology to non-target genes. Prioritize the 3' or 5' UTR.

  • Primer Design: Design PCR primers with appropriate restriction sites (compatible with your TMV vector) to amplify the selected fragment from cDNA.

  • Amplification & Cloning: Amplify the fragment via PCR. Digest both the PCR product and the TMV vector with the chosen restriction enzymes.

  • Ligation: Ligate the digested fragment into the digested TMV vector.

  • Transformation: Transform the ligated plasmid into competent E. coli for amplification.

  • Verification: Isolate the plasmid from E. coli colonies and confirm the presence and orientation of the insert via restriction digest and Sanger sequencing.

Protocol 2: Agrobacterium-mediated Infiltration
  • Transformation of Agrobacterium: Introduce the verified TMV construct (and the helper vector, if using a two-component system) into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) via electroporation or heat shock.

  • Culture Preparation: Inoculate 5 mL of LB medium containing appropriate antibiotics and grow overnight at 28°C. The next day, use this starter culture to inoculate a larger volume (e.g., 50 mL) of LB with antibiotics, 10 mM MES, and 20 µM acetosyringone.[4]

  • Cell Harvesting: Grow the culture at 28°C until it reaches an OD₆₀₀ of 1.0-1.5. Pellet the cells by centrifugation (e.g., 4000 x g for 10 min).

  • Resuspension: Discard the supernatant and resuspend the bacterial pellet in infiltration buffer (10 mM MgCl₂, 10 mM MES, 150-200 µM acetosyringone) to the desired final OD₆₀₀ (e.g., 1.0).

  • Incubation: Let the resuspended culture sit at room temperature for 2-3 hours before infiltration.

  • Infiltration: Using a 1 mL needleless syringe, gently press against the underside of a young, fully expanded leaf and slowly infiltrate the Agrobacterium suspension into the intercellular space. Infiltrate 2-3 leaves per plant.

  • Post-Infiltration Care: Place plants back into their growth environment and monitor for viral symptoms and the silencing phenotype over the next 2-4 weeks.

Protocol 3: Quantifying Silencing Efficiency with qRT-PCR
  • Sample Collection: At a designated time point (e.g., 21 days post-infiltration), collect tissue from newly emerged, systemically infected leaves from both silenced and control plants (infiltrated with an empty or non-target vector).

  • RNA Extraction: Extract total RNA from the collected tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Set up qRT-PCR reactions using a SYBR Green-based master mix. Include primers for your target gene and a stable housekeeping (reference) gene (e.g., Actin, EF1α).

  • Data Analysis: Calculate the relative expression of the target gene in silenced plants compared to control plants using the ΔΔCt method. A significant reduction in the relative expression level confirms successful gene silencing.

Visualizations

TMV_VIGS_Workflow TMV-Mediated Gene Silencing Workflow cluster_prep Vector Preparation cluster_plant Plant Inoculation & Analysis A 1. Select Target Gene Fragment B 2. Clone Fragment into TMV Vector A->B C 3. Sequence Verify Construct B->C D 4. Transform into Agrobacterium C->D E 5. Agroinfiltrate Host Plant D->E Inoculation F 6. Virus Replicates & Spreads Systemically E->F G 7. PTGS is Triggered (Target mRNA Degraded) F->G H 8. Analyze Phenotype & Quantify Silencing (qRT-PCR) G->H

Caption: Experimental workflow for TMV-mediated gene silencing.

RNA_Silencing_Pathway Plant RNA Silencing (PTGS) Pathway Virus Replicating TMV Vector (contains target gene fragment) dsRNA Double-Stranded RNA (dsRNA) Intermediate Virus->dsRNA Replication DCL DICER-LIKE (DCL) Enzyme dsRNA->DCL Recognition siRNA ~21-24 nt siRNAs (small interfering RNAs) DCL->siRNA Cleavage AGO ARGONAUTE (AGO) Protein siRNA->AGO Loading RISC RNA-Induced Silencing Complex (RISC) AGO->RISC Assembly mRNA Target Gene mRNA RISC->mRNA Target Recognition (Homology) Degradation mRNA Cleavage & Degradation mRNA->Degradation Silencing

Caption: Core mechanism of Post-Transcriptional Gene Silencing (PTGS).

Troubleshooting_Flowchart VIGS Troubleshooting Logic Start Start VIGS Experiment CheckPhenotype Observe Plants (2-4 weeks post-infiltration) Start->CheckPhenotype Success Silencing Successful! Proceed with Analysis. CheckPhenotype->Success Yes NoPhenotype No/Weak Phenotype CheckPhenotype->NoPhenotype No SevereSymptoms Severe Viral Symptoms CheckPhenotype->SevereSymptoms Symptoms too severe PatchySilencing Patchy/Uneven Silencing CheckPhenotype->PatchySilencing Patchy results CheckVector Is Vector Correct? (Sequencing) NoPhenotype->CheckVector CheckOD Is OD600 too high? SevereSymptoms->CheckOD CheckSystemic Is systemic spread poor? PatchySilencing->CheckSystemic CheckAgro Is Agroinfiltration Optimal? (OD, Buffer, Technique) CheckVector->CheckAgro Yes RedesignInsert Solution: - Redesign/Re-clone Insert - Check UTRs CheckVector->RedesignInsert No CheckPlants Are Plants Healthy? (Age, Conditions) CheckAgro->CheckPlants Yes OptimizeAgro Solution: - Adjust OD600 - Optimize Buffer CheckAgro->OptimizeAgro No CheckPlants->Success Yes, after re-trying OptimizeGrowth Solution: - Use younger plants - Check temp/light CheckPlants->OptimizeGrowth No LowerOD Solution: - Lower OD600 - Use milder vector CheckOD->LowerOD Yes CheckTemp Is temperature too high? CheckOD->CheckTemp No LowerTemp Solution: - Lower growth temp (e.g., to 22°C) CheckTemp->LowerTemp Yes OptimizeInoc Solution: - Inoculate younger leaves - Ensure plant vigor CheckSystemic->OptimizeInoc Yes

Caption: Troubleshooting flowchart for common VIGS issues.

References

Validation & Comparative

A Comparative Analysis of Viral Vector Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate vector is a critical decision in the design of novel therapeutic strategies. This guide provides a comprehensive comparison of the efficacy of Tobacco Mosaic Virus (TMV) vectors against other commonly used viral vectors, namely Adeno-Associated Virus (AAV), Lentivirus (LV), and Adenovirus (AdV). The information presented herein is supported by experimental data to aid in the informed selection of a vector system tailored to specific research and therapeutic needs.

While AAV, LV, and AdV are well-established for gene therapy applications, TMV, a plant virus, is emerging as a versatile platform, primarily for vaccine development and drug delivery. This guide will objectively compare these vectors across key performance indicators.

Quantitative Comparison of Viral Vector Characteristics

The following table summarizes the key quantitative parameters of TMV, AAV, LV, and AdV vectors, providing a clear side-by-side comparison for easy evaluation.

FeatureTobacco Mosaic Virus (TMV) VectorAdeno-Associated Virus (AAV) VectorLentiviral (LV) VectorAdenoviral (AdV) Vector
Primary Application Vaccine development, Drug deliveryIn vivo gene therapyEx vivo & in vivo gene therapyGene therapy, Vaccine development
Transduction Efficiency High uptake by antigen-presenting cells; variable in other mammalian cells.High in a broad range of dividing and non-dividing cells.[1][2]High in a broad range of dividing and non-dividing cells.[3][4]Very high in a wide variety of cell types.[2]
Gene Expression Duration Primarily transient.[5]Long-term, stable expression (episomal).[3][6]Long-term, stable expression (integrating).[3][4]Transient, high-level expression.[6]
Payload Capacity Dependent on the packaging strategy, can carry RNA or drugs.~4.7 kb.[6][7]~8-9 kb.[4]Up to 36 kb.[7]
Immunogenicity Immunogenic, which can be advantageous for vaccines.[8]Low to moderate, dependent on serotype and dose.[1][6][9]Low to moderate.[4]High, can elicit a strong immune response.[6][9]
Safety Profile Generally considered safe for mammals as it is a plant virus.Good safety profile, non-pathogenic.[1][6]Risk of insertional mutagenesis (mitigated in newer generations).[4]Can cause significant immunotoxicity.[2][6]
Genomic Integration Non-integrating.Primarily non-integrating (episomal).[3]Integrates into the host genome.[4]Non-integrating (episomal).

Experimental Methodologies

This section details the typical experimental protocols for the production and application of these viral vectors.

Production and Purification of Viral Vectors

Tobacco Mosaic Virus (TMV) Vector Production:

TMV vectors are typically produced in plants, such as Nicotiana benthamiana. The process involves the agroinfiltration of plant leaves with a binary vector containing the TMV replicon and the gene of interest.

  • Vector Construction: The gene of interest is cloned into a TMV-based expression vector.

  • Agroinfiltration: Agrobacterium tumefaciens carrying the expression vector is infiltrated into the leaves of N. benthamiana.

  • Incubation: Plants are incubated for several days to allow for viral replication and protein expression.

  • Harvesting and Extraction: The infiltrated leaves are harvested, and the plant material is homogenized in an extraction buffer.

  • Purification: The virus particles are purified from the plant extract using methods such as polyethylene glycol (PEG) precipitation and ultracentrifugation.

AAV, Lentiviral, and Adenoviral Vector Production:

These vectors are typically produced in mammalian cell lines (e.g., HEK293 cells) through transient transfection.

  • Plasmid Transfection: Packaging and transfer plasmids are co-transfected into the producer cell line.

  • Cell Culture: The cells are cultured for 2-3 days to allow for viral particle production.

  • Harvesting: The viral particles are harvested from the cell lysate and/or the culture supernatant.

  • Purification: The vectors are purified using techniques such as chromatography (e.g., affinity, ion-exchange) and ultracentrifugation.

In Vitro Transduction Protocols

General Protocol for In Vitro Transduction:

  • Cell Plating: Target cells are seeded in a multi-well plate to achieve 70-80% confluency on the day of transduction.

  • Vector Preparation: The viral vector stock is thawed and diluted in an appropriate medium.

  • Transduction: The diluted vector is added to the cells at a specific multiplicity of infection (MOI).

  • Incubation: The cells are incubated with the vector for a period ranging from a few hours to overnight.

  • Medium Change: The virus-containing medium is replaced with fresh culture medium.

  • Analysis of Gene Expression: Transgene expression is assessed at different time points post-transduction using methods like fluorescence microscopy, flow cytometry, or western blotting.

Signaling Pathways and Cellular Entry

The mechanism of cellular entry and subsequent signaling pathways are crucial for vector efficacy.

Viral Vector Entry and Intracellular Trafficking

The diagram below illustrates the generalized entry and intracellular trafficking pathways for the compared viral vectors.

Viral_Vector_Entry TMV TMV Endocytosis Endocytosis TMV->Endocytosis AAV AAV Receptor Receptor Binding AAV->Receptor LV Lentivirus LV->Receptor AdV Adenovirus AdV->Receptor Endosome Endosome Endocytosis->Endosome Receptor->Endocytosis Receptor->Endocytosis Receptor->Endocytosis Uncoating Viral Uncoating Endosome->Uncoating RT Reverse Transcription (LV) Uncoating->RT RNA Episome Episomal DNA (AAV, AdV) Uncoating->Episome DNA Integration Genomic Integration (LV) RT->Integration Transcription Transcription Integration->Transcription Episome->Transcription Vector_Comparison_Workflow start Vector Production & Purification titration Vector Titer Determination start->titration in_vitro In Vitro Transduction of Target Cells titration->in_vitro in_vivo In Vivo Administration to Animal Model titration->in_vivo efficiency Analysis of Transduction Efficiency in_vitro->efficiency expression Assessment of Gene Expression Level & Duration in_vitro->expression in_vivo->efficiency in_vivo->expression immunogenicity Evaluation of Immune Response in_vivo->immunogenicity safety Toxicity and Safety Assessment in_vivo->safety data Data Analysis & Comparison efficiency->data expression->data immunogenicity->data safety->data

References

Validating Protein Function in Planta: A Comparative Guide to TMV-Based Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rapid and reliable validation of protein function within a living plant system is paramount. Tobacco Mosaic Virus (TMV)-based transient expression systems have emerged as a powerful tool for this purpose, offering significant advantages in speed and protein yield over traditional methods. This guide provides an objective comparison of TMV-based systems with alternative approaches, supported by experimental data and detailed protocols to aid in experimental design and execution.

Transient expression using viral vectors, particularly those derived from TMV, allows for the production of recombinant proteins in plants within days, a stark contrast to the months required for creating stable transgenic plant lines.[1] This accelerated timeline is crucial for high-throughput functional characterization of genes and for the rapid production of biopharmaceuticals, a need highlighted during health emergencies like the COVID-19 pandemic.[2]

Performance Comparison: TMV vs. Alternative Expression Systems

The primary advantage of TMV-based vectors lies in their ability to achieve exceptionally high levels of foreign protein expression.[3] Some TMV vectors can express proteins at levels 10 to 25 times higher than those achieved with 35S promoter-driven transient expression systems.[4] This high yield is attributed to the virus's natural ability to replicate its genome to high copy numbers within the plant cell.

Expression SystemTypical Protein Yield (per g fresh weight)Time to ExpressionKey AdvantagesKey Disadvantages
TMV-Based Transient Expression 3 to 5 mg (can reach up to 1.2 mg/g)[3][4]3-7 days[1]Very high yield, rapid expression, cost-effective.[3][5]Host range can be limited, potential for insert instability with large genes.[2][6]
Agroinfiltration (non-viral) ~75% of TMV vector levels (when co-infiltrated with a silencing suppressor)[7]3-7 daysSimple, flexible for co-expression studies.[8]Lower yield compared to viral vectors without optimization.[7]
Stable Transformation Variable, generally lower than transient systemsMonthsHeritable expression, suitable for long-term studies.Time-consuming, labor-intensive, potential for gene silencing.[9]

Experimental Protocols

Agroinfection with TMV-Based Vectors

Agroinfection is a common and efficient method for delivering TMV vectors into plant cells.[4] This technique utilizes Agrobacterium tumefaciens to transfer the viral cDNA, which is under the control of a plant-functional promoter like the 35S promoter, into the plant tissue.[3][4]

Materials:

  • Agrobacterium tumefaciens culture containing the TMV expression vector plasmid.

  • Infiltration medium (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).

  • Nicotiana benthamiana plants (4-6 weeks old).

  • Syringe (1 mL, needleless) or vacuum infiltration chamber.

Procedure:

  • Grow a saturated culture of A. tumefaciens carrying the TMV vector.

  • Pellet the bacteria by centrifugation and resuspend in the infiltration medium to a final OD₆₀₀ of 0.5-1.0.

  • Incubate the bacterial suspension at room temperature for 2-4 hours to induce virulence gene expression.

  • Syringe Infiltration: Gently press the syringe tip against the underside of a young, fully expanded leaf and slowly infiltrate the bacterial suspension into the intercellular space.[8]

  • Vacuum Infiltration: Submerge the aerial parts of the plant in the bacterial suspension within a vacuum chamber. Apply a vacuum for 1-2 minutes and then release it rapidly to allow the suspension to enter the leaf tissue.[8][10]

  • Grow the infiltrated plants under standard growth conditions for 3-7 days before harvesting tissue for analysis.

Functional Assay: Screening for Pathogen Effectors using a TMV-GFP System

A powerful application of TMV vectors is in high-throughput functional screening of pathogen effectors that interfere with plant immunity.[5][11] This assay utilizes a TMV vector expressing Green Fluorescent Protein (TMV-GFP) to visualize the virus's spread.

Principle: If a co-expressed candidate effector protein suppresses the plant's immune response, the TMV-GFP vector will replicate and spread more effectively, resulting in a stronger and more widespread GFP signal. Conversely, if the effector triggers an immune response, viral spread and GFP fluorescence will be restricted.[5]

Procedure:

  • Co-infiltrate N. benthamiana leaves with A. tumefaciens carrying the TMV-GFP vector and another A. tumefaciens strain carrying the candidate effector gene.

  • As a control, infiltrate another set of leaves with TMV-GFP and an empty vector or a known non-interacting protein.

  • After 5-6 days, observe the infiltrated leaves under a UV lamp.

  • Quantify the GFP fluorescence to assess the impact of the effector on viral spread.

Visualizing Workflows and Pathways

To better understand the experimental processes and underlying biological mechanisms, the following diagrams illustrate key workflows and concepts.

Experimental_Workflow_Agroinfection cluster_preparation Vector Preparation cluster_infiltration Plant Infiltration cluster_analysis Analysis Agrobacterium Agrobacterium with TMV Vector Culture Grow Culture Agrobacterium->Culture Resuspend Resuspend in Infiltration Medium Culture->Resuspend Syringe Syringe Infiltration Resuspend->Syringe Infiltrate Vacuum Vacuum Infiltration Resuspend->Vacuum Infiltrate Plant Nicotiana benthamiana Incubate Incubate Plant (3-7 days) Plant->Incubate Syringe->Plant Vacuum->Plant Harvest Harvest Tissue Incubate->Harvest Analysis Protein Expression Analysis Harvest->Analysis

Fig 1. Workflow for TMV-based transient protein expression via agroinfection.

Effector_Screening_Logic cluster_outcomes Possible Outcomes cluster_results Observable Results start Co-express TMV-GFP and Candidate Effector suppression Effector Suppresses Plant Immunity start->suppression activation Effector Activates Plant Immunity start->activation high_gfp Increased TMV-GFP Replication & Spread (High GFP Signal) suppression->high_gfp leads to low_gfp Restricted TMV-GFP Replication & Spread (Low GFP Signal) activation->low_gfp leads to

Fig 2. Logical flow of a TMV-GFP based pathogen effector screen.

TMV_Replication_Pathway Agro Agrobacterium delivers T-DNA with TMV cDNA Transcription In planta transcription of T-DNA to viral RNA Agro->Transcription Replication Viral RNA Replication (RNA-dependent RNA polymerase) Transcription->Replication sgRNA Generation of Subgenomic RNAs Replication->sgRNA Assembly Virus Particle Assembly Replication->Assembly Translation Translation of Viral Proteins sgRNA->Translation Protein Recombinant Protein (from inserted gene) Translation->Protein Movement Movement Protein (for cell-to-cell spread) Translation->Movement Translation->Assembly

Fig 3. Simplified pathway of TMV replication and protein expression in planta.

Conclusion

TMV-based transient expression systems offer a robust, rapid, and high-yielding platform for the functional validation of proteins in planta.[3][12] While alternative methods like stable transformation have their place, particularly for studies requiring heritable gene expression, the speed and efficiency of TMV vectors are unparalleled for high-throughput screening and rapid production of recombinant proteins. The combination of TMV vectors with agroinfiltration has streamlined the process, making it accessible to a broader range of researchers.[4] By understanding the comparative performance and applying the detailed protocols outlined in this guide, researchers can effectively leverage this technology to accelerate their discoveries in plant science and drug development.

References

Comparative Analysis of Tobacco Mosaic Virus (TMV) Strains: Virulence and Host Specificity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the virulence and host specificity of different strains of the Tobacco Mosaic Virus (TMV). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective comparisons supported by experimental data and detailed methodologies.

Introduction to Tobacco Mosaic Virus (TMV)

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus and the type member of the genus Tobamovirus. It is renowned for being the first virus to be discovered and has since become a crucial model organism in virology and molecular biology. TMV infects a wide range of plants, particularly tobacco and other members of the Solanaceae family, causing significant economic losses in agriculture[1]. The infection typically results in characteristic mosaic-like mottling and discoloration on the leaves[2]. Numerous strains of TMV have been identified, exhibiting considerable diversity in their virulence, symptom expression, and host range[3]. Understanding these differences is critical for developing effective disease resistance strategies and antiviral therapies.

This guide focuses on a comparative analysis of well-characterized TMV strains, including the common strain U1 (also known as vulgare), the crucifer-infecting strain Cg, and the milder U2 strain (Tobacco Mild Green Mosaic Virus - TMGMV), to highlight the molecular and biological basis of their distinct pathogenic properties.

Data Presentation: Quantitative Comparison of TMV Strains

The virulence and host specificity of TMV strains can be quantified through various experimental assays. The following tables summarize key data from comparative studies, focusing on infectivity, viral accumulation, and symptom severity.

Table 1: Comparative Infectivity of TMV Strains on Various Host Species
Host SpeciesTMV StrainInoculated Plants Infected (%)SymptomsReference(s)
Nicotiana tabacum cv. SamsunTMGMV (isolates 96/5, P92/10, PV063, PV081)90-100%Green mosaic[4][5]
Capsicum annuum cv. Dulce ItalianoTMGMV (isolates 96/5, P92/10, PV063, PV081)60-90%Necrotic areas on leaves, necrotic streaks on stems and petioles[4][5]
Cucumis melo cv. Piel de SapoTMGMV (isolates P92/10, PV063, PV081)40-80%No symptoms[4][5]
Arabidopsis thaliana ecotype Po-1TMV-U1Poor systemic spreadNo severe symptoms[6]
Arabidopsis thaliana ecotype Po-1TMV-CgEfficient systemic spreadNo severe symptoms[6]
Table 2: Viral Accumulation of Different TMV Strains in Host Tissues
Host SpeciesTMV StrainViral Accumulation (Method)Time Post-InoculationReference(s)
Nicotiana tabacum cv. SamsunTMGMV (4 isolates)Highest accumulation across 10 host species (RT-qPCR)Not specified[7]
Arabidopsis thalianaTMV-CgDetected in systemic tissues (Western blot, ELISA)5 days[6]
Arabidopsis thalianaTMV-U1Detected in systemic tissues (Western blot, ELISA)12 days[6]
Table 3: Comparison of Virulence Based on Symptomology and Lesion Size
Host SpeciesTMV StrainSymptom DescriptionMean Lesion Diameter (mm)Reference(s)
Nicotiana tabacum cv. Xanthi-ncTMV (unspecified)Necrotic local lesions1.099 - 1.110[8]
Nicotiana tabacum cv. Xanthi-nc (with SAR*)TMV (unspecified)Reduced size necrotic local lesions0.528 - 0.659[8]
Nicotiana tabacumTMV-U1Systemic mosaicNot applicable[9]
Nicotiana glutinosaTMV-U1Local necrotic lesionsNot specified[9]
Solanaceous hostsTMGMVClear disease symptoms (e.g., mosaic, necrosis)Not specified[7]
Non-solanaceous hostsTMGMVGenerally asymptomaticNot applicable[7]

*SAR: Systemic Acquired Resistance

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative analysis of TMV strains. The following sections provide methodologies for key experiments cited in this guide.

Mechanical Inoculation of TMV

This protocol describes the manual application of a virus-containing inoculum to a host plant to initiate infection.

Materials:

  • Virus-infected leaf tissue (source of inoculum)

  • Healthy test plants (4-5 weeks old)

  • Mortar and pestle

  • Inoculation buffer (e.g., 0.02 M Phosphate buffer, pH 7.0)[10]

  • Abrasive (e.g., Carborundum or Celite, 600 mesh)[10][11][12]

  • Inoculation pads (e.g., sterile cheesecloth)[10]

  • Gloves

  • Distilled water in a squeeze bottle

Procedure:

  • Weigh approximately 0.1 g of fresh or frozen virus-infected leaf tissue.

  • Place the tissue in a pre-chilled mortar.

  • Add inoculation buffer at a ratio of 1:10 to 1:20 (w/v), for example, 1-2 mL for 0.1 g of tissue[13][14].

  • Grind the tissue thoroughly with the pestle until a homogenous slurry is formed.

  • Add a small amount of abrasive (Carborundum or Celite) to the inoculum and mix well. Alternatively, gently dust the leaves of the test plant with the abrasive before applying the inoculum[10][11][12].

  • Select two to three leaves on the test plant for inoculation.

  • Wearing gloves, dip an inoculation pad into the inoculum.

  • Gently rub the surface of the selected leaves with the pad, supporting the leaf from below with the other hand. Apply gentle, even pressure to create microscopic wounds without causing excessive damage[15].

  • Within 2-5 minutes of inoculation, gently rinse the inoculated leaves with distilled water to remove excess inoculum and abrasive[13].

  • Place the inoculated plants in a growth chamber under controlled conditions (e.g., 18-25°C, at least 14-hour day length) and monitor for symptom development over the next 2-4 weeks[10][13].

Quantification of Viral Load using Double Antibody Sandwich ELISA (DAS-ELISA)

DAS-ELISA is a widely used serological assay to detect and quantify viral antigens in plant extracts.

Materials:

  • 96-well microtiter plates

  • Plant leaf samples (infected and healthy controls)

  • Extraction buffer (e.g., PBST with 0.05% Tween-20 and 2% PVP)[16]

  • Coating buffer (e.g., 0.05 M sodium carbonate, pH 9.6)[16]

  • TMV-specific polyclonal antibody (coating IgG)

  • Enzyme-conjugated TMV-specific antibody (e.g., alkaline phosphatase conjugate)

  • Wash buffer (e.g., PBST: 0.13 M NaCl, 0.014 M KH2PO4, 0.08 M Na2HPO4 x 12 H2O, 0.002 M KCl, pH 7.4, with 0.05% Tween-20)[16]

  • Substrate buffer and substrate (e.g., p-nitrophenyl phosphate in diethanolamine buffer, pH 9.8)[16]

  • Microplate reader

Procedure:

  • Coating: Dilute the TMV-specific coating IgG in coating buffer (typically 1:1000) and add 100-200 µL to each well of the microtiter plate[17][18]. Incubate for 2-4 hours at 37°C or overnight at 4°C[17].

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies[17].

  • Sample Preparation: Homogenize 0.1 g of leaf tissue in 1-2 mL of extraction buffer (1:10 or 1:20 w/v)[14][16]. Centrifuge the extract to pellet cell debris.

  • Sample Incubation: Add 100-200 µL of the plant sap supernatant to duplicate wells. Include positive and negative controls. Incubate overnight at 4°C[17].

  • Washing: Repeat the washing step (step 2).

  • Conjugate Incubation: Dilute the enzyme-conjugated antibody in conjugate buffer and add 100-200 µL to each well. Incubate for 2-4 hours at 37°C[17].

  • Washing: Repeat the washing step (step 2).

  • Substrate Reaction: Add 100-200 µL of freshly prepared substrate solution to each well. Incubate at room temperature in the dark for 30-60 minutes, or until a color change is visible in the positive controls[17][18].

  • Measurement: Stop the reaction (optional, with 3 M NaOH) and measure the absorbance at 405 nm using a microplate reader[18]. Samples are considered positive if their absorbance value is at least twice that of the negative control.

Quantification of Viral RNA using Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive molecular technique for detecting and quantifying viral RNA levels.

Materials:

  • Total RNA extracted from plant tissue

  • Random hexamer primers or TMV-specific reverse primers

  • Reverse transcriptase and associated buffers

  • TMV-specific forward and reverse primers for qPCR

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from 100 mg of leaf tissue using a suitable kit or protocol.

  • cDNA Synthesis (Reverse Transcription):

    • In a reaction tube, combine 1-5 µg of total RNA, random hexamer primers, and dNTPs.

    • Incubate at 65-70°C for 5 minutes to denature the RNA, then place on ice[19].

    • Add reverse transcriptase buffer, DTT, RNase inhibitor, and reverse transcriptase enzyme[19].

    • Incubate at 42°C for 45-60 minutes, followed by an inactivation step at 70-80°C for 5 minutes[19].

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR master mix (e.g., SYBR Green), TMV-specific forward and reverse primers (e.g., Forward: 5'-GGATATGTCTAAGTCTGTTGC-3', Reverse: 5'-CAGACAACTCGGGTGCG-3' for the polymerase ORF), and the synthesized cDNA template[19].

    • Include a reaction for a host internal control gene (e.g., 18S rRNA) for normalization.

    • Use a real-time PCR instrument with a typical cycling program: initial denaturation at 95°C for 20 seconds, followed by 40 cycles of denaturation at 95°C for 1-15 seconds and annealing/extension at 60-62°C for 20-36 seconds[19].

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the TMV target and the internal control.

    • Calculate the relative or absolute viral RNA quantity using the ΔΔCt method or by generating a standard curve with known concentrations of viral RNA or a plasmid containing the target sequence.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key molecular interactions and experimental processes involved in the study of TMV virulence and host specificity.

TMV_N_Gene_Signaling cluster_virus TMV Components cluster_host_cell Host Cell Cytoplasm cluster_recognition Recognition cluster_signaling Downstream Signaling cluster_response Defense Response Replicase 126/183 kDa Replicase (Avirulence Factor) N_protein N Protein (TIR-NBS-LRR) Replicase->N_protein Elicits Response EDS1_RAR1 EDS1/RAR1 Complex N_protein->EDS1_RAR1 Activates MAPK_Cascade MAPK Cascade (e.g., WIPK, SIPK) EDS1_RAR1->MAPK_Cascade Activates HR Hypersensitive Response (HR) (Localized Cell Death) EDS1_RAR1->HR Triggers SA_Pathway Salicylic Acid (SA) Pathway MAPK_Cascade->SA_Pathway Induces PR_Genes PR Gene Expression SA_Pathway->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: N gene-mediated resistance pathway to TMV.

TMV_Movement_Pathway cluster_virus TMV Components cluster_host Host Cell Components vRNA Viral RNA (vRNA) VRC Viral Replication Complex (VRC) vRNA->VRC MP Movement Protein (MP) MP->VRC PME Pectin Methylesterase (PME) MP->PME Interacts with at Cell Wall PD Plasmodesmata (PD) MP->PD Gates PD for VRC passage Replicase Replicase Proteins Replicase->VRC ER Endoplasmic Reticulum (ER) VRC->ER Associates with Cytoskeleton Cytoskeleton (Actin/Microtubules) ER->Cytoskeleton VRC transport via Cytoskeleton->PD Guides VRC to PME->PD Modifies PD

Caption: TMV cell-to-cell movement pathway.

Experimental_Workflow cluster_analysis 4. Data Collection & Analysis Inoculum 1. Inoculum Preparation (TMV Strain A, B, C) Inoculation 2. Mechanical Inoculation (Host Plant Panels) Inoculum->Inoculation Incubation 3. Incubation (Controlled Environment) Inoculation->Incubation Symptom Symptom Observation & Lesion Measurement Incubation->Symptom ELISA Viral Load Quantification (DAS-ELISA) Incubation->ELISA qPCR Viral RNA Quantification (RT-qPCR) Incubation->qPCR Comparison 5. Comparative Analysis (Virulence & Host Specificity) Symptom->Comparison ELISA->Comparison qPCR->Comparison

Caption: Workflow for comparative analysis of TMV strains.

Conclusion

The virulence and host specificity of Tobacco Mosaic Virus are complex traits determined by the intricate interplay between viral and host factors. Strains such as TMV-U1, TMV-Cg, and TMGMV exhibit distinct pathogenic profiles, which can be attributed to variations in their replicase and movement proteins, and their ability to interact with or overcome host resistance mechanisms like the N gene-mediated defense. The quantitative data and detailed protocols presented in this guide offer a framework for the systematic and objective comparison of TMV strains. This information is crucial for advancing our understanding of plant-virus interactions and for the development of novel antiviral strategies and durable crop resistance. The provided visualizations of key biological pathways and experimental workflows serve as a reference for designing and interpreting research in this field.

References

Confirming Protein-Protein Interactions in the Tobacco Mosaic Virus Replication Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Tobacco Mosaic Virus (TMV) replication complex is a dynamic assembly of viral and host proteins that orchestrates the multiplication of the virus. Understanding the intricate network of protein-protein interactions within this complex is crucial for elucidating the viral replication mechanism and for the development of novel antiviral strategies. This guide provides a comparative overview of key experimental techniques used to confirm these interactions, supported by experimental data and detailed protocols.

Comparison of Key Techniques

Several methodologies are employed to investigate protein-protein interactions, each with its own set of advantages and limitations. The choice of technique often depends on the specific research question, the nature of the interacting partners, and the desired level of detail. The following table summarizes the key features of three widely used methods: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Förster Resonance Energy Transfer (FRET).

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Förster Resonance Energy Transfer (FRET)
Principle In vivo pull-down of a protein complex using a specific antibody against a target protein.Genetic method in yeast to detect binary protein interactions based on the reconstitution of a functional transcription factor.Non-radiative energy transfer between two fluorescently labeled proteins in close proximity.
Interaction Detected Endogenous or overexpressed protein complexes in their native cellular environment.Primarily binary interactions.Direct interaction or close proximity (<10 nm) of proteins in living cells.
Quantitative Data Semi-quantitative (relative amounts of co-precipitated proteins).Primarily qualitative (interaction/no interaction), but can be semi-quantitative using reporter gene expression levels.Quantitative (FRET efficiency, proximity ratios, and potentially binding kinetics).
Strengths - Detects interactions in a near-native cellular context.- Can identify entire protein complexes.- Applicable to a wide range of cell types and tissues.- High-throughput screening of large libraries.- Relatively easy and cost-effective to set up.- Provides spatial information about protein interactions in living cells.- Allows for real-time monitoring of dynamic interactions.- Can provide distance information between interacting partners.
Limitations - Can have high background from non-specific binding.- Antibody availability and specificity are critical.- May not detect transient or weak interactions.- High rate of false positives and false negatives.- Interactions occur in the yeast nucleus, which may not be the native environment for all proteins.- Indirect interactions are not detected.- Requires fluorescent labeling of proteins, which can sometimes affect their function.- Technically demanding and requires specialized microscopy equipment.- Förster radius of the FRET pair limits the detectable interaction distance.

Quantitative Data on TMV Protein Interactions

While the identification of numerous protein-protein interactions within the TMV replication complex has been successful, quantitative data such as binding affinities remain relatively scarce in the literature. The following table presents some of the available quantitative and qualitative interaction data.

Interacting ProteinsMethodQuantitative DataReference
TMV Movement Protein (MP) - MicrotubulesIn vitro binding assayDissociation Constant (Kd): 71.6 ± 14.5 nM[1]
TMV Replicase (Helicase domain) - ATAF2 (NAC domain transcription factor)Yeast Two-Hybrid, Co-IPInteraction confirmed, but no quantitative binding affinity reported.[2][3]
TMV Movement Protein (MP) - Pectin Methylesterase (PME)Yeast Two-Hybrid, Blot Overlay AssayInteraction confirmed, but no quantitative binding affinity reported.[4]
TMV 126-kDa Replicase Protein - GDI2 (Rab GDP dissociation inhibitor)Yeast Two-Hybrid, Co-IPInteraction confirmed, but no quantitative binding affinity reported.[5]
TMV Replicase Domains (HEL and IRnHEL)Yeast Two-HybridInteraction confirmed, but no quantitative binding affinity reported.[6]

Experimental Protocols and Visualizations

Co-Immunoprecipitation (Co-IP) of TMV Replication Complex Proteins

Co-IP is a powerful technique to study protein interactions within their cellular context.[7][8][9] The general workflow involves cell lysis, incubation of the lysate with an antibody specific to the "bait" protein, precipitation of the antibody-protein complex, and subsequent detection of "prey" proteins that have been co-precipitated.

Workflow for Co-Immunoprecipitation

CoIP_Workflow cluster_lysis Cell Lysis cluster_incubation Immunoprecipitation cluster_wash Washing and Elution cluster_analysis Analysis start Infected Plant Tissue lysis Lyse cells in non-denaturing buffer start->lysis incubation Incubate lysate with antibody against bait protein lysis->incubation beads Add Protein A/G beads incubation->beads wash Wash beads to remove non-specific binders beads->wash elution Elute protein complexes wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis

Caption: A generalized workflow for confirming protein-protein interactions using Co-Immunoprecipitation.

Detailed Protocol for Co-IP in Plant Tissues:

  • Plant Material and Lysis:

    • Harvest leaf tissue from Nicotiana benthamiana plants transiently expressing tagged viral proteins (e.g., via agroinfiltration).

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Resuspend the powder in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).[10]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add the primary antibody specific to your tagged "bait" protein (e.g., anti-FLAG, anti-HA) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower concentration of detergents).

    • Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using antibodies against the "bait" protein (to confirm successful immunoprecipitation) and the suspected "prey" protein.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful genetic tool for identifying binary protein-protein interactions.[11][12][13][14] It relies on the reconstitution of a functional transcription factor in yeast, which activates reporter genes, indicating an interaction between the two proteins of interest.

Principle of the Yeast Two-Hybrid System

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait Bait-BD UAS UAS Bait->UAS binds Prey Prey-AD Reporter Reporter Gene label_no No Transcription Bait_i Bait-BD UAS_i UAS Bait_i->UAS_i binds Prey_i Prey-AD Prey_i->Bait_i interacts Reporter_i Reporter Gene Prey_i->Reporter_i activates label_yes Transcription

Caption: The principle of the Yeast Two-Hybrid system for detecting protein-protein interactions.

Optimized Protocol for Y2H with TMV Proteins:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., TMV 126kDa protein) into a DNA-binding domain (BD) vector (e.g., pGBKT7).

    • Clone the coding sequence of the "prey" protein (e.g., a host factor) into an activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.

    • Plate the transformed yeast on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • Patch the colonies from the SD/-Trp/-Leu plates onto a more stringent selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His). The addition of 3-amino-1,2,4-triazole (3-AT) can be used to suppress background growth.

    • Perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG or CPRG as a substrate to quantify the reporter gene expression. Growth on the selective medium and positive β-galactosidase activity indicate a protein-protein interaction.

  • Controls:

    • Include negative controls (e.g., empty vectors, non-interacting proteins) to rule out auto-activation and non-specific interactions.

    • Include a positive control with known interacting proteins.

Förster Resonance Energy Transfer (FRET)

FRET is a fluorescence microscopy technique that can detect the proximity of two molecules with high spatial resolution in living cells.[15][16] It is based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two fluorophores.

FRET Signaling Pathway

FRET_Signaling cluster_no_fret No FRET (Distance > 10nm) cluster_fret FRET (Distance < 10nm) Donor Donor Acceptor Acceptor Excitation Excitation Light Donor_Emission Donor Emission Acceptor_Emission Acceptor Emission Excitation_n Excitation_n Donor_n Donor_n Excitation_n->Donor_n Excites Donor_Emission_n Donor_Emission_n Donor_n->Donor_Emission_n Acceptor_n Acceptor_n Excitation_f Excitation_f Donor_f Donor_f Excitation_f->Donor_f Excites Acceptor_f Acceptor_f Donor_f->Acceptor_f Energy Transfer Acceptor_Emission_f Acceptor_Emission_f Acceptor_f->Acceptor_Emission_f

Caption: The principle of Förster Resonance Energy Transfer (FRET).

Protocol for FRET Microscopy in Plant Cells:

  • Construct Preparation:

    • Create fusion constructs of the proteins of interest with suitable FRET pair fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor, or a GFP-RFP pair).[17][18] The Förster radius (R0) for the CFP-YFP pair is typically around 5.0 nm, and for GFP-mCherry, it is around 5.4 nm.[18]

    • Co-express the donor- and acceptor-tagged proteins in plant cells, for example, through agroinfiltration of N. benthamiana leaves.

  • Image Acquisition:

    • Use a confocal laser scanning microscope equipped for FRET imaging.

    • Acquire three images:

      • Donor channel (excite donor, detect donor emission).

      • Acceptor channel (excite acceptor, detect acceptor emission).

      • FRET channel (excite donor, detect acceptor emission).

  • Data Analysis:

    • Correct for background fluorescence and spectral bleed-through (crosstalk) from the donor emission into the FRET channel and direct excitation of the acceptor by the donor excitation wavelength.

    • Calculate the normalized FRET (NFRET) or FRET efficiency (E) using established algorithms. A common method is the three-cube FRET approach.

    • FRET efficiency can be calculated using the formula: E = 1 - (τDA / τD), where τDA is the fluorescence lifetime of the donor in the presence of the acceptor, and τD is the lifetime of the donor alone.

Conclusion

Confirming protein-protein interactions within the TMV replication complex is a multifaceted process that often requires the application of multiple, complementary techniques. While Co-IP provides valuable information about protein associations in a cellular context and Y2H allows for high-throughput screening of potential interaction partners, FRET offers the unique advantage of visualizing these interactions with high spatial resolution in living cells and providing quantitative data on their proximity. The continued application of these and other advanced techniques, such as quantitative mass spectrometry, will be instrumental in unraveling the complete interactome of the TMV replication complex, paving the way for the development of targeted antiviral therapies.

References

Navigating the Complexities of Tobamovirus Detection: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in plant virology and diagnostics, the specificity of antibodies is paramount. This guide provides a comprehensive comparison of antibody cross-reactivity against different tobamoviruses, supported by experimental data and detailed protocols. Understanding the nuances of antibody-antigen interactions within this viral genus is critical for the accurate detection and differentiation of significant plant pathogens like Tobacco mosaic virus (TMV), Tomato mosaic virus (ToMV), and Pepper mild mottle virus (PMMoV).

The genus Tobamovirus encompasses a group of plant-infecting viruses with significant economic impact on agriculture. Serological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, are cornerstones of routine diagnostics. However, the structural similarities between the coat proteins of different tobamoviruses present a significant challenge: antibody cross-reactivity. This can lead to false-positive results, complicating disease management and research efforts. The choice between polyclonal and monoclonal antibodies further influences the specificity and breadth of detection.[1][2]

Performance Comparison of Tobamovirus Antibodies

The following table summarizes the cross-reactivity profiles of various antibodies against a panel of tobamoviruses as determined by ELISA. Optical Density (O.D.) values are indicative of the strength of the antibody-antigen interaction, with higher values representing stronger binding.

Antibody TargetAntibody TypeTobamovirus TestedELISA O.D.Reference
TMV PolyclonalTMV3.786[3]
ToMV3.712[3]
PMMoV0.439[3]
Cucumber green mottle mosaic virus (CGMMV)0.147[3]
ToMV (AB-1) PolyclonalToMV (PV-0141)Strong Positive[1][4]
ToMV (SL-1)Strong Positive[1][4]
TMV (PV-0107)Positive[1][4]
PMMoV (PV-0166)Positive[1][4]
Commercial ToMV Kit PolyclonalToMVStrong Positive[1]
TMVPositive[1]
PMMoVNegative[1]

Key Observations:

  • Polyclonal Antibodies: As demonstrated by both the commercial TMV ELISA kit and the custom-developed AB-1 antibody, polyclonal antibodies frequently exhibit broad cross-reactivity among different tobamoviruses.[1][3] This is because they recognize multiple epitopes on the antigen, some of which may be conserved across different viral species.[2]

  • Monoclonal Antibodies: While not always completely specific, monoclonal antibodies are generally designed to target a single epitope, which can significantly reduce cross-reactivity with other tobamoviruses.[1][5] However, even monoclonal antibodies may show some level of cross-reactivity if the targeted epitope is shared.

  • Variable Cross-Reactivity: The degree of cross-reactivity can vary significantly. For instance, the polyclonal TMV antibody shows strong cross-reactivity with ToMV but much weaker interaction with PMMoV and CGMMV.[3] The newly developed AB-1 polyclonal antibody for ToMV was also able to detect TMV and PMMoV.[1]

Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for the key immunoassays used in the cited studies.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Tobamovirus Detection

This protocol is a generalized Double Antibody Sandwich (DAS) ELISA procedure, commonly used for detecting tobamoviruses in plant extracts.

  • Coating: Microtiter plates are coated with a capture antibody (e.g., rabbit anti-TMV IgG) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20). A blocking solution (e.g., 1% Bovine Serum Albumin in PBS) is then added to each well and incubated for 30 minutes to prevent non-specific binding.

  • Antigen Incubation: Plant samples are ground in an extraction buffer, and the sap is added to the wells. The plates are incubated for 2 hours at room temperature to allow the viral antigens to bind to the capture antibody.

  • Enzyme-Conjugated Antibody Incubation: After another wash step, an enzyme-conjugated detection antibody (e.g., alkaline phosphatase-conjugated anti-TMV IgG) is added to the wells and incubated for 2 hours.

  • Substrate Addition: The plates are washed again, and a substrate solution (e.g., p-nitrophenyl phosphate) is added.

  • Data Acquisition: The reaction is allowed to develop, and the optical density is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

Western Blot Protocol for Tobamovirus Coat Protein Detection

Western blotting allows for the detection of specific viral proteins and can be used to confirm ELISA results.

  • Protein Extraction and Quantification: Total proteins are extracted from plant tissues. The concentration of the extracted proteins is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE: A standardized amount of total protein (e.g., 50 µg) from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour to block non-specific binding sites.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., rabbit anti-ToMV polyclonal antibody) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Following further washes, the protein bands are visualized by adding a chemiluminescent substrate and exposing the membrane to X-ray film or a digital imager.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a new antibody against a panel of different tobamoviruses.

G cluster_prep Antigen Preparation cluster_assay Immunoassay cluster_data Data Analysis virus_culture Virus Propagation in Host Plants protein_extraction Viral Protein Extraction & Purification virus_culture->protein_extraction elisa ELISA protein_extraction->elisa Coat Plates western_blot Western Blot protein_extraction->western_blot Run SDS-PAGE data_analysis OD Measurement & Signal Intensity Comparison elisa->data_analysis western_blot->data_analysis antibody_dev Primary Antibody Development/Selection antibody_dev->elisa Add Primary Ab antibody_dev->western_blot Probe Membrane

Caption: Workflow for assessing antibody cross-reactivity.

Conclusion

The cross-reactivity of antibodies against different tobamoviruses is a critical consideration for the development and application of diagnostic assays. While polyclonal antibodies can offer broad detection capabilities, which may be advantageous for general screening, they are more susceptible to cross-reacting with related viruses.[1][2] For applications requiring high specificity to differentiate between individual tobamovirus species, the use of well-characterized monoclonal antibodies is often preferred.[1][5] The experimental protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate antibodies and diagnostic methods for their specific needs, ultimately contributing to more accurate and reliable plant disease management.

References

A Head-to-Head Battle in Nanomedicine: Tobacco Mosaic Virus Nanoparticles versus Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a drug delivery vehicle is a critical decision that profoundly impacts therapeutic efficacy and safety. Among the plethora of options, two platforms have garnered significant attention: the plant-derived Tobacco Mosaic Virus (TMV) nanoparticles and the synthetically produced liposomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable carrier for specific therapeutic applications.

This comprehensive analysis delves into key performance metrics, including drug loading and encapsulation efficiency, stability, in vitro drug release profiles, cellular uptake mechanisms, and in vivo biodistribution and efficacy. Detailed experimental protocols for pivotal assays are also provided to ensure reproducibility and facilitate further research.

Performance Metrics: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the quantitative data for TMV nanoparticles and liposomal drug delivery systems across various performance indicators. It is important to note that direct comparative studies are limited, and the presented data is a synthesis from various sources, which may involve different drugs and experimental conditions.

ParameterTMV NanoparticlesLiposomesKey Considerations
Drug Loading Capacity ~5400 doxorubicin molecules per TMV rod[1]Varies significantly with formulation (e.g., drug-to-lipid ratio of ~0.27 for Myocet®)[2]TMV offers a high number of conjugation sites. Liposomal loading is dependent on the encapsulation method and physicochemical properties of the drug.
Encapsulation/Loading Efficiency Drug dependent; can be high via covalent conjugation[1]Highly variable (e.g., 20% to >95% for doxorubicin) depending on the drug and loading method (passive vs. active)[3][4]Active loading methods for liposomes generally yield higher encapsulation efficiencies. TMV loading often refers to covalent attachment, which can be highly efficient.
Particle Size Rods: ~300 x 18 nm; Spheres: ~50 nm[1]Typically 50-200 nm, but can be tailored[5]Size can be precisely controlled for both platforms, influencing biodistribution and cellular uptake.
Stability in Serum Generally stable; can be PEGylated to reduce immunogenicity and clearance[6]Stability varies; can be improved with PEGylation and optimized lipid composition. Can be destabilized by serum components.Surface modifications like PEGylation are crucial for improving the in vivo stability of both carriers.
Cellular Uptake Efficiency Up to ~30% of MCF-7 cells for TMV/SNP formulations[1]Can be high (>80% internalization in some formulations) and is cell-type and formulation dependent.Uptake efficiency is influenced by particle shape, size, surface charge, and the presence of targeting ligands for both systems.

In Vitro Drug Release: A Tale of Two Mechanisms

The release of the therapeutic payload at the target site is a crucial aspect of any drug delivery system. TMV nanoparticles and liposomes exhibit distinct release profiles, largely dictated by their structure and the method of drug association.

Delivery SystemDrug Release ProfileRelease Mechanism
TMV Nanoparticles Slow to negligible release in neutral buffer; release occurs in the acidic environment of endolysosomes upon carrier degradation[1]Degradation of the protein capsid in the low pH of endolysosomes.
Liposomes Can be tailored for immediate or sustained release. pH-sensitive formulations show enhanced release in acidic environments.[3]Diffusion through the lipid bilayer, erosion/degradation of the liposome, or triggered release by stimuli like pH or temperature.

In Vivo Performance: Biodistribution and Efficacy

The ultimate test of a drug delivery system lies in its in vivo performance. Both TMV nanoparticles and liposomes have demonstrated the ability to improve the therapeutic index of anticancer drugs by altering their biodistribution and enhancing their accumulation in tumor tissues.

ParameterTMV NanoparticlesLiposomes
Biodistribution Accumulation in liver, spleen, and tumors. PEGylation can prolong circulation.[6]Primarily accumulate in the liver, spleen, and tumors (EPR effect). PEGylation (e.g., Doxil®) significantly increases circulation time.[7][8]
In Vivo Efficacy TMV-doxorubicin formulations showed enhanced efficacy over free doxorubicin in breast cancer models.[9]Liposomal doxorubicin (e.g., Doxil®, Myocet®) has demonstrated superior efficacy and reduced cardiotoxicity compared to free doxorubicin in various cancers.[5][8][9]

Experimental Protocols: A Guide for the Bench

Reproducible and standardized methodologies are paramount in the evaluation of drug delivery systems. Below are detailed protocols for key experiments cited in this guide.

Determination of Drug Loading in TMV Nanoparticles

Objective: To quantify the amount of drug covalently conjugated to TMV nanoparticles.

Protocol:

  • Sample Preparation: Prepare a stock solution of the drug-conjugated TMV nanoparticles at a known concentration (e.g., 1 mg/mL).

  • Spectrophotometric Analysis:

    • Measure the UV-Vis absorbance spectrum of the drug-conjugated TMV solution.

    • The concentration of the conjugated drug can be determined using its characteristic absorbance peak and a standard curve of the free drug. For example, doxorubicin has a characteristic absorbance at 480 nm[1].

    • The concentration of the TMV protein can be determined using its absorbance at 260 nm or by a protein quantification assay (e.g., Bradford or BCA assay).

  • Calculation of Drug Loading:

    • Drug Loading (molecules/particle):

      • Calculate the molar concentration of the drug and TMV in the solution.

      • The number of drug molecules per TMV particle can be calculated by dividing the molar concentration of the drug by the molar concentration of TMV.

    • Drug Loading (% w/w):

      • Calculate the mass of the drug and the mass of TMV in a given volume.

      • Drug Loading (%) = (Mass of Drug / Mass of TMV) x 100.

Measurement of Encapsulation Efficiency in Liposomes

Objective: To determine the percentage of the initial drug that is successfully encapsulated within the liposomes.

Protocol:

  • Separation of Free and Encapsulated Drug:

    • Separate the unencapsulated (free) drug from the liposomal formulation. Common methods include:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller free drug molecules.

      • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.

      • Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.

  • Quantification of Drug:

    • Measure the concentration of the drug in the initial formulation (total drug) and in the fraction containing the free drug.

    • Alternatively, lyse the liposomes in the purified fraction (e.g., with a detergent like Triton X-100 or an organic solvent) and measure the concentration of the encapsulated drug.

    • High-Performance Liquid Chromatography (HPLC) is a commonly used and accurate method for drug quantification.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • or EE (%) = (Encapsulated Drug / Total Drug) x 100

In Vitro Drug Release Assay

Objective: To evaluate the rate and extent of drug release from the nanoparticles over time under specific conditions.

Protocol:

  • Setup:

    • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, or an acidic buffer to simulate the endolysosomal environment) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Assessment of Nanoparticle Stability in Serum

Objective: To evaluate the stability of the nanoparticles in a biologically relevant fluid.

Protocol:

  • Incubation:

    • Incubate the nanoparticle formulation with serum (e.g., fetal bovine serum or human serum) at a specific concentration (e.g., 50% v/v) at 37°C.

  • Monitoring Particle Size and Integrity:

    • At various time points, take aliquots of the mixture and analyze the particle size and size distribution using Dynamic Light Scattering (DLS). A significant increase in particle size may indicate aggregation and instability.

    • For TMV, Transmission Electron Microscopy (TEM) can be used to visually inspect the integrity of the rod-like structure.

  • Monitoring Drug Leakage (for encapsulated drugs):

    • At each time point, separate the nanoparticles from the serum proteins and free drug using a suitable method (e.g., SEC or ultrafiltration).

    • Quantify the amount of drug that has leaked from the nanoparticles into the serum.

  • Data Analysis:

    • Plot the change in particle size or the percentage of drug leakage over time to assess the stability profile.

Visualizing the Mechanisms: Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and cellular uptake pathways.

Experimental_Workflow_Drug_Loading cluster_TMV TMV Drug Loading cluster_Liposome Liposome Drug Encapsulation (Active Loading) TMV_Start TMV Nanoparticles TMV_React React with Activated Drug (e.g., Doxorubicin-NHS/EDC) TMV_Start->TMV_React Covalent Conjugation TMV_Purify Purification (Ultracentrifugation) TMV_React->TMV_Purify TMV_Analyze Quantification (UV-Vis Spectroscopy) TMV_Purify->TMV_Analyze Lipo_Start Pre-formed Liposomes (with pH or ion gradient) Lipo_Incubate Incubate with Drug (e.g., Doxorubicin) Lipo_Start->Lipo_Incubate Drug Diffusion & Trapping Lipo_Separate Separate Free Drug (Size Exclusion Chromatography) Lipo_Incubate->Lipo_Separate Lipo_Analyze Quantification (HPLC) Lipo_Separate->Lipo_Analyze

Caption: Experimental workflows for drug loading in TMV nanoparticles and liposomes.

Cellular_Uptake_Pathways cluster_TMV_Uptake TMV Nanoparticle Uptake cluster_Liposome_Uptake Liposome Uptake TMV TMV Nanoparticle TMV_Endocytosis Endocytosis TMV->TMV_Endocytosis TMV_Endosome Early Endosome TMV_Endocytosis->TMV_Endosome TMV_Lysosome Late Endosome/ Lysosome (Low pH) TMV_Endosome->TMV_Lysosome TMV_Degradation TMV Degradation TMV_Lysosome->TMV_Degradation TMV_Release Drug Release TMV_Degradation->TMV_Release Liposome Liposome Clathrin Clathrin-mediated Endocytosis Liposome->Clathrin Caveolae Caveolae-mediated Endocytosis Liposome->Caveolae Macropino Macropinocytosis Liposome->Macropino Lipo_Endosome Early Endosome Clathrin->Lipo_Endosome Caveolae->Lipo_Endosome Macropino->Lipo_Endosome Lipo_Lysosome Late Endosome/ Lysosome Lipo_Endosome->Lipo_Lysosome Lipo_Fusion Membrane Fusion (pH-sensitive) Lipo_Endosome->Lipo_Fusion Lipo_Release Drug Release Lipo_Lysosome->Lipo_Release Lipo_Fusion->Lipo_Release

Caption: Cellular uptake and intracellular trafficking pathways for TMV and liposomes.

Conclusion: Selecting the Optimal Nanocarrier

Both TMV nanoparticles and liposomes present compelling advantages as drug delivery platforms. Liposomes, with their longer history in the clinic, offer a high degree of versatility in terms of composition, size, and drug release characteristics. They can encapsulate both hydrophilic and hydrophobic drugs and have well-established methods for achieving high encapsulation efficiencies.

TMV nanoparticles, on the other hand, represent a unique, biologically derived platform with a uniform, high-aspect-ratio structure. This morphology may offer advantages in terms of tumor penetration and cellular interaction. The ability to functionalize both the interior and exterior surfaces of TMV provides opportunities for high-density drug conjugation and the attachment of targeting ligands.

The choice between TMV nanoparticles and liposomes will ultimately depend on the specific requirements of the therapeutic application. Key factors to consider include the physicochemical properties of the drug, the desired release profile, the target cell or tissue, and the required in vivo stability. This guide provides a foundational dataset and methodological framework to assist researchers in making an informed decision for their drug delivery needs. Further head-to-head comparative studies under identical experimental conditions will be invaluable in delineating the specific advantages of each platform more definitively.

References

The Pivotal Role of Glutamic Acid at Position 50 in Tobacco Mosaic Virus Coat Protein Assembly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of the Tobacco Mosaic Virus (TMV) coat protein (CP) into its characteristic rod-shaped virion is a landmark model system in virology and nanotechnology. This guide provides a comparative analysis of the wild-type TMV coat protein and a specific mutant, E50Q, to confirm the crucial role of the glutamic acid residue at position 50 in the assembly process. This information is vital for researchers developing antiviral strategies targeting viral assembly and for scientists harnessing TMV as a nanoscaffold for drug delivery and other biomedical applications.

The assembly of the TMV virion is a highly orchestrated process initiated by the interaction of CP subunits with a specific origin of assembly (OAS) sequence on the viral RNA. The subsequent elongation proceeds via the addition of CP disks or smaller aggregates. The stability and fidelity of this assembly are critically dependent on the intricate network of interactions between individual CP subunits. A key player in this network is the acidic amino acid, glutamic acid, at position 50 (E50).

Comparative Analysis of Wild-Type and E50Q Mutant Coat Protein Assembly

The substitution of glutamic acid at position 50 with its amide counterpart, glutamine (E50Q), provides a powerful tool to investigate the role of this specific residue. Glutamic acid carries a negative charge at physiological pH, while glutamine is neutral. This seemingly subtle change has profound effects on the assembly dynamics of the TMV coat protein.

Molecular dynamics simulations and experimental observations indicate that the E50Q mutation enhances the lateral interactions between CP subunits.[1] In the wild-type protein, the negatively charged carboxylate groups of adjacent E50 residues can create repulsive forces that need to be overcome for stable assembly. By replacing glutamic acid with the neutral glutamine, these repulsive forces are eliminated, leading to more stable inter-subunit interactions and the formation of highly stable, non-helical long rods, even in the absence of viral RNA.[2]

Conversely, the wild-type CP exhibits a more controlled and reversible assembly, forming helical disks that are primed for interaction with the viral RNA.[2] This highlights the critical role of E50 in modulating the electrostatic interactions that govern the formation of assembly-competent protein aggregates.

Quantitative Data on Coat Protein Assembly

While direct comparative quantitative data on the binding affinities and kinetics of the wild-type versus the E50Q mutant are not extensively available in the public domain, molecular dynamics simulations provide insights into the energetic contributions of these residues. These simulations reveal that mutations altering the charge at key positions, such as E50, significantly impact the binding energy between CP subunits.[3] The increased number of hydrogen bonds observed in simulations of the E50Q mutant further supports the experimental findings of enhanced aggregate stability.[2]

FeatureWild-Type Coat ProteinE50Q Mutant Coat ProteinReference
Charge at Position 50 (Physiological pH) Negative (Glutamic Acid)Neutral (Glutamine)N/A
Intersubunit Interactions Modulated by electrostatic repulsionEnhanced lateral interactions[1][2]
Assembly Characteristics (in planta) Forms helical disksForms highly stable, non-helical long rods[2]
Assembly Competence (Yeast Expression) Forms TMV-like rodsForms TMV-like rods[1]
N-terminal Acetylation (Eukaryotic Expression) PresentPresentN/A
Assembly from E. coli (non-acetylated) Forms non-helical stacked aggregates, inactive for in vitro assembly with TMV RNA.[4]Can form RNA-free helices due to increased inter-subunit interactions.[1]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Site-Directed Mutagenesis of the TMV Coat Protein Gene

This protocol describes the generation of the E50Q mutant from a wild-type TMV CP gene cloned into an expression vector (e.g., pET series for E. coli expression).

Materials:

  • Expression plasmid containing the wild-type TMV CP gene

  • Mutagenic primers for E50Q substitution

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (GAG to CAG for E50Q). The mutation should be in the center of the primers, with 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Set up a PCR reaction with the wild-type plasmid as the template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion: Following PCR, digest the reaction mixture with DpnI at 37°C for 1-2 hours. DpnI specifically cleaves the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on LB agar containing the appropriate antibiotic. Select individual colonies, isolate the plasmid DNA, and confirm the desired mutation by DNA sequencing.

Expression and Purification of His-tagged TMV Coat Protein from E. coli

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for His-tagged CP (wild-type or E50Q)

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

Procedure:

  • Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. Use this to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged CP with elution buffer.

  • Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer (e.g., phosphate buffer at a specific pH) to remove imidazole and concentrate the protein using a centrifugal filter unit.

In Vitro Assembly of TMV Coat Protein

Materials:

  • Purified TMV coat protein (wild-type or mutant)

  • TMV RNA or an in vitro transcribed RNA containing the TMV origin of assembly

  • Assembly buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

Procedure:

  • Protein Preparation: Prepare the purified coat protein in the desired buffer. For assembly into disks, a higher pH (e.g., 8.0) and ionic strength may be required, followed by a shift to a lower pH for assembly initiation.

  • RNA Preparation: Prepare the RNA in the assembly buffer.

  • Assembly Reaction: Mix the coat protein and RNA at a specific molar ratio in the assembly buffer. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or a specific temperature for a defined period (e.g., 1-4 hours) to allow for assembly.

  • Analysis: Analyze the assembly products by transmission electron microscopy (TEM) to visualize the morphology of the assembled particles (rods, disks, etc.).

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assembly In Vitro Assembly & Analysis wt_plasmid Wild-Type CP Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers E50Q Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni transform_clone Transformation & Cloning dpni->transform_clone seq_verify Sequence Verification transform_clone->seq_verify mut_plasmid E50Q CP Plasmid seq_verify->mut_plasmid transform_expr Transformation (BL21) mut_plasmid->transform_expr induction IPTG Induction transform_expr->induction lysis Cell Lysis induction->lysis chromatography Ni-NTA Chromatography lysis->chromatography purified_protein Purified CP chromatography->purified_protein assembly_reaction Assembly Reaction purified_protein->assembly_reaction tmv_rna TMV RNA (with OAS) tmv_rna->assembly_reaction tem Transmission Electron Microscopy assembly_reaction->tem results Morphological Analysis tem->results signaling_pathway cluster_wt Wild-Type Assembly cluster_mutant E50Q Mutant Assembly wt_cp WT CP (E50) repulsion Electrostatic Repulsion wt_cp->repulsion disk Helical Disk wt_cp->disk Controlled Assembly rna RNA (OAS) disk->rna virion_wt Virion Assembly rna->virion_wt mut_cp E50Q CP no_repulsion No Repulsion mut_cp->no_repulsion enhanced_interaction Enhanced Lateral Interaction no_repulsion->enhanced_interaction rods Stable Rods (RNA-independent) enhanced_interaction->rods

References

Safety Operating Guide

Personal protective equipment for handling Tmv-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Tmv-IN-8, a known anti-Tobacco Mosaic Virus (TMV) agent. While a comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 3023856-56-3) is not publicly available, this guide offers a procedural, step-by-step framework for its safe handling, storage, and disposal based on best practices for novel research chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, this compound should be handled as a potentially hazardous compound. The primary routes of exposure in a laboratory setting are inhalation, skin contact, and ingestion. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Body PartPPE RecommendationRationale
Eyes Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes of solutions containing this compound.
Hands Nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling aerosolized powder or vapors from solutions.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.

Preparation of Solutions
  • Weighing: Solid this compound should be weighed in a chemical fume hood to prevent inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

Experimental Use
  • Containment: All procedures involving this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Spill Management: In case of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Experimental Protocol: In Vitro Inhibition of TMV Assembly

The following is a detailed methodology for an experiment to assess the in vitro inhibitory effect of this compound on the assembly of Tobacco Mosaic Virus, based on its known mechanism of action.

Objective: To quantify the inhibitory effect of this compound on the self-assembly of TMV coat protein (CP).

Materials:

  • Purified TMV coat protein

  • This compound

  • Assembly buffer (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Preparation of TMV Coat Protein: Prepare a solution of TMV CP in the assembly buffer at a concentration of 0.5 mg/mL.

  • Inhibition Assay: a. In a cuvette, mix the TMV CP solution with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). b. Initiate the assembly of the TMV CP by adjusting the ionic strength or pH of the buffer. c. Monitor the increase in absorbance at 320 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of viral-like particles.

  • Data Analysis: Plot the rate of assembly against the concentration of this compound to determine the half-maximal effective concentration (EC50).

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits the assembly of the Tobacco Mosaic Virus.[1]

Tmv_IN_8_Mechanism cluster_TMV_Assembly Normal TMV Assembly cluster_Inhibition Inhibition by this compound TMV_RNA TMV RNA Assembled_Virus Assembled TMV Virion TMV_RNA->Assembled_Virus Coat_Protein Coat Protein Monomers Coat_Protein->Assembled_Virus Self-assembly around RNA Tmv_IN_8 This compound Coat_Protein_Target Coat Protein Monomers Tmv_IN_8->Coat_Protein_Target Binds to Coat Protein (Kd = 0.7 µM) Inactive_Complex Inactive Coat Protein Complex No_Assembly No Virion Formation Inactive_Complex->No_Assembly Blocks Assembly Coat_Protein_Target->Inactive_Complex

Caption: this compound binds to TMV coat protein, preventing viral assembly.

Experimental Workflow for a TMV Inhibitor

The diagram below outlines a typical experimental workflow for evaluating a potential Tobacco Mosaic Virus inhibitor.

Experimental_Workflow Start Start: Compound Synthesis /Acquisition of this compound In_Vitro_Assay In Vitro Assay: TMV Assembly Inhibition Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay: Infected Protoplast Culture In_Vitro_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action Study: Binding Affinity, Gene Expression In_Vitro_Assay->Mechanism_Study Plant_Assay Whole Plant Assay: Local Lesion Reduction Cell_Based_Assay->Plant_Assay Data_Analysis Data Analysis: EC50, Efficacy, Toxicity Plant_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion: Lead Compound Identification Data_Analysis->Conclusion

Caption: Workflow for testing the efficacy of a new TMV inhibitor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.